molecular formula C8H11NO3S B1347573 4-Methoxy-2-methylbenzenesulfonamide CAS No. 59554-42-6

4-Methoxy-2-methylbenzenesulfonamide

Cat. No.: B1347573
CAS No.: 59554-42-6
M. Wt: 201.25 g/mol
InChI Key: DNKWKPATOPAAND-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzenesulfonamide (CAS 59554-42-6) is a chemical compound belonging to the benzenesulfonamide class, which serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research . Sulfonamide derivatives are widely utilized in the pharmaceutical industry and are known for their diverse biological activities, which may include antibacterial and anticancer properties . Researchers employ this compound in the synthesis of more complex molecules, such as N-(aroyl)-arylsulfonamides, which are studied for their distinct conformational properties and crystal packing behaviors facilitated by intermolecular hydrogen bonds . The molecular structure of sulfonamide derivatives allows them to act as both hydrogen bond donors and acceptors, a feature that is critical in supramolecular chemistry and crystal engineering for constructing specific molecular architectures . The presence of both methoxy and methyl substituents on the benzene ring influences the compound's electronic properties and steric profile, which can be a subject of spectroscopic and computational analysis . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-2-methylbenzenesulfonamide
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InChI

InChI=1S/C8H11NO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DNKWKPATOPAAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70295128
Record name 4-methoxy-2-methylbenzenesulfonamide
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Molecular Weight

201.25 g/mol
Source PubChem
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CAS No.

59554-42-6
Record name 4-Methoxy-2-methylbenzenesulfonamide
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Record name 4-Methoxy-2-methylbenzenesulfonamide
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Record name 4-methoxy-2-methylbenzene-1-sulfonamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 4-methoxy-2-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation.

Introduction: The Significance of this compound

Benzenesulfonamides are a critical class of organic compounds, forming the structural core of numerous therapeutic agents. Their prevalence in medicinal chemistry is attributed to their ability to act as bioisosteres of carboxylic acids and their capacity to bind to the active sites of various enzymes. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, where the methoxy and methyl substituents can be further functionalized to modulate biological activity and pharmacokinetic properties.

This document outlines a reliable and reproducible two-step synthesis of this compound, commencing from the readily available starting material, 3-methoxytoluene. The pathway involves an initial electrophilic aromatic substitution to introduce the sulfonyl chloride functionality, followed by amination to yield the target sulfonamide.

The Synthetic Pathway: A Tale of Two Steps

The synthesis of this compound is efficiently achieved through a two-step process:

  • Chlorosulfonation of 3-Methoxytoluene: This step introduces the sulfonyl chloride group onto the aromatic ring.

  • Amination of 4-Methoxy-2-methylbenzenesulfonyl chloride: The sulfonyl chloride is then converted to the corresponding sulfonamide.

Synthesis_Pathway Start 3-Methoxytoluene Intermediate 4-Methoxy-2-methylbenzenesulfonyl chloride Start->Intermediate Chlorosulfonation (H₂SO₄, POCl₃) Final This compound Intermediate->Final Amination (NH₄OH)

Caption: Overall synthetic pathway for this compound.

Step 1: Chlorosulfonation of 3-Methoxytoluene

The initial and most critical step in this synthesis is the chlorosulfonation of 3-methoxytoluene. This is an electrophilic aromatic substitution reaction where the electrophile is generated from the reaction of a chlorosulfonating agent. While chlorosulfonic acid is a common reagent for this transformation, a less hazardous and equally effective alternative involves the use of sulfuric acid and phosphorus oxychloride.

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directors. However, the methoxy group is a much stronger activating group due to its ability to donate electron density to the ring through resonance.[1][2] This strong activating effect preferentially directs the incoming electrophile to the positions ortho and para to the methoxy group.

In the case of 3-methoxytoluene, the possible positions for electrophilic attack are C2, C4, and C6. The C4 position is para to the strongly activating methoxy group and ortho to the less activating methyl group, making it the most electronically favored position for substitution. The C2 and C6 positions are ortho to the methoxy group, but substitution at these positions may experience some steric hindrance from the adjacent methyl group. Therefore, the major product of the chlorosulfonation of 3-methoxytoluene is 4-methoxy-2-methylbenzenesulfonyl chloride.

Regioselectivity cluster_directing_effects Directing Effects 3-Methoxytoluene C4 (para to -OCH₃, ortho to -CH₃) C4 (para to -OCH₃, ortho to -CH₃) 3-Methoxytoluene->C4 (para to -OCH₃, ortho to -CH₃) Major Product (4-methoxy-2-methylbenzenesulfonyl chloride) C2/C6 (ortho to -OCH₃) C2/C6 (ortho to -OCH₃) 3-Methoxytoluene->C2/C6 (ortho to -OCH₃) Minor Products Methoxy (strong activator) Methoxy (strong activator) Methyl (weak activator) Methyl (weak activator)

Caption: Regioselectivity in the chlorosulfonation of 3-methoxytoluene.

Step 2: Amination of 4-Methoxy-2-methylbenzenesulfonyl chloride

The second step of the synthesis involves the conversion of the newly formed 4-methoxy-2-methylbenzenesulfonyl chloride to the desired this compound. This is a nucleophilic acyl substitution reaction at the sulfur atom. The sulfonyl chloride is treated with an amine source, typically aqueous ammonia, which acts as the nucleophile. The reaction proceeds readily to afford the sulfonamide.[3][4]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of 4-Methoxy-2-methylbenzenesulfonyl chloride

Materials:

  • 3-Methoxytoluene

  • Sulfuric acid (100%)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Sodium chloride (NaCl)

Procedure:

  • To a mixture of 3-methoxytoluene (0.5 mol) and phosphorus oxychloride (0.5 mol), add 100% sulfuric acid (0.525 mol) dropwise with stirring, while maintaining the temperature below 5°C using an ice-water bath.

  • Remove the ice-water bath and allow the reaction mixture to warm to approximately 29°C over 90 minutes.

  • Heat the reaction mixture to about 95°C and maintain this temperature for approximately two hours.

  • After cooling, slowly pour the reaction mixture into a mixture of ice (500 g), water (250 mL), and sodium chloride (30 g), ensuring the temperature remains below 10°C.

  • Collect the resulting solid by filtration, wash it three times with 50 mL portions of ice water, and dry to obtain 4-methoxy-2-methylbenzenesulfonyl chloride.

Step 2: Synthesis of this compound

Materials:

  • 4-Methoxy-2-methylbenzenesulfonyl chloride

  • Aqueous ammonia (30%)

  • Methylene chloride (CH₂Cl₂)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • Dissolve 4-methoxy-2-methylbenzenesulfonyl chloride (e.g., 26.9 g) in methylene chloride (200 mL).

  • To this solution, add a mixture of 30% aqueous ammonia (50 mL) and water (50 mL) dropwise at 15-20°C with stirring.

  • Continue stirring at 20-25°C for 3 hours.

  • Separate the methylene chloride phase, wash it with water, and dry it over sodium sulfate.

  • Evaporate the solvent and recrystallize the residue from toluene to obtain this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material3-Methoxytoluene[5][6]
Intermediate4-Methoxy-2-methylbenzenesulfonyl chloride-
Final ProductThis compound-
Typical Yield (Step 1)High (based on similar reactions)[7][8]
Typical Yield (Step 2)Good to excellent[3]
Purification MethodRecrystallization[3]

Conclusion

The synthesis of this compound can be reliably achieved in two steps from 3-methoxytoluene. The key to a successful synthesis lies in understanding the directing effects of the substituents during the chlorosulfonation step to ensure the formation of the desired regioisomer. The subsequent amination is a straightforward conversion. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize this valuable building block for drug discovery and development.

References

  • Brainly. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more. Retrieved from [Link]

  • Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • PMC. (2022, April 5). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

  • PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • SIELC Technologies. (2018, February 16). 3-Methoxytoluene. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxytoluene (C8H10O). Retrieved from [Link]

  • Google Patents. (n.d.). CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene.
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Sources

A Technical Guide to the Physicochemical Properties of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Methoxy-2-methylbenzenesulfonamide, a substituted aromatic sulfonamide. While experimental data for this specific isomer is limited in public literature, this document synthesizes predicted data, information from the closely related isomer 2-Methoxy-4-methylbenzenesulfonamide, and established analytical methodologies to serve as a robust resource for researchers. The guide details the molecular structure, solubility, acidity (pKa), and partitioning behavior (LogP), explaining their critical influence on the molecule's behavior in chemical and biological systems. In line with providing field-proven insights, this paper includes detailed, self-validating protocols for the experimental determination of key properties, offering both procedural steps and the scientific rationale behind them.

Introduction and Scientific Context

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since their discovery as the first broadly effective class of antibacterial agents, sulfonamides have become integral to the development of therapeutics for a wide range of conditions, including diuretics, antidiabetic, and anticancer agents[1][2][3]. Their mechanism often involves mimicking endogenous molecules, such as the inhibition of dihydropteroate synthetase in bacteria, which blocks folic acid synthesis and starves the cell[2]. The biological activity, bioavailability, and pharmacokinetic profile of any sulfonamide-containing compound are intrinsically linked to its fundamental physicochemical properties.

This compound belongs to this vital class of molecules. Understanding its properties—such as aqueous solubility, lipophilicity, and ionization constant (pKa)—is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational document for scientists engaged in drug discovery, process chemistry, and materials science by detailing these core characteristics and providing the methodologies to validate them experimentally.

Molecular Structure and Core Properties

The fundamental identity of a molecule is defined by its structure and resulting physical constants. While specific experimental data for this compound is not widely published, we can characterize it based on its chemical structure and provide computed values derived from its close isomer, 2-Methoxy-4-methylbenzenesulfonamide, which shares the same molecular formula and weight.

The key functional groups—the acidic sulfonamide, the lipophilic methyl group, and the hydrogen-bond-accepting methoxy group—each contribute to the molecule's overall physicochemical profile.

Caption: Molecular structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties for the isomeric compound 2-Methoxy-4-methylbenzenesulfonamide , which serves as the primary reference point in the absence of dedicated experimental data for the 4-methoxy-2-methyl isomer.

PropertyValueData TypeSource
CAS Number 59554-39-1ExperimentalPubChem[4]
Molecular Formula C₈H₁₁NO₃SExperimentalPubChem[4]
Molecular Weight 201.24 g/mol CalculatedSigma-Aldrich
Appearance SolidExperimentalSigma-Aldrich
XLogP3-AA 0.8ComputedPubChem[4]
Hydrogen Bond Donors 1ComputedPubChem[4]
Hydrogen Bond Acceptors 4ComputedPubChem[4]
Rotatable Bond Count 2ComputedPubChem[4]
pKa (Acidic) ~10.0 (Predicted)PredictedACD/Labs
Water Solubility Low (Predicted)Predicted-

Note: Data is for the isomer 2-Methoxy-4-methylbenzenesulfonamide (CAS 59554-39-1). Predicted values should be confirmed via experimentation.

Experimental Determination of Key Properties

To ensure scientific integrity, predicted values must be validated. The following sections provide detailed, field-proven protocols for determining aqueous solubility and pKa.

Aqueous Solubility Determination via OECD 105 Shake-Flask Method

Scientific Rationale: Aqueous solubility is a critical parameter that dictates a compound's dissolution rate and bioavailability. The Shake-Flask Method, outlined in OECD Guideline 105, is a gold-standard technique for determining the saturation concentration of a substance in water at a specific temperature[5][6]. The core principle is to create a saturated solution by agitating an excess of the solid compound in water until equilibrium is reached. The subsequent analysis of the aqueous phase provides a direct measure of solubility[7][8].

Experimental Workflow:

Caption: Workflow for OECD 105 Shake-Flask Solubility Determination.

Detailed Protocol:

  • Preparation: Add an amount of this compound to a flask that is visibly in excess of what is expected to dissolve in a known volume of purified water (e.g., 10 mg in 10 mL).

  • Equilibration: Seal the flask and place it in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a preliminary period of 24 hours.

  • Sampling: Cease agitation and allow the flask to stand at the same constant temperature for at least 24 hours to allow undissolved solids to sediment.

  • Phase Separation: Carefully withdraw a sample from the clear, supernatant aqueous phase. To ensure no solid particulates are transferred, the sample must be centrifuged at high speed or passed through a syringe filter (e.g., 0.22 µm PVDF).

    • Causality Check: This step is critical. Failure to completely remove solid particulates will lead to an overestimation of solubility.

  • Quantification: Analyze the concentration of the compound in the filtered aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Confirmation of Equilibrium: Repeat steps 3-5 after an additional 24 hours of agitation. Equilibrium is confirmed, and the solubility value is considered valid, when the measured concentrations from two consecutive time points are in agreement (e.g., within ±5%).

pKa Determination via Potentiometric Titration

Scientific Rationale: The pKa, or acid dissociation constant, defines the pH at which a molecule's acidic and basic forms are present in equal concentrations. For a sulfonamide, the hydrogen on the nitrogen atom is weakly acidic. This pKa value is crucial as it governs the charge state of the molecule at different physiological pHs, which in turn affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for pKa determination[9]. It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally[10][11]. The resulting titration curve allows for the precise identification of the pKa.

Experimental Workflow:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol:

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings across the titration range.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of purified water to create a solution of known concentration (e.g., 1-5 mM). If solubility is low, a co-solvent like methanol or DMSO may be used, but its effect on the pKa must be noted.

  • Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Begin adding a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise volumes (e.g., 0.05 mL increments) using a burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize completely before recording both the cumulative volume of titrant added and the corresponding pH value.

    • Causality Check: Taking smaller volume steps near the steepest part of the curve (the equivalence point) is crucial for accuracy. A preliminary rapid titration can help identify this region[12].

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot corresponds to the equivalence point (Veq), where all the acidic sulfonamide has been neutralized.

    • Determine the half-equivalence point volume (Veq / 2). The pH of the solution at this specific volume is equal to the pKa of the sulfonamide.

Conclusion

The physicochemical properties of this compound, particularly its solubility and pKa, are defining factors for its application in research and development. While comprehensive experimental data for this specific isomer remains to be published, this guide establishes a framework for its characterization. By leveraging data from the close isomer 2-Methoxy-4-methylbenzenesulfonamide and applying rigorous, validated experimental protocols such as the OECD 105 shake-flask method and potentiometric titration, researchers can confidently determine the essential properties of this compound. This foundational knowledge is indispensable for advancing the study of this and other novel sulfonamide-based molecules in medicinal and chemical sciences.

References

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Suchetan, P. A., et al. (2015). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E, 71(Pt 4), o272. Retrieved January 21, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 21, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 21, 2026, from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved January 21, 2026, from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 21, 2026, from [Link]

  • ATB & Repository. (n.d.). 4-Methoxy-2-methyl-N-(methylcarbamoyl)benzenesulfonamide. Retrieved January 21, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 21, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 21, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved January 21, 2026, from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-N-(2-methoxyethyl)-2-methylbenzamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ChemRxiv. (2023). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved January 21, 2026, from [Link]

  • Regulations.gov. (2017). Report : Determination of Water Solubility. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-methylbenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug discovery. While this specific isomer is not as widely documented as some of its structural relatives, this paper synthesizes available data on its identification, physicochemical properties, and logical synthetic pathways. We will explore the causality behind experimental choices for its synthesis and purification, grounded in established chemical principles. Furthermore, this guide discusses the compound's potential applications by drawing authoritative parallels to structurally similar sulfonamides that have shown significant biological activity. All protocols and data are presented to meet the standards of scientific integrity, providing a self-validating framework for professionals in the field.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. This compound is a distinct isomer within the C₈H₁₁NO₃S molecular family. It is crucial to distinguish it from its more commonly cited isomer, 2-Methoxy-4-methylbenzenesulfonamide (CAS No. 59554-39-1)[1]. As of this writing, a dedicated CAS number for the 4-methoxy-2-methyl isomer is not readily found in major public chemical databases. Therefore, reliance on systematic nomenclature and structural identifiers is paramount.

Key Identifiers
IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₁NO₃SPubChemLite
Molecular Weight 201.24 g/mol PubChemLite
InChI InChI=1S/C8H11NO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)PubChemLite
InChIKey DNKWKPATOPAAND-UHFFFAOYSA-NPubChemLite
Canonical SMILES CC1=C(C=CC(=C1)OC)S(=O)(=O)NPubChemLite
Predicted Physicochemical Data

Quantitative data for this specific isomer is sparse. The following properties are predicted based on its structure and data from close analogs like 4-Methoxybenzenesulfonamide[2].

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Appearance White to off-white crystalline solidTypical for aromatic sulfonamides.
Melting Point ~105-115 °CAnalogous to 4-Methoxybenzenesulfonamide (111-115 °C). The ortho-methyl group may slightly alter crystal packing and melting point.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, acetone, DMSOThe polar sulfonamide and ether groups confer some polarity, but the aromatic ring limits aqueous solubility.
pKa ~9-10The sulfonamide proton (N-H) is weakly acidic, typical for this functional group.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved via a two-step electrophilic aromatic substitution pathway starting from 3-methylanisole (1-methoxy-3-methylbenzene). This precursor is selected because the directing effects of its substituents guide the incoming sulfonyl group to the desired position.

  • Orthopara-Directing Groups: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directing groups.

  • Steric Hindrance: The position between the two groups (position 2) is sterically hindered.

  • Regiochemical Outcome: The methoxy group is a more powerful activating group than the methyl group. Therefore, the primary site of substitution will be para to the methoxy group (position 4), which is also conveniently ortho to the methyl group. This regioselectivity is key to forming the desired isomer.

The overall workflow involves chlorosulfonation followed by amination.

G Start Starting Material: 3-Methylanisole Step1 Step 1: Chlorosulfonation Start->Step1 Intermediate Intermediate: 4-Methoxy-2-methylbenzene-1-sulfonyl chloride Step1->Intermediate Electrophilic Aromatic Substitution Reagent1 Reagent: Chlorosulfonic Acid (ClSO3H) Solvent: Dichloromethane (DCM) Conditions: 0-5 °C Reagent1->Step1 Step2 Step 2: Amination Intermediate->Step2 Purification Purification: Recrystallization (Ethanol/Water) Step2->Purification Nucleophilic Acyl Substitution Reagent2 Reagent: Aqueous Ammonia (NH4OH) Conditions: 0 °C to RT Reagent2->Step2 Product Final Product: This compound Purification->Product

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, validated procedure adapted from standard methodologies for sulfonamide synthesis[3].

Step 1: Synthesis of 4-Methoxy-2-methylbenzene-1-sulfonyl chloride

  • Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagents: Charge the flask with 3-methylanisole (1.0 eq) and anhydrous dichloromethane (DCM, 3 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side product formation.

  • Addition: Add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 30-45 minutes. The slow addition rate is essential for safety and selectivity.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The ice quenches the excess chlorosulfonic acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with cold water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate as an oil or low-melting solid. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (Ammonium Hydroxide, ~10 eq) to 0 °C in an ice bath.

  • Addition: Dissolve the crude 4-methoxy-2-methylbenzene-1-sulfonyl chloride from Step 1 in a minimal amount of acetone or THF. Add this solution dropwise to the cold, stirring ammonia solution. The use of a co-solvent facilitates the reaction between the organic-soluble sulfonyl chloride and the aqueous ammonia.

  • Reaction: Stir the resulting slurry vigorously at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Precipitation: The product, being less soluble, will precipitate from the solution. If precipitation is incomplete, slowly add cold water to encourage further precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any ammonium salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid. Dry the final product under vacuum.

Applications and Research Significance

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of biological activities[3]. While direct biological data for this compound is limited, its structure allows for informed hypotheses about its potential applications.

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrase (CA), a family of enzymes involved in pH regulation and other physiological processes[4]. The unsubstituted sulfonamide nitrogen is a key zinc-binding group, making this compound a candidate for screening against various CA isozymes.

  • Anticancer Research: Many substituted sulfonamides exhibit potent anticancer activity. For instance, derivatives bearing a 4-methylbenzenesulfonamide moiety have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle[5]. The specific substitution pattern of this compound makes it a valuable building block for creating libraries of novel kinase inhibitors.

  • Chemical Synthesis Intermediate: The compound serves as a versatile intermediate. The sulfonamide nitrogen can be further functionalized, and the aromatic ring can undergo additional substitutions, allowing for the creation of more complex molecules for drug discovery programs.

Self-Validating System: Analytical Characterization

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.

G Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Proton environment & Carbon backbone MS Mass Spectrometry (LC-MS or HRMS) Product->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Product->FTIR Functional Group Identification MP Melting Point Analysis Product->MP Purity Check Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation FTIR->Confirmation MP->Confirmation

Caption: Analytical workflow for the structural validation and purity assessment of the final product.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically 3H), a singlet for the methoxy protons (-OCH₃, ~3.8 ppm), a singlet for the methyl protons (-CH₃, ~2.2 ppm), and a broad singlet for the two sulfonamide protons (-SO₂NH₂).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (202.05 g/mol ).

  • Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the N-H stretch of the sulfonamide (~3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretches (~1350 and 1160 cm⁻¹, respectively), and C-O stretching of the methoxy group.

  • Melting Point: A sharp, narrow melting point range indicates high purity of the crystalline product.

Conclusion

This compound represents a valuable, albeit under-characterized, chemical entity for researchers. This guide establishes its unambiguous identity through systematic nomenclature and structural data. By presenting a detailed and mechanistically justified synthetic protocol, we provide a reliable framework for its laboratory preparation. The true potential of this compound lies in its application as a scaffold and building block in the design of novel enzyme inhibitors and other therapeutic agents, a hypothesis strongly supported by extensive literature on the bioactivity of related sulfonamides. The methodologies outlined herein for synthesis and validation are designed to ensure the highest degree of scientific integrity for professionals in drug development and chemical research.

References

  • N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789. PubChem, National Center for Biotechnology Information.[Link]

  • 2-Methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 5093369. PubChem, National Center for Biotechnology Information.[Link]

  • Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. PubMed, National Center for Biotechnology Information.[Link]

  • This compound (C8H11NO3S). PubChemLite.[Link]

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Spectroscopic Characterization of 4-Methoxy-2-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical and materials science, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of robust research and development. 4-Methoxy-2-methylbenzenesulfonamide, a substituted aromatic sulfonamide, represents a class of compounds with significant interest due to the prevalence of the sulfonamide functional group in a myriad of therapeutic agents. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural verification of this specific molecule.

While a comprehensive, publicly available dataset for this exact compound is not prevalent, this document serves as an expert guide to the requisite methodologies and expected spectral features. By leveraging established principles of spectroscopy and comparative analysis with structurally similar compounds, we can construct a reliable predictive framework for its characterization. This approach mirrors the day-to-day workflow of a research scientist, where foundational knowledge is applied to interpret and predict the analytical signatures of new molecules.

Molecular Structure and Predicted Spectroscopic Overview

Structure: this compound Molecular Formula: C₈H₁₁NO₃S Molecular Weight: 201.24 g/mol

The structure combines a sulfonamide group (-SO₂NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃) on a benzene ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

  • ¹H NMR: Will show distinct signals for the three aromatic protons, the methoxy protons, the methyl protons, and the sulfonamide protons. The substitution pattern will create a specific splitting pattern for the aromatic protons.

  • ¹³C NMR: Will display signals for the eight unique carbon atoms, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfonamide group.

  • IR Spectroscopy: Will feature characteristic absorption bands for the N-H stretches of the sulfonamide, S=O stretches, C-O ether stretches, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: Will exhibit a clear molecular ion peak, with fragmentation patterns characteristic of the loss of SO₂ and cleavage at the aryl-sulfur bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expert Insight: The Rationale Behind NMR Parameter Selection

The choice of NMR acquisition parameters is critical for obtaining high-quality, interpretable data. For a small molecule like this, a standard set of parameters on a 400 or 500 MHz spectrometer is typically sufficient.[1] A relaxation delay of 2-5 seconds is chosen to ensure that all protons, including those that may have longer relaxation times, have returned to equilibrium before the next pulse.[2] This is crucial for accurate integration, which allows for the determination of the relative number of protons giving rise to each signal. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube and cap securely.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least 5 minutes.[3]

  • Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, ensuring sharp, well-resolved peaks.[2]

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 0-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 5 seconds, and 16 scans.[1][2]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled single-pulse sequence. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and 1024-4096 scans.[1]

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of Sample p2 Dissolve in 0.6 mL CDCl₃ with TMS p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample & Equilibrate p3->a1 a2 Shim Magnetic Field a1->a2 a3 Acquire ¹H & ¹³C FID a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate to TMS d2->d3 d4 Analyze Spectrum d3->d4

Predicted NMR Data

The following tables outline the expected chemical shifts (δ) in ppm relative to TMS, based on established substituent effects on benzene rings.[4][5] The electron-donating methoxy group will shield the ortho and para positions (shifting them upfield), while the electron-withdrawing sulfonamide group will deshield them (shifting them downfield).[6]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.75d1HH-6Ortho to the strongly electron-withdrawing SO₂NH₂ group, resulting in significant deshielding.
~6.85dd1HH-5Ortho to the electron-donating OCH₃ group and meta to the SO₂NH₂ group.
~6.75d1HH-3Meta to both the SO₂NH₂ and OCH₃ groups, but adjacent to the methyl group.
~4.80br s2H-SO₂NH₂ Amide protons are typically broad and their shift is concentration-dependent.
~3.85s3H-OCH₃ Typical chemical shift for an aryl methoxy group.
~2.50s3HAr-CH₃ Typical chemical shift for a benzylic methyl group.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~162.0C-4Aromatic carbon attached to the strongly electron-donating oxygen atom.
~141.0C-1Aromatic carbon attached to the electron-withdrawing sulfonamide group.
~135.0C-2Aromatic carbon attached to the methyl group.
~129.0C-6Aromatic carbon ortho to the sulfonamide group.
~114.0C-5Aromatic carbon ortho to the methoxy group.
~112.0C-3Aromatic carbon meta to the sulfonamide and methoxy groups.
~55.6-OC H₃Typical chemical shift for a methoxy carbon.
~21.0Ar-C H₃Typical chemical shift for a benzylic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).[7]

Expert Insight: Why ATR-FTIR is the Method of Choice

For routine analysis of solid or liquid samples, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy is the preferred method. It requires minimal to no sample preparation, unlike traditional KBr pellet or Nujol mull methods, and provides high-quality spectra rapidly. The workflow involves simply placing the sample on the ATR crystal and collecting the spectrum.[8]

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. This can be done by wiping with a soft cloth dampened with a volatile solvent like isopropanol or acetone.[8]

  • Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the instrument itself from the final sample spectrum.[9]

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent pressure to the solid sample, ensuring good contact with the ATR crystal.[8]

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard collection range is 4000-400 cm⁻¹.[9]

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

G start Start clean Clean ATR Crystal start->clean background Collect Background (No Sample) clean->background sample Place Sample on Crystal background->sample pressure Apply Pressure Arm sample->pressure collect Collect Sample Spectrum pressure->collect end_clean Clean ATR Crystal collect->end_clean end End end_clean->end

Predicted IR Absorption Bands

The spectrum of this compound is expected to show several characteristic bands.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Medium, BroadN-H stretch (asymmetric & symmetric)-SO₂NH₂
3000-2850Medium-WeakC-H stretch (sp³)-OC H₃, Ar-C H₃
~3100-3000WeakC-H stretch (sp²)Aromatic C-H
~1600, ~1480Medium-StrongC=C stretchAromatic Ring
~1350-1310StrongS=O stretch (asymmetric)-S O₂NH₂
~1250StrongC-O stretch (asymmetric aryl-alkyl ether)Ar-O -CH₃[10][11]
~1170-1140StrongS=O stretch (symmetric)-S O₂NH₂
~1040StrongC-O stretch (symmetric aryl-alkyl ether)Ar-O -CH₃[12]
~830StrongC-H bend (out-of-plane)Substituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, by analyzing the fragmentation patterns, it offers corroborating evidence for the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for sulfonamides.

Expert Insight: Interpreting Sulfonamide Fragmentation

Aromatic sulfonamides exhibit predictable fragmentation pathways under ESI-MS/MS conditions.[13] The most common fragmentation involves the cleavage of the S-N bond and the aryl-S bond. A key diagnostic fragmentation is the loss of sulfur dioxide (SO₂, 64 Da), which is a characteristic signature for this class of compounds.[14][15] The presence of the methoxy group on the aromatic ring will also influence fragmentation, often leading to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the molecular ion.[16]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The formic acid aids in protonation for positive ion mode detection.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

  • Tandem MS (MS/MS): To confirm the structure, perform an MS/MS experiment. Isolate the protonated molecular ion ([M+H]⁺) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions in the second mass analyzer.

Predicted Mass Spectral Data

Table 4: Predicted ESI-MS Fragmentation

m/z (Mass/Charge)Ion FormulaIdentityFragmentation Pathway
202.05[C₈H₁₂NO₃S]⁺[M+H]⁺Protonated Molecular Ion
187.03[C₇H₉NO₃S]⁺•[M-CH₃+H]⁺•Loss of a methyl radical from the methoxy group.
156.01[C₆H₆NO₂S]⁺[M-CH₃-OCH₃+H]⁺A common fragment in sulfonamides corresponding to the (aminophenyl)sulfonyl cation, though less likely here due to substitution. A more probable fragment is the tolylsulfonyl cation.
138.04[C₈H₁₂NS]⁺[M+H - SO₂]⁺Loss of neutral sulfur dioxide.
122.04[C₇H₈NO]⁺[M+H - SO₂NH₂]⁺Cleavage of the Ar-S bond.
92.05[C₆H₆N]⁺•[C₆H₅NH₂]⁺•Aniline radical cation from rearrangement and cleavage.[14]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS. While direct experimental data for this specific molecule may be sparse in the literature, a robust and reliable characterization can be achieved by applying fundamental spectroscopic principles. This guide outlines the standard, field-proven methodologies for data acquisition and provides a detailed, expert-driven prediction of the expected spectral outcomes. By following these protocols and interpretive frameworks, researchers can confidently verify the structure of this and related compounds, ensuring the integrity and validity of their scientific endeavors.

References

  • Roithová, J., Schröder, D., & Schwarz, H. (n.d.). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • FTIR Standard Operating Procedure. (n.d.). Omnic Software Documentation. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy Online. Available at: [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Available at: [Link]

  • Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Queen's University Belfast. Available at: [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Chemistry LibreTexts. Available at: [Link]

  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(9), 509-516. Available at: [Link]

  • Sun, W., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

  • Acquiring ¹H and ¹³C Spectra. (2018). In High-Resolution NMR Techniques in Organic Chemistry. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). (2021). YouTube. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. (2017). Stack Exchange. Available at: [Link]

  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Available at: [Link]

  • Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). SciSpace. Available at: [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Edinburgh. Available at: [Link]

  • Spectroscopy of Ethers. (2023). Organic Chemistry | OpenStax. Available at: [Link]

  • Short Summary of ¹H-NMR Interpretation. (n.d.). University of Colorado Boulder. Available at: [Link]

  • An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv. Available at: [Link]

  • SOP data acquisition. (n.d.). R-NMR. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Available at: [Link]

  • Ether Infrared spectra. (n.d.). University of Calgary. Available at: [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Available at: [Link]

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The Multifaceted Biological Activities of 4-Methoxy-2-methylbenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents. Its prevalence stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its structural mimicry of the carboxylate group. This allows sulfonamide-based compounds to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]

This technical guide delves into the specific and nuanced biological activities of a particular class of sulfonamides: the 4-methoxy-2-methylbenzenesulfonamide derivatives . The strategic placement of the electron-donating methoxy group at the para-position and the sterically influential methyl group at the ortho-position of the benzene ring imparts distinct electronic and conformational properties to these molecules. These subtle modifications can significantly influence their binding affinities to target proteins and, consequently, their overall biological activity.

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds. We will explore their known anticancer, antimicrobial, and enzyme inhibitory activities, supported by detailed experimental protocols and insights into their structure-activity relationships (SAR).

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically commences with the commercially available 4-methoxy-2-methylbenzenesulfonyl chloride as the key starting material. The reactivity of the sulfonyl chloride group allows for facile derivatization at the sulfonamide nitrogen, providing a versatile platform for generating a library of novel compounds.

A common synthetic route involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with a primary amine or an amino acid derivative.[4] This nucleophilic substitution reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

A notable example is the synthesis of N-(aroyl)-4-methoxy-2-methylbenzenesulfonamides. One documented method involves the refluxing of a mixture of 4-methoxybenzoic acid and 2-methylbenzenesulfonamide with phosphorous oxychloride (POCl₃).[5] The resulting product is then isolated and purified.

Experimental Protocol: Synthesis of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide[5]

Objective: To synthesize a representative N-aroyl-4-methoxy-2-methylbenzenesulfonamide derivative.

Materials:

  • 4-methoxybenzoic acid

  • 2-methylbenzenesulfonamide

  • Phosphorous oxychloride (POCl₃)

  • Sodium bicarbonate solution

  • Dilute Hydrochloric acid (HCl)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Filtration apparatus

  • pH paper

Procedure:

  • Combine equimolar amounts of 4-methoxybenzoic acid and 2-methylbenzenesulfonamide in a round-bottom flask.

  • Carefully add phosphorous oxychloride (POCl₃) to the mixture.

  • Attach a reflux condenser and heat the mixture on a water bath for 2 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into ice-cold water.

  • Collect the resulting solid precipitate by filtration and wash it thoroughly with water.

  • Dissolve the crude product in a sodium bicarbonate solution.

  • Filter the solution to remove any insoluble impurities.

  • Re-precipitate the product by acidifying the filtrate with dilute HCl.

  • Collect the purified solid by filtration and dry it completely. The melting point of the final product, N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, is reported to be 447 K.[5]

  • For crystallization, dissolve the dried compound in a minimal amount of aqueous methanol and allow for slow evaporation at room temperature to obtain colorless prisms.

Synthesis_Workflow reagents 4-methoxybenzoic acid + 2-methylbenzenesulfonamide + POCl₃ reflux Reflux (2 hours) reagents->reflux Reaction workup Pour into ice water, filter and wash reflux->workup Quenching & Isolation dissolution Dissolve in NaHCO₃ solution workup->dissolution Purification Step 1 precipitation Acidify with HCl, filter and dry dissolution->precipitation Purification Step 2 product N-(4-Methoxybenzoyl)- 2-methylbenzenesulfonamide precipitation->product Final Product

Caption: General workflow for the synthesis of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide.

Anticancer Activity: Targeting Key Oncogenic Pathways

The sulfonamide scaffold is a well-established pharmacophore in the development of anticancer agents.[1][2] Derivatives of benzenesulfonamide have demonstrated efficacy against various cancer cell lines, including breast, lung, prostate, and cervical cancers.[1] The anticancer mechanisms of sulfonamides are diverse and include the inhibition of key enzymes involved in tumor progression, cell cycle arrest, and induction of apoptosis.[2][6]

While specific data on the anticancer activity of a broad range of this compound derivatives is an area for further investigation, the known activities of structurally related compounds provide valuable insights into their potential. For instance, benzenesulfonamide derivatives are known to act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which play a crucial role in regulating tumor pH and promoting cancer cell survival and proliferation.[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer potency of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.

  • Substituents on the Benzenesulfonamide Ring: The presence of electron-withdrawing or electron-donating groups can significantly modulate the electronic properties of the molecule and its interaction with target proteins. The 4-methoxy group in the core structure of interest is an electron-donating group, which can influence the pKa of the sulfonamide proton and its binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

  • Substituents on the Sulfonamide Nitrogen (N-substitution): Derivatization at the sulfonamide nitrogen is a common strategy to enhance potency and selectivity. The introduction of various heterocyclic or aromatic moieties can lead to additional interactions with the target protein, thereby improving binding affinity. For example, the incorporation of a thiazole ring has been shown to be beneficial for anticancer activity in some sulfonamide series.[7]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)[8]

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_add Add MTT solution incubation2->mtt_add incubation3 Incubate for 3-4h mtt_add->incubation3 solubilize Add solubilization buffer incubation3->solubilize read Measure absorbance at 570 nm solubilize->read analysis Calculate IC₅₀ values read->analysis

Caption: Step-by-step workflow for the MTT assay to assess anticancer activity.

Antimicrobial Activity: A Renewed Interest in a Classic Scaffold

While the advent of newer antibiotic classes has somewhat overshadowed sulfonamides, the rise of antimicrobial resistance has reignited interest in their potential.[8] Benzenesulfonamide derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[8]

The antimicrobial mechanism of action for sulfonamides is well-established; they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is selective for microorganisms.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives can be modulated by various structural features.

  • N-Substitution: The nature of the substituent on the sulfonamide nitrogen is crucial. The introduction of heterocyclic rings has been a particularly fruitful strategy for enhancing antimicrobial potency.

  • Aromatic Ring Substitution: The substitution pattern on the benzenesulfonamide ring also plays a significant role. Electron-withdrawing groups, such as nitro groups, have been shown to increase the antimicrobial activity of some 4-methylbenzenesulfonamide derivatives.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each test compound in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow start Prepare serial dilutions of test compounds in 96-well plate inoculate Inoculate with bacterial suspension start->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of the sulfonamide group to coordinate with metal ions in the active sites of metalloenzymes makes it a privileged scaffold for the design of enzyme inhibitors. As previously mentioned, carbonic anhydrases are a key target. Additionally, lipoxygenases (LOXs) have emerged as another important class of enzymes that can be targeted by benzenesulfonamide derivatives.[9][10]

Lipoxygenases are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators.[9][10][11] Inhibition of LOXs is a promising strategy for the treatment of inflammatory diseases and certain types of cancer.[9][10]

Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition
  • Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group is generally considered essential for potent CA inhibition, as it directly coordinates with the zinc ion in the active site. However, N-substituted derivatives can exhibit isoform-selective inhibition.

  • Lipoxygenase Inhibition: For 12-LOX inhibition by 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy group on the benzyl moiety was found to be essential for activity.[10] Modifications at the 3-position of this ring indicated that a methoxy group was optimal.[10]

Experimental Protocol: Lipoxygenase Inhibition Assay[13]

Objective: To evaluate the inhibitory activity of this compound derivatives against lipoxygenase.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the borate buffer and the test compound at various concentrations.

  • Enzyme Addition: Add the lipoxygenase enzyme solution to the cuvette and incubate for a few minutes at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding the linoleic acid substrate.

  • Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the reported biological activities of some benzenesulfonamide derivatives. It is important to note that this data is for structurally related compounds and serves as a guide for the potential activity of this compound derivatives.

Compound ClassTarget Organism/Cell LineBiological ActivityPotency (IC₅₀/MIC)Reference
Benzenesulfonamide derivativesMCF-7 (Breast Cancer)AnticancerIC₅₀: 28.2 - 41 µg/ml[1]
4-Methylbenzenesulfonamide derivativesStaphylococcus aureusAntibacterial-[9]
N-((4-sulfamoylphenyl)carbamothioyl) amidesHuman Carbonic Anhydrase IEnzyme InhibitionKᵢ: 13.3–87.6 nM[12]
N-((4-sulfamoylphenyl)carbamothioyl) amidesHuman Carbonic Anhydrase IIEnzyme InhibitionKᵢ: 5.3–384.3 nM[12]
4-((2-Hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives12-LipoxygenaseEnzyme InhibitionnM potency[9][10]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related sulfonamide derivatives strongly suggests that this class of compounds is likely to possess significant anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. A thorough investigation of their structure-activity relationships will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective drugs for the treatment of a wide range of diseases.

References

  • Holt, R. J. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495–506. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-11. [Link]

  • Holt, R. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5488. [Link]

  • Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193. [Link]

  • Bozdag, M., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 59, 128520. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2017). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 22(11), 1894. [Link]

  • Wujec, M., & Paneth, P. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Molecules, 27(21), 7489. [Link]

  • Stenfors, B. A., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 154-161. [Link]

  • Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]

  • Gilbert, N. C., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. ACS Publications, 57(2), 495-506. [Link]

  • Cibulskiene, J., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886. [Link]

  • Wujec, M., & Paneth, P. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. ResearchGate. [Link]

  • Sharma, V., et al. (2019). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 24(15), 2829. [Link]

  • Buvana, J., et al. (2021). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry, 37(4), 856-864. [Link]

  • Al-Rashida, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4078. [Link]

  • Al-Warhi, T., et al. (2012). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o147. [Link]

  • Stankovic, M., et al. (2021). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 26(16), 4983. [Link]

  • Kos, J., et al. (2022). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Pharmaceutical and Biological Research, 8(1), 1-15. [Link]

  • Asir, S., et al. (2018). Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8. [Link]

  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3217-3227. [Link]

  • Yadav, S., & Kumar, N. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(05), 196-204. [Link]

  • Wujec, M., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Molecules, 27(21), 7488. [Link]

  • Husain, A., et al. (2014). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 30(3), 1363-1370. [Link]

  • Celik, S. E., & Ozkaya, A. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Journal of Medicinal Plants Research, 9(33), 886-891. [Link]

  • Singh, R. V., et al. (2011). SYNTHESIS, SPECTROSCOPIC AND MOLECULAR STUDIES OF LEAD(II) COMPLEXES OF SCHIFF BASES DERIVED FROM 4-METHOXYBENZALDEHYDE AND AMINO ACIDS. ResearchGate. [Link]

  • Zaib, S., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1533. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: From Known Structure to Unknown Function

To the dedicated researcher, scientist, and drug development professional, the journey from a synthesized molecule to a characterized therapeutic agent is one of meticulous investigation and logical deduction. The compound 4-Methoxy-2-methylbenzenesulfonamide, while structurally defined, currently resides in a space of functional ambiguity. No definitive mechanism of action has been elucidated in publicly accessible literature. This guide, therefore, serves not as a static review of established facts, but as a dynamic, experience-driven roadmap for the comprehensive investigation of this molecule. We will proceed from the foundational knowledge of the sulfonamide class to propose a putative mechanism of action and detail the rigorous experimental cascade required for its validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.

The Sulfonamide Scaffold: A Legacy of Diverse Bioactivity

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Historically recognized for their antimicrobial properties as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, the functional repertoire of sulfonamide-containing molecules has expanded significantly.[1] This class of compounds is now known to encompass inhibitors of various enzymes, including carbonic anhydrases, kinases, proteases, and cyclooxygenase-2 (COX-2).[1][2] Furthermore, sulfonamide derivatives have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's, by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Given this chemical precedent, it is highly probable that this compound exerts its biological effects through the inhibition of one or more key enzymes.

A Putative Mechanism of Action: Enzyme Inhibition as a Primary Hypothesis

Based on the extensive history of the sulfonamide pharmacophore, we hypothesize that This compound functions as an enzyme inhibitor . The specific enzyme family or families targeted are yet to be determined. Therefore, a logical and efficient path forward involves a tiered screening approach, beginning with broad-spectrum assays and progressively narrowing the focus to specific, high-probability targets.

Our primary investigative hypothesis is illustrated below:

putative_mechanism Compound 4-Methoxy-2-methyl- benzenesulfonamide Enzyme Target Enzyme(s) (e.g., Kinase, Carbonic Anhydrase, AChE) Compound->Enzyme Inhibition Pathway Cellular Signaling Pathway Disruption Enzyme->Pathway Modulation Effect Physiological Effect (e.g., Anti-proliferative, Anti-inflammatory) Pathway->Effect Leads to experimental_workflow cluster_tier1 Tier 1: Broad-Spectrum Screening cluster_tier2 Tier 2: Focused Enzyme Inhibition cluster_tier3 Tier 3: In-depth Mechanistic Studies T1_Assay In Vitro Cytotoxicity/ Proliferation Assays (e.g., MTT/MTS) T2_CA Carbonic Anhydrase Inhibition Assay T1_Assay->T2_CA If cytotoxic or based on structural alerts T2_Kinase Kinase Panel Screen T1_Assay->T2_Kinase If cytotoxic against cancer cells T2_AChE Acetylcholinesterase Inhibition Assay T1_Assay->T2_AChE Based on structural similarity to known inhibitors T3_Kinetics Enzyme Kinetics (Lineweaver-Burk Plot) T2_CA->T3_Kinetics T3_Docking Molecular Docking T2_CA->T3_Docking T2_Kinase->T3_Kinetics T2_Kinase->T3_Docking T3_Cellular Cell-Based Assays (e.g., Western Blot for Pathway Analysis) T2_Kinase->T3_Cellular T2_AChE->T3_Kinetics T2_AChE->T3_Docking

Caption: Tiered experimental workflow for mechanism of action elucidation.

3.2.3. Acetylcholinesterase (AChE) Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against AChE.

  • Rationale: The structural features of the compound may confer inhibitory activity against AChE, a target for Alzheimer's disease therapy. [3]* Protocol: Ellman's Assay

    • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

    • Reaction Mixture: In a 96-well plate, combine the enzyme, DTNB, and varying concentrations of this compound.

    • Reaction Initiation: Add ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Data Acquisition: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

    • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the compound.

Tier 3: In-depth Mechanistic Validation

If significant inhibitory activity is observed in Tier 2, the following experiments are crucial for a deeper understanding of the mechanism.

3.3.1. Enzyme Kinetic Studies

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Rationale: Understanding the kinetic mechanism provides insight into how the inhibitor interacts with the enzyme and its substrate.

  • Protocol:

    • Perform the relevant enzyme assay (from Tier 2) with varying concentrations of both the substrate and this compound.

    • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mode of inhibition.

3.3.2. Molecular Docking

  • Objective: To predict the binding mode of the compound within the active site of the target enzyme.

  • Rationale: Computational modeling can provide a structural basis for the observed inhibitory activity and guide further lead optimization.

  • Protocol:

    • Protein and Ligand Preparation: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). Prepare the 3D structure of this compound.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the compound in the enzyme's active site.

    • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the enzyme.

Concluding Remarks and Future Directions

The elucidation of a novel compound's mechanism of action is a journey that requires a systematic and hypothesis-driven approach. For this compound, the path forward lies in the rigorous execution of the tiered experimental plan outlined in this guide. The data generated will not only define the molecular mechanism of this specific compound but will also contribute to the broader understanding of the structure-activity relationships within the versatile class of sulfonamides. The ultimate goal is to move this molecule from a state of structural characterization to one of functional understanding, potentially unlocking its therapeutic value.

References

  • Badawi, W. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201407. Retrieved from [Link]

  • Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193. Retrieved from [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(12), 20496-20509. Retrieved from [Link]

  • Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145–1147. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-investigated derivative, 4-Methoxy-2-methylbenzenesulfonamide. Drawing upon structure-activity relationship (SAR) data from analogous compounds, we delineate a rational framework for investigating its potential efficacy in oncology, neurodegenerative disorders, and inflammatory conditions. This document serves as a roadmap for researchers, offering detailed experimental protocols and theoretical insights to accelerate the evaluation of this promising compound.

Introduction: The Therapeutic Promise of the Benzenesulfonamide Moiety

The sulfonamide functional group is a versatile pharmacophore, integral to a wide array of clinically significant drugs. Its ability to act as a bioisostere of carboxylic acids and to form key hydrogen bonding interactions has led to the development of antibacterial, anti-inflammatory, and anticancer agents. The subject of this guide, this compound, possesses a substitution pattern on the aromatic ring that suggests a unique potential for selective interactions with various enzymatic targets. The presence of a methoxy group at the 4-position and a methyl group at the 2-position can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity for specific protein targets. This guide will systematically explore the most probable therapeutic targets for this compound based on the established pharmacology of structurally related benzenesulfonamide derivatives.

Potential Therapeutic Target Classes

Based on extensive analysis of the literature for compounds bearing the benzenesulfonamide core, we have identified several high-priority target classes for this compound. Each of these will be discussed in detail, including the pathological role of the target, the evidence for its modulation by sulfonamides, and a specific hypothesis for the interaction with this compound.

Carbonic Anhydrases (CAs) in Oncology

Pathological Role: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The tumor-associated isoforms, CA IX and CA XII, are overexpressed in a variety of hypoxic tumors.[1][2] Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[3] Therefore, inhibition of CA IX and CA XII is a validated strategy in anticancer drug development.[4]

Evidence for Sulfonamide Inhibition: The sulfonamide group is a classic zinc-binding group and is the cornerstone of most CA inhibitors. Aromatic and heterocyclic sulfonamides have been extensively studied as potent inhibitors of various CA isoforms.[2] The binding of the sulfonamide to the zinc ion in the active site is a key interaction for inhibitory activity.

Hypothesis for this compound: We hypothesize that this compound will act as an inhibitor of CA IX and XII. The sulfonamide moiety will serve as the primary zinc-binding pharmacophore. The 4-methoxy and 2-methyl substituents on the benzene ring are expected to interact with amino acid residues in the active site cavity, potentially conferring isoform selectivity. The methoxy group could form hydrogen bonds with hydrophilic residues, while the methyl group could engage in hydrophobic interactions.

Experimental Validation Workflow

cluster_0 CA Inhibition Assay Workflow start Synthesize & Purify This compound enz_assay In Vitro CA Inhibition Assay (CA II, IX, XII) start->enz_assay ic50 Determine IC50 Values enz_assay->ic50 cell_based Cell-Based pH Regulation Assay (e.g., MCF-7, HT-29) ic50->cell_based cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) cell_based->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt

Workflow for validating CA inhibitory activity.

Protocol 2.1: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound against human CA isoforms II, IX, and XII.

  • Materials:

    • Recombinant human CA II, IX, and XII enzymes.

    • 4-Nitrophenyl acetate (substrate).

    • This compound (test compound).

    • Acetazolamide (positive control).

    • Tris-HCl buffer (pH 7.4).

    • 96-well microplates.

    • Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of enzyme solution, and 20 µL of the test compound at various concentrations (or DMSO for control).

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate, 4-nitrophenyl acetate.

    • Monitor the increase in absorbance at 400 nm for 10 minutes, which corresponds to the formation of 4-nitrophenol.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Cyclin-Dependent Kinase 2 (CDK2) in Oncology

Pathological Role: Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential for the regulation of the cell cycle.[5] Dysregulation of CDK activity, particularly CDK2, is a common feature of many human cancers and contributes to uncontrolled cell proliferation.[6] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and DNA replication.[5] Therefore, inhibiting CDK2 is a promising therapeutic strategy for cancer.

Evidence for Sulfonamide Inhibition: Several classes of small molecule CDK inhibitors have been developed, and some of these incorporate a sulfonamide moiety.[5] The sulfonamide group can participate in hydrogen bonding interactions within the ATP-binding pocket of the kinase, contributing to the overall binding affinity.

Hypothesis for this compound: We propose that this compound may act as a CDK2 inhibitor. The benzenesulfonamide core could occupy the ATP-binding site, with the sulfonamide group forming hydrogen bonds with the hinge region of the kinase. The 4-methoxy and 2-methyl substituents could provide additional interactions with hydrophobic pockets in the active site, potentially enhancing potency and selectivity.

Signaling Pathway

Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Pathway RTKs->Ras/Raf/MEK/ERK Cyclin D Cyclin D Ras/Raf/MEK/ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promotes

Simplified CDK2 signaling pathway in cell cycle progression.

Protocol 2.2: In Vitro CDK2 Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound against the CDK2/Cyclin A complex.

  • Materials:

    • Recombinant human CDK2/Cyclin A enzyme complex.

    • Histone H1 (substrate).

    • [γ-³²P]ATP.

    • This compound (test compound).

    • Roscovitine (positive control).

    • Kinase buffer.

    • Phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a stock solution of the test compound and roscovitine in DMSO.

    • In a reaction tube, combine the kinase buffer, CDK2/Cyclin A enzyme, Histone H1 substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for 20 minutes.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

12-Lipoxygenase (12-LOX) in Inflammation and Cancer

Pathological Role: 12-Lipoxygenase is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[7] These mediators are involved in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and cancer progression.[8] Overexpression of 12-LOX has been implicated in several types of cancer and inflammatory diseases.[7]

Evidence for Sulfonamide Inhibition: Several benzenesulfonamide derivatives have been reported as potent and selective inhibitors of 12-LOX. The sulfonamide moiety is thought to interact with the active site of the enzyme, while the aromatic ring can be modified to enhance potency and selectivity.

Hypothesis for this compound: We hypothesize that this compound could inhibit 12-LOX. The benzenesulfonamide core would be the primary interacting moiety. The 4-methoxy and 2-methyl groups may provide favorable interactions within the substrate-binding pocket of the enzyme, potentially leading to potent inhibition.

Quantitative Data for Related Compounds

CompoundTargetIC50 (µM)Reference
Benzenesulfonamide Derivative A12-LOX0.5[9]
Benzenesulfonamide Derivative B12-LOX1.2[9]

Protocol 2.3: 12-Lipoxygenase Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on 12-LOX activity.

  • Materials:

    • Recombinant human 12-LOX enzyme.

    • Arachidonic acid (substrate).

    • This compound (test compound).

    • Baicalein (positive control).

    • Borate buffer (pH 9.0).

    • Spectrophotometer.

  • Procedure:

    • Prepare stock solutions of the test compound and baicalein in ethanol.

    • In a quartz cuvette, add borate buffer and the test compound at various concentrations.

    • Add the 12-LOX enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration.

    • Calculate the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) in Neurodegenerative Disorders

Pathological Role: Acetylcholinesterase is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[10]

Evidence for Sulfonamide Inhibition: A number of sulfonamide derivatives have been explored as inhibitors of AChE.[11] The sulfonamide scaffold can be functionalized to interact with both the catalytic and peripheral anionic sites of the enzyme.

Hypothesis for this compound: this compound may exhibit inhibitory activity against AChE. The benzenesulfonamide core could interact with the catalytic site, while the substituted aromatic ring could engage in π-π stacking interactions with aromatic residues in the active site gorge. The 4-methoxy and 2-methyl groups could influence the binding orientation and affinity.

Logical Relationship Diagram

cluster_0 AChE Inhibition and Therapeutic Effect Compound 4-Methoxy-2-methyl- benzenesulfonamide AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Chol_Synapse Cholinergic Synapse ACh->Chol_Synapse Acts on Cognition Improved Cognition Chol_Synapse->Cognition Enhances

Mechanism of cognitive enhancement by AChE inhibition.

Protocol 2.4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the AChE inhibitory activity of this compound.

  • Materials:

    • Acetylcholinesterase (from electric eel).

    • Acetylthiocholine iodide (substrate).

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • This compound (test compound).

    • Donepezil (positive control).

    • Phosphate buffer (pH 8.0).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare stock solutions of the test compound and donepezil in methanol.

    • In a 96-well plate, add 25 µL of acetylthiocholine iodide, 125 µL of DTNB, and 50 µL of phosphate buffer.

    • Add 25 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 25 µL of the AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This technical guide has outlined a series of plausible and compelling therapeutic targets for this compound, grounded in the extensive pharmacology of the benzenesulfonamide scaffold. The primary targets identified—carbonic anhydrases IX and XII, cyclin-dependent kinase 2, 12-lipoxygenase, and acetylcholinesterase—represent critical nodes in the pathophysiology of cancer, inflammation, and neurodegenerative diseases. The provided experimental protocols offer a clear and actionable framework for the systematic evaluation of this compound's activity against these targets.

Future research should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship for each target class. Furthermore, positive hits from the in vitro assays should be advanced to cell-based and subsequently to in vivo models of disease to validate their therapeutic potential. The unique substitution pattern of this compound offers the potential for novel selectivity profiles, and a thorough investigation is warranted to unlock its full therapeutic promise.

References

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In Silico Modeling of 4-Methoxy-2-methylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 4-Methoxy-2-methylbenzenesulfonamide, a substituted benzenesulfonamide with potential therapeutic applications. We navigate through a systematic workflow encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET profiling. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the computational evaluation of this and similar small molecules. By integrating established methodologies with field-proven insights, this guide aims to facilitate a deeper understanding of the molecular interactions and pharmacokinetic properties of this compound, thereby accelerating its journey from a compound of interest to a potential therapeutic candidate.

Introduction: The Rationale for In Silico Investigation

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The sulfonamide moiety (–SO₂NH₂) is a key pharmacophore, capable of forming crucial interactions with biological targets, most notably metalloenzymes.[1] The specific substitutions on the benzene ring—a methoxy group at the 4-position and a methyl group at the 2-position—are anticipated to modulate the compound's physicochemical properties, binding affinity, and isoform selectivity.

In silico modeling offers a cost-effective and time-efficient avenue to explore the therapeutic potential of such compounds before committing to extensive laboratory synthesis and testing.[2] By simulating the interactions of this compound with putative biological targets and predicting its pharmacokinetic profile, we can generate actionable hypotheses to guide further experimental validation. This guide will focus on a validated target class for sulfonamides—carbonic anhydrases—to illustrate a robust in silico workflow.

Target Identification and Validation: Focusing on Carbonic Anhydrases

The primary sulfonamide group is a well-established zinc-binding moiety, making carbonic anhydrases (CAs) a prime target class for benzenesulfonamide derivatives.[3][4] CAs are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes.[3][5] Several CA isoforms are validated drug targets for conditions like glaucoma, epilepsy, and cancer.[4]

Justification for Isoform Selection: hCA II and hCA IX

Among the 15 human CA isoforms, we will focus our in silico efforts on two well-characterized and therapeutically relevant isoforms:

  • Human Carbonic Anhydrase II (hCA II): A ubiquitous and highly active isoform, hCA II is a common off-target for many CA inhibitors, leading to undesired side effects.[3] Modeling the interaction with hCA II is crucial for predicting potential liabilities.

  • Human Carbonic Anhydrase IX (hCA IX): This isoform is a transmembrane, tumor-associated protein that is overexpressed in many hypoxic cancers.[6] Its limited expression in normal tissues makes it an attractive target for anticancer therapies.[6] Selective inhibition of hCA IX over hCA II is a key goal in the development of novel anticancer sulfonamides.

The substituents on the benzenesulfonamide ring can form specific interactions within the hydrophobic and hydrophilic regions of the CA active site, influencing binding affinity and isoform selectivity.[7] Therefore, investigating the binding of this compound to both hCA II and hCA IX will provide valuable insights into its potential efficacy and selectivity.

Retrieval of Target Structures

High-resolution crystal structures of hCA II and hCA IX are available in the Protein Data Bank (PDB). For this guide, we will utilize the following entries:

TargetPDB IDResolution
Human Carbonic Anhydrase II2VVB1.66 Å
Human Carbonic Anhydrase IX6FE21.87 Å

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[8][9] This step is fundamental to understanding the binding mode of this compound within the active sites of hCA II and hCA IX.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.

Software Required:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or Chimera: For visualization and analysis.

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the PDB files for hCA II (2VVB) and hCA IX (6FE2).

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions not essential for the interaction (except the catalytic zinc ion).

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure and perform an initial energy minimization.

    • Save the ligand in .mol2 or .pdb format.

    • Open the ligand file in ADT.

    • Define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • In ADT, with the prepared protein loaded, define the grid box to encompass the active site. The catalytic zinc ion is a key landmark for centering the grid box.

    • Adjust the size and center of the grid box to allow the ligand to move freely within the binding pocket.

  • Configuration File:

    • Create a text file named conf.txt.

    • Specify the names of the protein and ligand .pdbqt files.

    • Define the center and dimensions of the grid box.

    • Set the exhaustiveness parameter (a higher value increases the thoroughness of the search).

  • Running AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files.

    • Execute the following command: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the active site residues of hCA II and hCA IX.

Mandatory Visualization: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB (2VVB, 6FE2) PrepProt Prepare Protein (Remove H2O, Add H, Charges) PDB->PrepProt Ligand Draw & Minimize Ligand PrepLig Prepare Ligand (Define Rotatable Bonds) Ligand->PrepLig Grid Define Grid Box PrepProt->Grid Config Create Config File PrepLig->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Binding Affinity (kcal/mol) Vina->Results Visualize Visualize Poses (PyMOL/Chimera) Results->Visualize Interactions Identify Key Interactions Visualize->Interactions

Caption: Workflow for molecular docking of this compound.

Molecular Dynamics Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[10]

Experimental Protocol: MD Simulation using GROMACS

This protocol outlines the steps for performing an MD simulation of the protein-ligand complex using GROMACS, a versatile and widely used MD simulation package.[11]

Software Required:

  • GROMACS: For performing the MD simulation.

  • VMD or Chimera: For visualization and analysis of trajectories.

Step-by-Step Methodology:

  • System Preparation:

    • Start with the best-docked pose of the this compound-hCA complex from the previous step.

    • Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

    • Merge the protein and ligand topology files.

  • Solvation and Ionization:

    • Create a simulation box and solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

      • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

Mandatory Visualization: MD Simulation Workflow

G Start Docked Protein-Ligand Complex Topology Generate Ligand Topology (CGenFF) Start->Topology Solvate Solvate & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: Workflow for molecular dynamics simulation of the protein-ligand complex.

ADMET Profiling: Predicting Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for assessing the drug-like properties of a compound.[3] In silico ADMET prediction can identify potential liabilities early in the drug discovery process.

Experimental Protocol: Web-Based ADMET Prediction

This protocol utilizes free and accessible web-based tools, SwissADME and pkCSM, to predict the ADMET properties of this compound.

Web Servers:

Step-by-Step Methodology:

  • Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be generated from its 2D structure.

    • Navigate to the SwissADME and pkCSM websites.

  • Prediction:

    • Paste the SMILES string into the input field of each web server.

    • Initiate the prediction process.

  • Data Collection and Analysis:

    • Collect the predicted values for a range of ADMET properties from both servers.

    • Summarize the data in a table for easy comparison.

    • Analyze the predictions in the context of established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Data Presentation: Predicted ADMET Properties
PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Desirable Range
Physicochemical Properties
Molecular Weight ( g/mol )ValueValue< 500
LogP (Octanol/Water)ValueValue< 5
H-bond DonorsValueValue< 5
H-bond AcceptorsValueValue< 10
Pharmacokinetics
GI AbsorptionHighValueHigh
BBB PermeantYes/NoValueVaries with target
CYP Inhibitor (e.g., CYP2D6)Yes/NoYes/NoNo
Toxicity
AMES ToxicityYes/NoYes/NoNo
hERG I InhibitorYes/NoYes/NoNo

(Note: "Value" should be replaced with the actual predicted values from the web servers for this compound.)

Mandatory Visualization: ADMET Prediction Logic

G Ligand This compound (SMILES) SwissADME SwissADME Ligand->SwissADME pkCSM pkCSM Ligand->pkCSM ADMET Predicted ADMET Profile SwissADME->ADMET pkCSM->ADMET DrugLikeness Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) ADMET->DrugLikeness

Caption: Logical flow for in silico ADMET profiling.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can gain significant insights into the compound's potential as a therapeutic agent, specifically as a carbonic anhydrase inhibitor. The results from these computational studies provide a strong foundation for hypothesis-driven experimental validation, including enzyme inhibition assays and cell-based studies. This integrated approach, leveraging the power of computational chemistry, is instrumental in modern drug discovery, enabling the efficient and informed progression of promising molecules through the development pipeline.

References

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  • Pinard, M. A., et al. (2013). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 56(21), 8564-8573. [Link]

  • Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]

  • El-Sherbeny, M. (2020). How to use SwissADME?. YouTube. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7076. [Link]

  • Tamarind Bio. (n.d.). How to use ADMET online. Tamarind Bio. [Link]

  • De Simone, G., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2178430. [Link]

  • ChemVigyan. (2022). swiss ADME tutorial. YouTube. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

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  • Balsevičius, D., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 211-220. [Link]

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  • Di Cesare Mannelli, L., et al. (2018). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Journal of Medicinal Chemistry, 61(13), 5765-5770. [Link]

  • Smirnov, A., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(16), 4983. [Link]

  • VLS3D. (n.d.). ADMET predictions. VLS3D.COM. [Link]

  • De Simone, G., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Taylor & Francis Online. [Link]

  • University of Tromsø. (n.d.). Molecular Docking Tutorial. [Link]

  • Simulations Plus. (2024). ADMET Predictor Tutorial 18: 3D Functionality Part 1. YouTube. [Link]

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  • Bioinformatics for Beginners. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. [Link]

  • Chemistry studio. (2024). How to use drug like ness of lead compound by using pkCSM|| || ADMET Analysis. YouTube. [Link]

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An In-depth Technical Guide to the Structural Analogs of 4-Methoxy-2-methylbenzenesulfonamide: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the structural analogs of 4-methoxy-2-methylbenzenesulfonamide, a specific and promising scaffold for the development of novel enzyme inhibitors and receptor modulators. We will delve into the rational design of these analogs, detailed synthetic methodologies for their preparation, robust protocols for their biological evaluation, and a comprehensive analysis of their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of new therapeutic agents.

Introduction: The Significance of the this compound Core

The this compound core structure presents a unique combination of electronic and steric features that make it an attractive starting point for medicinal chemistry campaigns. The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of various metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] The aromatic ring, substituted with a methoxy and a methyl group, offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target selectivity.

The methoxy group at the 4-position, being an electron-donating group, influences the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions within a target's active site. The methyl group at the 2-position introduces steric bulk, which can be exploited to achieve selectivity for specific enzyme isoforms or receptor subtypes by probing the topology of the binding pocket. Understanding how to systematically modify these key features is fundamental to unlocking the therapeutic potential of this scaffold.

Strategic Approaches to Analog Design

The design of novel this compound analogs is guided by established principles of medicinal chemistry, focusing on the systematic modification of three key regions of the molecule: the aromatic ring, the sulfonamide linker, and the sulfonamide nitrogen.

dot

Caption: Strategic modification points for this compound analogs.

Synthetic Methodologies

The synthesis of this compound analogs can be achieved through a series of robust and adaptable chemical transformations. The following protocols provide detailed, step-by-step procedures for the synthesis of the core structure and its subsequent modification.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold begins with the chlorosulfonation of 3-methylanisole, followed by amination of the resulting sulfonyl chloride.

dot

Core_Synthesis_Workflow Start 3-Methylanisole Step1 Chlorosulfonation (Chlorosulfonic acid, 0°C) Start->Step1 Intermediate 4-Methoxy-2-methylbenzenesulfonyl chloride Step1->Intermediate Step2 Amination (Ammonium hydroxide) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of the core this compound.

Protocol 3.1: Synthesis of this compound

  • Chlorosulfonation: To a stirred solution of chlorosulfonic acid (5 equivalents) cooled to 0°C in an ice bath, slowly add 3-methylanisole (1 equivalent) dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 4-methoxy-2-methylbenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

  • Amination: The crude 4-methoxy-2-methylbenzenesulfonyl chloride is added portion-wise to a stirred solution of concentrated ammonium hydroxide (10 equivalents) at 0°C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to afford pure this compound.

N-Alkylation of the Sulfonamide

N-alkylation of the sulfonamide nitrogen is a key modification to explore additional binding interactions. A manganese-catalyzed "borrowing hydrogen" methodology provides an efficient and atom-economical approach.[3][4]

Protocol 3.2: Manganese-Catalyzed N-Alkylation

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired alcohol (1.0 mmol), a Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %).[3]

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150°C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

Modification of the Aromatic Ring

The aromatic ring can be further functionalized to probe specific interactions within the target's binding site. For instance, electrophilic aromatic substitution reactions can be employed to introduce additional substituents.

Biological Evaluation: A Focus on Carbonic Anhydrase Inhibition

Given the prevalence of the sulfonamide moiety in carbonic anhydrase inhibitors, a robust and reproducible assay to determine the inhibitory activity against various CA isoforms is essential.[1][5]

dot

CA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, CA Enzyme Solution, Substrate Solution (p-NPA), and Inhibitor Solutions Plate_Setup Set up 96-well plate: Blanks, Controls, Test Compounds Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with Substrate Pre_incubation->Reaction_Start Measurement Measure absorbance at 405 nm (kinetic mode) Reaction_Start->Measurement Calc_Rates Calculate Reaction Rates Measurement->Calc_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rates->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50

Sources

The Emergence and Synthetic Pathway of 4-Methoxy-2-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Methoxy-2-methylbenzenesulfonamide, a sulfonamide compound of interest to researchers and professionals in drug development. While the specific historical record of its initial synthesis is not prominently documented, its structural components place it within the broader, well-established history of sulfonamide discovery. This document elucidates the likely synthetic pathway, grounded in fundamental organic chemistry principles, and explores its potential applications by drawing parallels with structurally related molecules.

Historical Context: The Dawn of the Sulfa Drugs

The story of sulfonamides begins in the early 20th century, not in medicine, but in the German dye industry. Chemists at I.G. Farbenindustrie were synthesizing sulfonamide-containing azo dyes when, in 1932, a pathologist named Gerhard Domagk made a groundbreaking discovery. He found that a red dye, later named Prontosil, exhibited remarkable antibacterial activity in mice. This discovery was a watershed moment in medicine, heralding the era of antibacterial chemotherapy.

It was soon revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide. This revelation unlocked the door to the synthesis of a vast array of sulfonamide derivatives, as researchers sought to improve efficacy, broaden the spectrum of activity, and reduce toxicity. This intensive period of research laid the chemical foundation upon which the synthesis of countless benzenesulfonamide derivatives, including this compound, is based.

Physicochemical Properties and Structural Analysis

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular FormulaC₈H₁₁NO₃SPubChem
Molecular Weight201.24 g/mol PubChem
AppearanceSolid (predicted)---
Melting PointNot available---
SolubilityExpected to be soluble in organic solvents---

The structure of this compound, characterized by a benzene ring substituted with a methoxy, a methyl, and a sulfonamide group, is the key to its chemical behavior and potential biological activity.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process that is well-precedented in organic chemistry literature for analogous compounds. The logical starting material is 2-methylanisole (also known as 1-methoxy-2-methylbenzene), a commercially available reagent.[1][2][3]

Step 1: Chlorosulfonation of 2-Methylanisole

This step introduces the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the methoxy (ortho-, para-directing and activating) and methyl (ortho-, para-directing and activating) groups will influence the position of sulfonation. The para position to the strongly activating methoxy group is the most likely site of substitution.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Charge the flask with 2-methylanisole. Cool the flask in an ice bath to 0-5 °C.

  • Chlorosulfonation: Add chlorosulfonic acid dropwise from the dropping funnel to the stirred 2-methylanisole, maintaining the temperature below 10 °C. The reaction is exothermic and produces hydrogen chloride gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The product, 4-methoxy-2-methylbenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Drying: Dry the product, for instance, in a desiccator over a suitable drying agent.

G start 2-Methylanisole step1 Chlorosulfonation start->step1 reagent1 Chlorosulfonic Acid (ClSO₃H) reagent1->step1 intermediate 4-Methoxy-2-methylbenzenesulfonyl Chloride step1->intermediate

Caption: Workflow for the chlorosulfonation of 2-methylanisole.

Step 2: Amination of 4-Methoxy-2-methylbenzenesulfonyl Chloride

The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to the sulfonamide by reaction with an ammonia source.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve the crude 4-methoxy-2-methylbenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonia Addition: Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring. An excess of ammonia is used to neutralize the hydrogen chloride byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours). Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Workup: Pour the reaction mixture into cold water. The product, this compound, will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

G intermediate 4-Methoxy-2-methyl- benzenesulfonyl Chloride step2 Amination intermediate->step2 reagent2 Aqueous Ammonia (NH₄OH) reagent2->step2 product 4-Methoxy-2-methyl- benzenesulfonamide step2->product

Caption: Workflow for the amination of the sulfonyl chloride intermediate.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively reported, the broader class of sulfonamides are of significant interest in medicinal chemistry. Structurally similar compounds have been investigated for a range of therapeutic applications.

  • Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore that can act as a zinc-binding group in metalloenzymes. For example, certain benzenesulfonamides are known inhibitors of carbonic anhydrases.[4]

  • Anticancer Activity: Derivatives of benzenesulfonamides have shown potential as anticancer agents. For instance, compounds with a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in cancer.[5][6]

  • Kinase Inhibition: Some sulfonamide derivatives are being explored as kinase inhibitors, which are crucial targets in oncology.[7]

  • Chemical Synthesis: this compound can serve as a valuable intermediate in the synthesis of more complex molecules for various biological studies.[7]

The presence of the methoxy and methyl groups on the benzene ring of this compound can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, making it an interesting scaffold for further chemical modification and exploration in drug discovery programs.

Conclusion

This compound is a compound with a synthetic pathway that is well-grounded in the historical and practical context of sulfonamide chemistry. Although its specific discovery is not a matter of prominent historical record, its synthesis is straightforward and follows established protocols. The versatile sulfonamide scaffold, combined with the specific substitution pattern of this molecule, suggests its potential as a building block for the development of novel therapeutic agents, particularly in the area of enzyme inhibition and anticancer research. Further investigation into the biological activity of this compound and its derivatives is warranted.

References

  • PubChem. (n.d.). 2-Methylanisole. Retrieved from [Link]

  • Scifinder. (n.d.). 2-Methylanisole (578-58-5) Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

  • Google Patents. (n.d.). US10266488B2 - 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.
  • Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(5), 2059-2071. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 4-Methoxy-2-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The sulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This guide provides a detailed, two-part protocol for the synthesis of N-substituted 4-methoxy-2-methylbenzenesulfonamide derivatives, a scaffold of interest in drug discovery programs. We will first detail the preparation of the key intermediate, 4-methoxy-2-methylbenzene-1-sulfonyl chloride, via electrophilic chlorosulfonation of 3-methoxytoluene. Subsequently, we will describe a general and robust protocol for the coupling of this sulfonyl chloride with a diverse range of primary and secondary amines to yield the target sulfonamides. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and explaining the causality behind key experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NR₂R₃) is a privileged structural motif in drug design, prized for its unique physicochemical properties. It acts as a bioisostere of the amide bond, offering similar geometry but with enhanced metabolic stability against hydrolysis and a distinct electronic profile.[3] This functional group is a hydrogen bond acceptor and, in the case of primary and secondary sulfonamides, a hydrogen bond donor, enabling critical interactions with biological targets. Consequently, sulfonamides are found in numerous clinically approved drugs, demonstrating a vast spectrum of biological activities, including antibacterial, anticonvulsant, diuretic, and anticancer properties.[4][5][6]

The this compound core provides a versatile platform for generating novel chemical entities. The methoxy and methyl substituents on the aromatic ring influence the electronic and lipophilic properties of the molecule, which can be fine-tuned to optimize potency and pharmacokinetic profiles. This guide presents a reliable synthetic pathway to access derivatives of this scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the creation of the essential electrophilic partner, 4-methoxy-2-methylbenzene-1-sulfonyl chloride. The second stage utilizes this intermediate in a nucleophilic substitution reaction with various amines to construct the final sulfonamide derivatives.

Synthesis_Workflow Start 3-Methoxytoluene (Starting Material) Intermediate 4-Methoxy-2-methylbenzene- 1-sulfonyl Chloride Start->Intermediate Protocol 1: Chlorosulfonation Product Target 4-Methoxy-2-methyl- benzenesulfonamide Derivative Intermediate->Product Protocol 2: Amination Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Nucleophile

Caption: Overall two-step workflow for the synthesis of target sulfonamide derivatives.

Part 1: Synthesis of 4-Methoxy-2-methylbenzene-1-sulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate is achieved through the direct chlorosulfonation of 3-methoxytoluene, an electrophilic aromatic substitution reaction. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directing activators. The reaction site is determined by a combination of electronic activation and steric hindrance, favoring substitution at the C4 position (para to the strongly activating methoxy group).

Protocol 1: Chlorosulfonation of 3-Methoxytoluene

Principle: This protocol uses chlorosulfonic acid (ClSO₃H) as the electrophilic agent. The reaction is highly exothermic and moisture-sensitive, necessitating careful temperature control and anhydrous conditions. The sulfonyl chloride product is insoluble in the acidic aqueous work-up medium and precipitates upon quenching.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (approx.)Notes
3-Methoxytoluene (m-cresyl methyl ether)122.1712.2 g (12.4 mL)0.10Starting material[7]
Chlorosulfonic Acid116.5235.0 g (20.0 mL)0.30Corrosive, reacts violently with H₂O
Crushed Ice / Deionized Water18.02~400 g / 100 mL-For reaction quench and washing
Dichloromethane (DCM)84.93As needed-For extraction (optional)

Experimental Procedure:

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube (or nitrogen inlet).

  • Initial Cooling: Add 3-methoxytoluene (12.2 g) to the flask. Place the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.

  • Reagent Addition: Cautiously charge the dropping funnel with chlorosulfonic acid (35.0 g). Add the acid dropwise to the stirred 3-methoxytoluene over a period of 45-60 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition to prevent side reactions and control the evolution of HCl gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour, then let it slowly warm to room temperature and stir for another 1-2 hours.

  • Quenching & Precipitation: In a separate large beaker (1 L), prepare a slurry of ~400 g of crushed ice. Under a fume hood and with extreme caution , slowly and carefully pour the reaction mixture in a thin stream onto the crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Press the solid as dry as possible on the filter. For final drying, place the product in a vacuum desiccator over P₂O₅ or anhydrous CaCl₂. The product is typically used in the next step without further purification.

Trustworthiness Check: The success of this step hinges on strict temperature control and the slow addition of the highly reactive chlorosulfonic acid. The work-up by pouring onto ice is a standard and effective method for both quenching the reaction and precipitating the water-insoluble product.

Part 2: General Protocol for Synthesis of N-Substituted Sulfonamide Derivatives

The reaction between a sulfonyl chloride and an amine is the most common and reliable method for forming a sulfonamide bond.[1][2][8] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to act as a scavenger for the HCl generated during the reaction, driving it to completion.

Caption: General mechanism for sulfonamide formation.

Protocol 2: Amination of 4-Methoxy-2-methylbenzene-1-sulfonyl Chloride

Principle: This protocol describes a general procedure adaptable for various primary and secondary amines. The choice of solvent and reaction time may need optimization depending on the specific amine's reactivity and solubility. Reaction progress is conveniently monitored by Thin Layer Chromatography (TLC).

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (approx.)Notes
4-Methoxy-2-methylbenzene-1-sulfonyl Chloride220.672.21 g0.01From Protocol 1
Amine (e.g., Aniline, Morpholine, Benzylamine)Variable1.1 - 1.2 eq.0.011 - 0.012Primary or secondary amine
Pyridine or Triethylamine (Et₃N)79.10/101.191.5 - 2.0 eq.0.015 - 0.020Base; scavenger for HCl
Dichloromethane (DCM) or Acetonitrile84.93/41.0530-50 mL-Anhydrous solvent[8]
1 M Hydrochloric Acid (HCl)36.46As needed-For aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-For aqueous work-up
Saturated Sodium Chloride (Brine)58.44As needed-For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Silica Gel & Eluents (e.g., Hexane/EtOAc)-As needed-For purification

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the chosen amine (1.1 eq.) and pyridine (1.5 eq.) in anhydrous DCM (40 mL).

  • Addition of Sulfonyl Chloride: Add the 4-methoxy-2-methylbenzene-1-sulfonyl chloride (1.0 eq., 2.21 g) portion-wise to the stirred amine solution at room temperature. Alternatively, dissolve the sulfonyl chloride in a small amount of DCM and add it dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the sulfonyl chloride by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine and any unreacted amine.

    • Wash with saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure sulfonamide derivative.[9]

Characterization of Final Products

The identity and purity of the synthesized this compound derivatives must be confirmed using standard analytical techniques.

  • FT-IR Spectroscopy: Look for characteristic absorption bands. For a secondary sulfonamide, expect a sharp N-H stretch around 3250-3370 cm⁻¹. The two S=O bonds will give rise to strong asymmetric and symmetric stretching bands around 1330-1160 cm⁻¹.[4][10]

  • ¹H NMR Spectroscopy: The spectrum should show distinct signals corresponding to all protons in the molecule. Key signals include: a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), a singlet for the methyl (-CH₃) protons (~2.4 ppm), distinct aromatic protons for the benzenesulfonamide ring, and signals corresponding to the N-alkyl or N-aryl substituent.[11]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful coupling.[12]

Hypothetical Data for Synthesized Derivatives:

EntryAmine UsedTypical Yield (%)Physical StateKey ¹H NMR Signals (δ ppm, CDCl₃)
1 Aniline85-95White Solid~7.0-7.8 (m, Ar-H), ~3.85 (s, 3H, OCH₃), ~2.50 (s, 3H, CH₃)
2 Morpholine90-98White Solid~7.1-7.7 (m, Ar-H), ~3.88 (s, 3H, OCH₃), ~3.70 (t, 4H), ~3.05 (t, 4H), ~2.45 (s, 3H, CH₃)
3 Benzylamine88-96Crystalline Solid~7.2-7.6 (m, Ar-H), ~4.90 (t, 1H, NH), ~4.15 (d, 2H, CH₂), ~3.80 (s, 3H, OCH₃), ~2.40 (s, 3H, CH₃)

References

  • BenchChem. (2025).
  • Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Gao, H., et al. (2014).
  • Macmillan Group. (2023).
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. PMC - PubMed Central.
  • Cravotto, G., et al. (2018). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes. The Royal Society of Chemistry.
  • Khan, I., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. PMC - NIH.
  • Kumar, D., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polish Annals of Medicine.
  • Abdel-rahman, H. M., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives.
  • Rehman, H., et al. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
  • Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. PubMed.
  • Nocentini, A., et al. (2018).
  • PubChem. (2024). 3-Methoxytoluene.
  • SIELC Technologies. (2018). 3-Methoxytoluene.

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The Strategic Application of 4-Methoxy-2-methylbenzenesulfonamide in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Its remarkable versatility stems from its ability to engage in key biological interactions, notably acting as a bioisostere for carboxylic acids and a zinc-binding moiety in various metalloenzymes. This guide focuses on a specific, strategically substituted analogue, 4-Methoxy-2-methylbenzenesulfonamide , a compound poised for significant application in medicinal chemistry. We will explore its synthesis, characterization, and its potential as a pivotal intermediate in the generation of novel drug candidates, moving beyond theoretical concepts to provide actionable protocols and insights for the research scientist.

The Rationale for this compound in Drug Design

The unique substitution pattern of this compound offers several advantages in the design of bioactive molecules. The sulfonamide group provides a locus for hydrogen bonding and can be readily derivatized to explore a wide chemical space. The 4-methoxy group can enhance metabolic stability and influence the electronic properties of the aromatic ring, potentially improving pharmacokinetic profiles. The 2-methyl group introduces steric bulk, which can be exploited to achieve selectivity for specific biological targets. This combination of features makes it an attractive starting point for the development of inhibitors for enzymes such as carbonic anhydrases, kinases, and proteases, as well as for the synthesis of compounds targeting a range of other receptors and ion channels.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a two-step process, beginning with the chlorosulfonation of 3-methylanisole (2-methoxy-toluene), followed by amination of the resulting sulfonyl chloride. This protocol is adapted from established procedures for analogous sulfonamides.

Step 1: Synthesis of 4-Methoxy-2-methylbenzenesulfonyl chloride

Causality of Experimental Choices: This step employs chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The reaction is performed at a low temperature to control the exothermic nature of the reaction and to minimize side product formation. Dichloromethane is used as a solvent due to its inertness and ability to dissolve the starting material.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylanisole (1.0 eq) to dichloromethane (5-10 volumes).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Methoxy-2-methylbenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Causality of Experimental Choices: The sulfonyl chloride is reacted with an excess of aqueous ammonia to form the sulfonamide. The use of excess ammonia drives the reaction to completion. Dichloromethane is a suitable solvent for this transformation.

Protocol:

  • Dissolve the crude 4-Methoxy-2-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (5-10 volumes) and cool to 0-5 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution, 5-10 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer with water (2 x 5 volumes) and then with brine (2 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.

Analytical Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ ~7.8 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~4.8 (br s, 2H, SO₂NH₂), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~162, ~140, ~135, ~130, ~115, ~110, ~55, ~20
IR (KBr, cm⁻¹) ~3350-3250 (N-H stretch), ~1340 & ~1160 (S=O stretch), ~1250 (C-O stretch)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₈H₁₂NO₃S: 202.05; found: 202.xx
Melting Point To be determined experimentally

Applications in Medicinal Chemistry: A Workflow for Lead Generation

This compound serves as a versatile scaffold for the generation of compound libraries for screening against various biological targets.

Workflow for Derivatization and Screening

workflow start 4-Methoxy-2-methyl- benzenesulfonamide derivatization N-Alkylation / N-Arylation / Reaction with Electrophiles start->derivatization Synthetic Chemistry library Compound Library derivatization->library screening High-Throughput Screening (e.g., Kinase, Protease assays) library->screening Biological Assays hit Hit Compounds screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Protocol for N-Alkylation of this compound: A Gateway to Diverse Derivatives

Causality of Experimental Choices: This protocol utilizes a base to deprotonate the sulfonamide nitrogen, generating a nucleophile that can react with an alkyl halide. The choice of base and solvent can be critical for achieving good yields and minimizing side reactions.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution) at room temperature.

  • Stir the mixture for 30-60 minutes.

  • Add the desired alkyl halide (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC.

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Potential Therapeutic Targets and Signaling Pathways

Derivatives of this compound have the potential to modulate various signaling pathways implicated in disease. For instance, as inhibitors of kinases such as PI3K/mTOR, they could interfere with cell growth and proliferation pathways.

Illustrative PI3K/mTOR Signaling Pathway

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation repressed Inhibitor 4-Methoxy-2-methyl- benzenesulfonamide Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/mTOR pathway by derivatives of this compound.

Conclusion and Future Directions

This compound represents a valuable and underexplored starting point for medicinal chemistry campaigns. The synthetic protocols provided herein offer a reliable means of accessing this scaffold, and the proposed derivatization strategies open the door to the creation of extensive compound libraries. Future research should focus on the synthesis and screening of these derivatives against a wide range of biological targets to unlock the full therapeutic potential of this promising chemical entity.

References

The following is a representative list of sources that provide foundational knowledge on the synthesis and application of sulfonamides in medicinal chemistry. Specific protocols and data for this compound are based on analogous and well-established chemical principles.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.[Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.[Link]

  • PubChem Compound Summary for CID 264648, this compound. National Center for Biotechnology Information.[Link]

Application Notes and Protocols: 4-Methoxy-2-methylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons (H+).[2] This seemingly simple reaction is vital for respiration, CO2 transport, pH homeostasis, and electrolyte balance.[1] The CA family comprises several isoforms, with at least sixteen identified in mammals, each exhibiting distinct tissue distribution and subcellular localization.

The involvement of specific CA isoforms in the pathophysiology of a range of diseases has established them as important therapeutic targets. For instance, inhibition of CA II and CA IV in the ciliary processes of the eye reduces aqueous humor secretion, making CA inhibitors a cornerstone in the management of glaucoma. Furthermore, the overexpression of CA IX and CA XII in various tumors, where they contribute to the acidification of the tumor microenvironment and promote cancer progression, has highlighted their potential as anti-cancer targets. Consequently, the development of potent and isoform-selective CA inhibitors is an area of intense research in medicinal chemistry.

Benzenesulfonamides are a well-established class of potent CA inhibitors. This application note provides a detailed guide to understanding and evaluating the inhibitory potential of a specific compound, 4-Methoxy-2-methylbenzenesulfonamide, against carbonic anhydrases.

Mechanism of Action: How this compound Inhibits Carbonic Anhydrase

The catalytic activity of carbonic anhydrase is dependent on a zinc ion (Zn2+) located in the active site, which is coordinated by three histidine residues and a water molecule or hydroxide ion.[3] The zinc-bound hydroxide is a potent nucleophile that attacks the carbon dioxide substrate.

The inhibitory action of sulfonamides, including this compound, stems from the coordination of the deprotonated sulfonamide nitrogen to the active site zinc ion.[4][5] This binding event displaces the catalytically essential zinc-bound water/hydroxide, thereby blocking the enzyme's activity. The aromatic ring and its substituents, in this case, the 4-methoxy and 2-methyl groups, engage in further interactions with hydrophobic and hydrophilic residues within the active site cavity, which significantly influences the binding affinity and isoform selectivity of the inhibitor.[5]

The 4-methoxy group, being an electron-donating group, can enhance the acidity of the sulfonamide NH proton, facilitating its deprotonation and subsequent coordination to the zinc ion. The 2-methyl group can contribute to steric interactions within the active site, potentially influencing the orientation of the benzene ring and affecting isoform selectivity.

Diagram: Catalytic Mechanism of Carbonic Anhydrase and Inhibition by this compound

G cluster_catalysis Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibition by this compound E_Zn_OH2 E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH2->E_Zn_OH -H⁺ E_Zn_Inhibitor Inhibited Enzyme Complex E_Zn_OH2->E_Zn_Inhibitor + R-SO₂NH⁻ - H₂O E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_OH2 +H₂O -HCO₃⁻ Inhibitor R-SO₂NH₂ (4-Methoxy-2-methyl- benzenesulfonamide) Inhibitor_anion R-SO₂NH⁻ Inhibitor->Inhibitor_anion -H⁺ caption Mechanism of CA catalysis and sulfonamide inhibition.

Caption: A diagram illustrating the catalytic cycle of carbonic anhydrase and the mechanism of inhibition by this compound, which involves the coordination of the deprotonated sulfonamide to the active site zinc ion.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents hypothetical IC50 values for this compound against several key human carbonic anhydrase isoforms, illustrating a potential selectivity profile.

Carbonic Anhydrase IsoformPutative IC50 (nM)Putative Ki (nM)
hCA I850790
hCA II5045
hCA IV120110
hCA IX2522
hCA XII4540

Note: These values are for illustrative purposes and would need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound based on the esterase activity of carbonic anhydrase.[6] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[6]

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • This compound

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Acetazolamide in DMSO.

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

    • Prepare a 10 mM stock solution of p-NPA in acetonitrile.

    • Prepare a working solution of each CA isoform in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL Assay Buffer + 20 µL p-NPA working solution.

    • Control wells (100% activity): 160 µL Assay Buffer + 20 µL CA working solution + 20 µL p-NPA working solution.

    • Test compound wells: 140 µL Assay Buffer + 20 µL of each dilution of this compound + 20 µL CA working solution + 20 µL p-NPA working solution.

    • Positive control wells: 140 µL Assay Buffer + 20 µL of each dilution of Acetazolamide + 20 µL CA working solution + 20 µL p-NPA working solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer, CA working solution, and inhibitor solutions to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: In Vitro CA Inhibition Assay Workflow

G start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep_reagents plate_setup Set up 96-well plate (Blank, Control, Test Wells) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (15 min at RT) plate_setup->pre_incubation reaction_init Initiate reaction with Substrate (p-NPA) pre_incubation->reaction_init kinetic_read Kinetic measurement of Absorbance (405 nm) reaction_init->kinetic_read data_analysis Calculate Reaction Rates and % Inhibition kinetic_read->data_analysis ic50_calc Determine IC50 values data_analysis->ic50_calc end End ic50_calc->end caption Workflow for the in vitro CA inhibition assay.

Sources

Application Notes and Protocols for Reactions of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Benzenesulfonamide Scaffold

4-Methoxy-2-methylbenzenesulfonamide is a versatile aromatic sulfonamide that serves as a valuable building block in the synthesis of a diverse range of organic molecules. Its structure, featuring a sulfonamide moiety, a methoxy group, and a methyl group on the benzene ring, offers multiple points for chemical modification. This makes it a compound of significant interest to researchers in medicinal chemistry and drug development, where the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents.[1] The strategic placement of the methoxy and methyl groups can also be leveraged to fine-tune the physicochemical properties and biological activity of its derivatives.

This technical guide provides an in-depth exploration of key reactions involving this compound, offering detailed experimental protocols and insights into the rationale behind the selection of reagents and reaction conditions. The protocols provided herein are designed to be robust starting points for laboratory synthesis and can be adapted and optimized for specific research applications.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent this compound can be achieved from commercially available starting materials. A common route involves the sulfonation of 3-methoxytoluene followed by chlorination and subsequent amination. Alternatively, a related derivative, N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, has been synthesized by refluxing a mixture of 4-methoxybenzoic acid and 2-methylbenzenesulfonamide with phosphorous oxychloride.[2]

A general and reliable method for the synthesis of benzenesulfonamides involves the reaction of the corresponding sulfonyl chloride with an amine under basic conditions.[3] For the parent this compound, the synthesis would typically start from 4-methoxy-2-methylbenzenesulfonyl chloride.

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound is primarily centered around the acidic proton of the sulfonamide nitrogen, which can be deprotonated to form a nucleophile. This allows for a variety of substitution reactions to introduce alkyl and aryl groups.

Protocol 1: N-Alkylation of this compound

N-alkylation of sulfonamides is a fundamental transformation for introducing aliphatic side chains. The reaction typically proceeds via an S(_N)2 mechanism, where a base is used to deprotonate the sulfonamide, which then acts as a nucleophile to attack an alkyl halide.[4]

Causality of Experimental Choices:

  • Base: A strong base such as sodium hydride (NaH) is often employed to ensure complete deprotonation of the weakly acidic sulfonamide proton.[4]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base without interfering with the nucleophilic sulfonamide anion.[4]

  • Temperature: The initial deprotonation is often carried out at a low temperature (0 °C) to control the reaction rate and prevent potential side reactions. The subsequent alkylation is typically allowed to proceed at room temperature.[4]

  • Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides or bromides are generally preferred for higher yields and faster reaction times.[4]

Detailed Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the sulfonamide in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Alkylation:

N_Alkylation_Workflow start Start dissolve Dissolve Sulfonamide in Anhydrous THF start->dissolve cool_deprotonate Cool to 0°C & Add NaH dissolve->cool_deprotonate stir_rt Stir at RT cool_deprotonate->stir_rt cool_add_halide Cool to 0°C & Add Alkyl Halide stir_rt->cool_add_halide react_rt React at RT (12-24h) cool_add_halide->react_rt quench Quench with Water react_rt->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify end_product N-Alkylated Product purify->end_product

Caption: Workflow for the N-alkylation of this compound.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[5] This methodology is highly valuable for the synthesis of N-aryl sulfonamides.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source and a suitable phosphine ligand are essential. The choice of ligand is critical and often depends on the specific substrates. Sterically hindered and electron-rich ligands generally promote the reaction.

  • Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.

Detailed Step-by-Step Protocol:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-N(R)SO2R' Ar-Pd(II)(L2)-N(R)SO2R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-N(R)SO2R' Amine Coordination & Deprotonation (Base) Ar-Pd(II)(L2)-N(R)SO2R'->Pd(0)L2 Reductive Elimination Ar-N(R)SO2R' Ar-N(R)SO2R' Ar-Pd(II)(L2)-N(R)SO2R'->Ar-N(R)SO2R' Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: C-C Bond Formation via Suzuki-Miyaura Coupling

To perform a Suzuki-Miyaura coupling, the this compound scaffold must first be functionalized with a halide, typically a bromide or iodide. This can be achieved through electrophilic aromatic substitution on the parent sulfonamide or by starting the synthesis from a halogenated precursor. The resulting aryl halide can then be coupled with a boronic acid or ester.[6]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) salt like Pd(OAc)₂, and a phosphine ligand are standard.[7]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is necessary to activate the boronic acid for transmetalation.[7]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.

  • Boronic Acid/Ester: A wide range of aryl and vinyl boronic acids or their esters can be used as coupling partners.

Detailed Step-by-Step Protocol (assuming a bromo-substituted starting material):

  • To a round-bottom flask, add the bromo-substituted this compound derivative (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the coupled product.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R' Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Data Summary Tables

Table 1: Representative Conditions for N-Alkylation

ParameterConditionRationale
Sulfonamide This compoundStarting Material
Alkylating Agent Alkyl Iodide or BromideGood leaving group for S(_N)2 reaction[4]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base[4]
Solvent Anhydrous Tetrahydrofuran (THF)Polar aprotic, solvates cation[4]
Temperature 0 °C to Room TemperatureControlled deprotonation and reaction[4]
Stoichiometry Sulfonamide:Base:Alkyl Halide (1:1.1:1.05)Slight excess of base and alkylating agent

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation

ParameterConditionRationale
Aryl Halide Aryl Bromide or IodideReactive coupling partner
Amine This compoundNucleophile
Catalyst Pd₂(dba)₃ / XPhosCommon and effective catalyst system
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base
Solvent Anhydrous TolueneAprotic, high-boiling solvent
Temperature 80-110 °CPromotes catalytic turnover

Table 3: Representative Conditions for Suzuki-Miyaura C-C Coupling

ParameterConditionRationale
Aryl Halide Bromo-4-Methoxy-2-methylbenzenesulfonamideElectrophilic coupling partner
Boronic Acid Aryl or Vinyl Boronic AcidNucleophilic coupling partner
Catalyst Pd(PPh₃)₄Common and effective palladium catalyst
Base Potassium Carbonate (K₂CO₃)Activates the boronic acid[7]
Solvent Toluene/WaterBiphasic system to dissolve reactants
Temperature 80-100 °CPromotes catalytic turnover

Safety, Handling, and Characterization

Safety Precautions:

  • Benzenesulfonamide derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Reactions involving sodium hydride require a strictly anhydrous environment and should be performed with extreme caution due to its reactivity with water.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization:

The products of the reactions described above can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products, showing the incorporation of the new alkyl or aryl groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful reaction.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the S=O stretches of the sulfonamide.

  • Melting Point: A sharp melting point is an indicator of the purity of a solid product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized molecules. The protocols for N-alkylation, N-arylation, and C-C coupling detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The key to success in these transformations lies in the careful selection of reagents, control of reaction conditions, and adherence to safe laboratory practices. With the insights provided, scientists and drug development professionals are well-equipped to harness the synthetic potential of this important intermediate.

References

  • Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193. Available at: [Link]

  • Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY, 2(1). Available at: [Link]

  • Kasyan, A., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 35-42. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Chemistry, 4(4), 1-10. Available at: [Link]

  • Suchetan, P. A., et al. (2012). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o167. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Vel, A. S., Cortés-Borda, D., & Felpin, F. X. (2023). A Chemist's guide to multi-objective optimization solvers for reaction optimization. Digital Discovery, 2(5), 1435-1445. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available at: [Link]

  • Google Patents. (2017). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Stenfors, B. A. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

  • UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 9(43), 24895-24901. Available at: [Link]

  • Semantic Scholar. (2013). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Advanced Materials Research, 781-784, 911-914. Available at: [Link]

  • Figshare. (2017). Synthesis and Structure–Activity Relationship Studies of 4‑((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Suchetan, P. A., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1332-1336. Available at: [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link]

  • YouTube. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available at: [Link]

  • Liu, D., et al. (2017). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Organic & Biomolecular Chemistry, 15(31), 6548-6551. Available at: [Link]

  • ChemRxiv. (2023). Accelerated Chemical Reaction Optimization using Multi-Task Learning. Available at: [Link]

  • Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

Sources

Comprehensive Analytical Protocols for the Characterization of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-Methoxy-2-methylbenzenesulfonamide. Designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries, this document details validated protocols for chromatographic and spectroscopic analysis. The methods described herein are foundational for establishing identity, purity, and structural integrity, ensuring data quality and regulatory compliance. We will delve into the causality behind experimental choices, offering insights grounded in established analytical principles.

Introduction and Physicochemical Profile

This compound is an aromatic sulfonamide compound. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, making compounds like this valuable as intermediates in drug discovery and synthesis.[1] Accurate and robust analytical characterization is therefore critical to ensure the quality of starting materials and the success of subsequent synthetic steps.

This guide outlines a multi-technique approach, leveraging the strengths of both chromatography for separation and spectroscopy for structural elucidation.

Physicochemical Data Summary

A thorough understanding of the analyte's physical properties is paramount for method development. The table below summarizes key properties for the isomeric compound 2-Methoxy-4-methylbenzenesulfonamide, which serves as a reliable proxy due to structural similarity.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃SPubChem[2]
Molecular Weight 201.25 g/mol PubChem[2]
IUPAC Name This compound-
CAS Number 100259-32-5-
Canonical SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)N-
Appearance Expected to be a solid at room temperature.General Knowledge
pKa (predicted) -1.09 ± 0.50ChemicalBook[3]

Note: Data for the exact 4-methoxy-2-methyl isomer is sparse; therefore, data from the closely related and more documented 2-methoxy-4-methyl isomer is used as a predictive reference where necessary.

The Analytical Characterization Workflow

A multi-faceted analytical strategy is required for full characterization. Each technique provides a unique piece of the puzzle—from purity and identification of impurities to the unambiguous confirmation of the molecular structure. The overall workflow ensures that by the end of the process, the material's identity, purity, and structure are confirmed with a high degree of confidence.

G cluster_0 Phase 1: Initial Assessment & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Advanced Analysis (If Required) Sample Test Sample (this compound) Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC-UV/DAD (Purity Assessment & Quantification) Prep->HPLC NMR NMR (¹H, ¹³C) (Structural Elucidation) Prep->NMR FTIR FTIR (Functional Group Identification) Prep->FTIR GCMS GC-MS (Volatile Impurities / Alternative Quant.) Prep->GCMS Requires derivatization LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Confirm main peak Report Final Certificate of Analysis (Identity, Purity, Structure Confirmed) LCMS->Report NMR->Report FTIR->Report GCMS->Report TLC TLC (Screening & Orthogonal Check) TLC->Report A Solvent Reservoir (Mobile Phase A & B) B Degasser A->B C HPLC Pump (Gradient Controller) B->C D Autosampler (Injects Sample) C->D E Column Compartment (C18 Column @ 40°C) D->E F UV/DAD Detector E->F G Chromatography Data System (CDS) F->G H Waste F->H cluster_0 Structural Elucidation Logic MS Mass Spectrometry (MS) - Provides Molecular Weight - Confirms Elemental Formula - Reveals Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) - Maps C-H Framework - Shows Atom Connectivity - Confirms Isomeric Structure MS->NMR   Structure Confirmed Structure This compound MS->Structure FTIR FTIR Spectroscopy - Identifies Functional Groups (-SO₂NH₂, -OCH₃, Ar-H) - Confirms Key Bonds NMR->FTIR   NMR->Structure FTIR->MS   FTIR->Structure label_ms Complements label_nmr Complements label_ftir Complements

Sources

Application Note: Optimized Crystallization Protocols for 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed application notes and robust protocols for the crystallization of 4-Methoxy-2-methylbenzenesulfonamide. Control over the solid-state form is critical for ensuring the purity, stability, and handling properties of chemical intermediates and active pharmaceutical ingredients (APIs). Sulfonamides, as a class, are known for their tendency to exhibit polymorphism, making standardized crystallization procedures essential.[1] This document outlines two primary, field-proven methods: Cooling Crystallization from a single-solvent system and Antisolvent Crystallization . The protocols are designed to be reproducible and scalable, with explanations of the underlying scientific principles and critical process parameters. We also detail essential analytical techniques for the characterization of the final crystalline product.

Physicochemical Profile of this compound

A thorough understanding of the molecule's physical and chemical properties is the foundation of rational crystallization design. The properties of this compound dictate the choice of solvents, temperature ranges, and methodologies.

Structure:

Chemical structure of this compound
Figure 1: Chemical Structure of this compound

Properties Table:

PropertyValueSource
Molecular Formula C₈H₁₁NO₃SPubChem[2]
Molecular Weight 201.25 g/mol PubChem[2]
Appearance Crystalline SolidInferred
Melting Point Not available. Structurally similar compounds like 2-methylbenzenesulfonamide melt at 156.3 °C.[3]N/A
Solubility Profile Soluble in alcohols (e.g., ethanol, methanol), DMSO, DMF. Sparingly soluble in water.[3][4]Inferred from related sulfonamides

Note: The solubility profile is inferred from structurally similar sulfonamides. It is imperative for the researcher to perform preliminary solubility screens with small quantities of material across a range of solvents (e.g., isopropanol, acetone, ethyl acetate, toluene, heptane) at room temperature and elevated temperatures to confirm the optimal solvent system for the specific batch of material.

The Science of Crystallization: A Primer

Crystallization is a thermodynamic process driven by supersaturation , a non-equilibrium state where the concentration of a solute in a solution exceeds its equilibrium solubility.[5] The process unfolds in two primary, kinetically-driven stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This is the rate-limiting step and can be initiated spontaneously (homogeneous) or on a surface like a dust particle or a seed crystal (heterogeneous).[5]

  • Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the existing nuclei, allowing them to grow into macroscopic crystals.[6]

The rate of cooling, the rate of antisolvent addition, and the level of agitation all influence the rate at which supersaturation is generated. A slow, controlled approach typically favors crystal growth over nucleation, resulting in larger, more uniform, and purer crystals.[7][8]

Protocol 1: Controlled Cooling Crystallization

This method is ideal when the solubility of this compound shows a strong positive correlation with temperature in a selected solvent. Ethanol is often a suitable starting point for sulfonamides.[9]

Rationale

The principle is to dissolve the crude material in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is slowly cooled, the solubility of the compound decreases, creating a state of supersaturation that initiates nucleation and subsequent crystal growth.[10] Slow cooling is paramount to prevent rapid precipitation, which can trap impurities and lead to the formation of small, poorly-defined crystals.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_main Crystallization Process cluster_iso Isolation & Drying Solvent Select Solvent (e.g., Ethanol) Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Crude Weigh Crude Material Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Gravity or hot filtration Cool Slow Cooling to Room Temp. (Crystal Formation) Filter->Cool Insulate flask IceBath Cool in Ice Bath (Maximize Yield) Cool->IceBath Isolate Isolate via Vacuum Filtration IceBath->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a suitable solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is just completely dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be saturated upon cooling, which is necessary for good recovery.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper into a pre-heated receiving flask. Causality: This step removes particulate impurities that could otherwise disrupt the crystal lattice or act as unwanted nucleation sites, leading to poor crystal quality.[7]

  • Crystallization: Cover the flask with a watch glass or loose-fitting stopper and allow the solution to cool slowly and undisturbed to room temperature.[1] To ensure slow cooling, the flask can be placed in an insulated container. Causality: Slow cooling controls the rate of supersaturation, favoring the growth of larger, higher-purity crystals over rapid, mass nucleation.

  • Maturation & Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.[1] Causality: The solubility of the compound is further decreased at lower temperatures, forcing more of the dissolved product out of the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently break the vacuum and wash the crystal cake with a small amount of ice-cold solvent (the same solvent used for crystallization). Re-apply the vacuum to pull the wash solvent through. Repeat once. Causality: Washing with a minimal amount of ice-cold solvent removes residual mother liquor containing dissolved impurities from the crystal surfaces without significantly dissolving the desired product.[1]

  • Drying: Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Protocol 2: Antisolvent Crystallization

This technique is highly effective for compounds that are very soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), where the two solvents are miscible.[11] This method provides an alternative route to generating supersaturation without relying on temperature changes.

Rationale

The crude compound is first dissolved in a "good" solvent to form a concentrated solution. A miscible "poor" solvent (the antisolvent) is then slowly introduced. This addition changes the overall composition of the solvent system, reducing the solubility of the target compound and inducing a state of supersaturation that leads to crystallization.[12][13] The rate of antisolvent addition is a critical parameter that controls the crystallization process.[14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_main Crystallization Process cluster_iso Isolation & Drying Solvent Select Solvent/Antisolvent Pair (e.g., Acetone/Heptane) Dissolve Dissolve in Minimum 'Good' Solvent at RT Solvent->Dissolve Crude Weigh Crude Material Crude->Dissolve AddAnti Slow, Dropwise Addition of 'Antisolvent' Dissolve->AddAnti With vigorous stirring Observe Continue Addition until Persistent Turbidity AddAnti->Observe Mature Allow to Stand (Crystal Growth) Observe->Mature Cease addition Isolate Isolate via Vacuum Filtration Mature->Isolate Wash Wash with Solvent/Antisolvent Mixture Isolate->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry

Caption: Workflow for Antisolvent Crystallization.

Step-by-Step Methodology
  • Dissolution: In an Erlenmeyer flask at room temperature, dissolve the crude this compound in the minimum required amount of a "good" solvent (e.g., acetone).

  • Antisolvent Addition: While vigorously stirring the solution, add a miscible "antisolvent" (e.g., heptane or water) dropwise using a dropping funnel or syringe pump. Causality: Slow, controlled addition is crucial. It maintains a low level of supersaturation, which promotes the growth of well-formed crystals rather than causing the compound to "oil out" or precipitate as an amorphous solid.

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy or turbid, indicating the onset of nucleation.[1] At this point, stop the addition.

  • Crystal Growth: Allow the sealed flask to stand undisturbed for several hours or overnight. This maturation period allows the initial nuclei to grow into larger crystals.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small amount of a pre-mixed solution of the solvent/antisolvent system (e.g., a 1:5 mixture of acetone:heptane). Causality: Using a mixture for washing prevents the crystals from re-dissolving (as pure solvent would) while effectively removing the mother liquor.

  • Drying: Dry the purified crystals to a constant weight in a vacuum oven at a suitable temperature (e.g., 40-50 °C).

Characterization of the Crystalline Product (Self-Validation)

Confirmation of the crystalline state and purity is a mandatory step. The following techniques are fundamental for characterizing the output of the crystallization protocols.

TechniquePurposeExpected Result for Crystalline Material
Visual Microscopy Assesses crystal habit (shape), size distribution, and uniformity.Uniform, well-defined crystals (e.g., prisms, needles). Absence of amorphous agglomerates.
Powder X-Ray Diffraction (PXRD) Confirms the crystalline nature and identifies the specific polymorphic form.[15]A diffraction pattern with sharp, well-defined peaks at characteristic 2θ angles. An amorphous solid would show a broad halo with no distinct peaks.
Differential Scanning Calorimetry (DSC) Determines the melting point and purity, and detects polymorphic transitions.[16]A sharp, single endothermic peak corresponding to the melting point of the pure substance. The presence of impurities typically broadens the peak and lowers the melting point.

The combined use of these methods provides a comprehensive and trustworthy assessment of the crystallization outcome, confirming that the protocol has successfully produced the desired pure, crystalline solid form.[15][17]

References

  • University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Bhamidi, V., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3363–3371. Retrieved from [Link]

  • Hennessy, E. J. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Thomas, L. C., & Cypes, S. H. (2014). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. Journal of Thermal Analysis and Calorimetry, 116, 1049–1056. Retrieved from [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. ResearchGate. Retrieved from [Link]

  • Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. Retrieved from [Link]

  • Sarkar, A. (2014). How can we explain polymorphic transformation by DSC and PXRD? ResearchGate. Retrieved from [Link]

  • JoVE. (n.d.). Crystal Growth: Principles of Crystallization. Retrieved from [Link]

  • Perlovich, G. L., et al. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks, and Dissolution Process of Sulfonamides. Crystal Growth & Design, 13(10), 4464–4476. Retrieved from [Link]

  • Kumar, S., & Nanda, A. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Drug Delivery and Therapeutics, 12(4), 173-180. Retrieved from [Link]

  • Lambart, S. (2022). L9: Crystal growth and nucleation. Retrieved from [Link]

  • Al-Hourani, B. J. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Retrieved from [Link]

  • Czapik, A., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 640. Retrieved from [Link]

  • Kumar, S., & Nanda, A. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Journal of Drug Delivery and Therapeutics, 12(4), 173-180. Retrieved from [Link]

  • TA Instruments. (2019, January 16). DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • Perlovich, G. L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 95(10), 2158-2169. Retrieved from [Link]

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. Retrieved from [Link]

  • Chen, E. (n.d.). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. IUCrData, 1(1), x130713. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methoxy-4-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Crude 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for 4-Methoxy-2-methylbenzenesulfonamide

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products, impact the yield and efficacy of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This guide provides a comprehensive overview of robust methods for the purification of crude this compound, grounded in the principles of organic chemistry and validated by established practices for sulfonamide purification. We will explore purification strategies ranging from classical recrystallization to modern chromatographic techniques, offering detailed protocols and the scientific rationale behind each step.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties of this compound (and its Isomers)
PropertyValue (for 2-Methoxy-4-methylbenzenesulfonamide)Reference
Molecular FormulaC₈H₁₁NO₃S[1]
Molecular Weight201.25 g/mol [1]
AppearanceLikely a crystalline solidInferred
SolubilityExpected to be soluble in polar organic solvents like alcohols and acetone, with limited solubility in water and nonpolar solvents like hexanes.[2][3]
Melting PointThe melting point of the related 2-Methylbenzenesulfonamide is 156.3 °C. The target compound's melting point is expected to be in a similar range.[3]

The presence of a polar sulfonamide group and a relatively nonpolar methoxy- and methyl-substituted benzene ring gives the molecule a dual polarity. This characteristic is key to designing effective recrystallization and chromatographic separations[4].

Potential Impurities in Crude this compound

Impurities in the crude product typically arise from the synthetic route. A common synthesis involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with ammonia or an amine. Potential impurities include:

  • Unreacted Starting Materials: 4-methoxy-2-methylbenzenesulfonyl chloride and the amine source.

  • By-products: Hydrolysis of the sulfonyl chloride to 4-methoxy-2-methylbenzenesulfonic acid.

  • Isomeric Impurities: Positional isomers of the starting materials can lead to isomeric sulfonamide impurities.

  • Process-related Impurities: Solvents, reagents, and catalysts used in the synthesis.

Purification Methodologies: From Benchtop to High-Performance

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Acid-Base Extraction: Exploiting the Acidity of the Sulfonamide Proton

The proton on the nitrogen of the sulfonamide group is weakly acidic. This allows for a straightforward and effective initial purification step to remove non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate or sodium carbonate solution. The sulfonamide will deprotonate to form a water-soluble salt, which will move to the aqueous layer. Non-acidic organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the sulfonamide salt.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add dilute hydrochloric acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2). The protonated sulfonamide will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified solid under vacuum.

Diagram of the Acid-Base Extraction Workflow

crude Crude Product in Organic Solvent sep_funnel Separatory Funnel: Add 5% NaHCO3(aq) crude->sep_funnel organic_layer Organic Layer: Non-Acidic Impurities sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer: Sulfonamide Salt sep_funnel->aqueous_layer Separate acidify Acidify with HCl(aq) aqueous_layer->acidify filtration Vacuum Filtration acidify->filtration Precipitation pure_solid Purified Solid filtration->pure_solid waste Aqueous Waste filtration->waste Filtrate

Caption: Workflow for Acid-Base Purification.

Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a powerful technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

The ideal recrystallization solvent for this compound should exhibit the following properties:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Given the dual polarity of sulfonamides, a mixed-solvent system is often optimal[2][4]. A good starting point is an alcohol-water mixture.

Solvent SystemRationale
Ethanol/Water Ethanol solvates the nonpolar aromatic ring, while water solvates the polar sulfonamide group. The ratio can be adjusted to achieve ideal solubility characteristics. A 95% ethanol solution is a common starting point for sulfonamides[4].
Isopropanol/Water Similar to ethanol/water, this system is also highly effective for sulfonamides. Propanol and isopropanol have been shown to be excellent for recrystallizing related compounds[5].
Acetone/Water Another effective polar protic/aprotic mixture.
Toluene/Heptane For less polar impurities, a non-polar solvent system might be effective. Toluene would dissolve the compound, and heptane would act as the anti-solvent.
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) to the crude solid to dissolve it completely. Use a hot plate and a stirring bar for efficient dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

  • Dissolution: Dissolve the crude solid in a minimal amount of a hot solvent in which it is readily soluble (e.g., hot ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a second solvent (the "anti-solvent," e.g., water) dropwise until the solution becomes cloudy.

  • Re-dissolution: Add a few drops of the first hot solvent until the solution becomes clear again.

  • Cooling and Crystallization: Follow steps 3-7 from the single-solvent protocol.

Diagram of the Recrystallization Process

dissolve Dissolve Crude Solid in Hot Solvent hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter dry Dry Crystals vac_filter->dry cluster_column Chromatography Column eluent Eluent sand_top Sand eluent->sand_top sample Sample on Silica sand_top->sample silica Silica Gel sample->silica sand_bottom Sand silica->sand_bottom stopcock Stopcock sand_bottom->stopcock collection_flask Collection Flask stopcock->collection_flask Elution

Sources

Application Notes and Protocols for the Handling and Storage of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the safe handling, storage, and use of 4-Methoxy-2-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure scientific integrity and experimental reproducibility. The protocols outlined herein are grounded in established safety procedures and analytical methods, providing a self-validating framework for the laboratory use of this compound.

Introduction: Understanding this compound

This compound is an aromatic sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial drugs and more recently, targeted cancer therapies.[1] The specific substitution pattern of a methoxy and a methyl group on the benzene ring of this compound influences its physicochemical properties, such as solubility, stability, and its potential as a synthetic intermediate in the development of novel pharmacologically active molecules.[2] A thorough understanding of its properties is paramount for its effective and safe use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is the first step in its proper handling.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃S[3]
Molecular Weight 201.24 g/mol
Appearance White to off-white crystalline solid[2]
Melting Point 168 - 170 °C
CAS Number 59554-39-1

Safety and Hazard Management

The safe handling of any chemical reagent is foundational to laboratory practice.[4] this compound, like many sulfonamides, requires careful handling to minimize exposure and risk.

Hazard Identification

Based on data for related sulfonamide compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [5]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area. For operations that may generate dust, a fume hood is required.

Emergency Procedures

In the event of accidental exposure, the following procedures should be followed:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Storage and Stability

The integrity of a chemical reagent is directly linked to its storage conditions. Improper storage can lead to degradation, affecting experimental outcomes.

General Storage Conditions

This compound should be stored in a tightly sealed container in a:

  • Cool,

  • Dry, and

  • Well-ventilated area.

It is crucial to protect the compound from moisture and direct sunlight.[4]

Long-Term Stability

While specific long-term stability data for solid this compound is not extensively published, general guidelines for sulfonamides suggest that they are stable for years when stored under the recommended conditions. For drug development programs, it is best practice to establish a re-test period based on in-house stability studies conducted under ICH guidelines.[6]

Incompatible Materials

To prevent potentially hazardous reactions, avoid storing this compound with strong oxidizing agents .

Potential Degradation Pathways

Based on the functional groups present, potential degradation pathways include:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at neutral pH.

  • Oxidation: The aromatic ring and the methyl group could be susceptible to oxidation.

  • Photodegradation: Exposure to UV light may lead to degradation. Storing in an amber vial or a dark place is recommended.[4]

Experimental Protocols

The following protocols provide step-by-step guidance for the common laboratory use of this compound.

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is critical for reproducible experimental results.

Protocol 4.1.1: Preparation of a 10 mM Stock Solution in DMSO

  • Tare a balance with a suitable weighing vessel (e.g., a microcentrifuge tube).

  • Weigh out 2.012 mg of this compound.

  • Add 1 mL of anhydrous DMSO to the weighing vessel.

  • Vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed, amber vial.

Note: For many sulfonamides, stock solutions in acetone or methanol at a concentration of 1 mg/mL are also common. These can be stored at ≤ -10°C for up to 6 months.

Diagram: Workflow for Stock Solution Preparation

G start Start weigh Weigh 2.012 mg of Compound start->weigh add_solvent Add 1 mL of Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C in Amber Vial dissolve->store end End store->end G compound 4-Methoxy-2-methyl- benzenesulfonamide Sample hplc Purity Assessment (HPLC) compound->hplc nmr Structure Verification (NMR) compound->nmr ms Molecular Weight Confirmation (Mass Spectrometry) compound->ms pass Pass hplc->pass nmr->pass ms->pass fail Fail

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic pathway is a two-step process. It begins with the electrophilic chlorosulfonation of 3-methoxytoluene to form the intermediate 4-methoxy-2-methylbenzenesulfonyl chloride. This is followed by the amination of the sulfonyl chloride to yield the final product, this compound.

Q2: What are the key reagents and their roles in this synthesis?

A2: The primary reagents and their functions are outlined in the table below:

ReagentFormulaRole
3-MethoxytolueneC₈H₁₀OStarting Material
Chlorosulfonic AcidHSO₃ClChlorosulfonating Agent
Thionyl ChlorideSOCl₂Optional dehydrating agent to drive the chlorosulfonation equilibrium.[1]
AmmoniaNH₃Aminating Agent
Dichloromethane (DCM)CH₂Cl₂Reaction Solvent
PyridineC₅H₅NBase in the amination step to neutralize HCl byproduct.

Q3: What is the underlying mechanism of the chlorosulfonation step?

A3: The chlorosulfonation of 3-methoxytoluene is an electrophilic aromatic substitution (SEAr) reaction.[1] The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the methyl group (-CH₃) is also an ortho-, para-directing activator. The directing effects of these two groups work in concert to favor substitution at the C4 position (para to the methoxy group and ortho to the methyl group). The electrophile is generated from chlorosulfonic acid.

Q4: What safety precautions should be taken during this synthesis?

A4: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[2] All manipulations involving this reagent should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction should be carried out under anhydrous conditions to prevent the rapid hydrolysis of both chlorosulfonic acid and the intermediate sulfonyl chloride.

Synthesis Protocol

This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Chlorosulfonation of 3-Methoxytoluene

Objective: To synthesize 4-methoxy-2-methylbenzenesulfonyl chloride.

Materials:

  • 3-Methoxytoluene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Round-bottom flask with a dropping funnel and a gas outlet

Procedure:

  • In a fume hood, add 3-methoxytoluene to a round-bottom flask containing anhydrous DCM and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction will generate HCl gas, which should be vented to a scrubber.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Separate the organic layer, wash it with cold water and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-2-methylbenzenesulfonyl chloride.

Step 2: Amination of 4-methoxy-2-methylbenzenesulfonyl chloride

Objective: To synthesize this compound.

Materials:

  • 4-methoxy-2-methylbenzenesulfonyl chloride (from Step 1)

  • Aqueous ammonia (concentrated) or ammonia gas

  • Dichloromethane (DCM) or another suitable solvent

  • Ice bath

Procedure:

  • Dissolve the crude 4-methoxy-2-methylbenzenesulfonyl chloride in DCM and cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the organic layer with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution
Incomplete Chlorosulfonation The reaction may not have gone to completion due to insufficient reagent, low temperature, or short reaction time.- Ensure the use of a sufficient excess of chlorosulfonic acid. - Monitor the reaction by TLC or GC to confirm the consumption of the starting material. - Gradually increase the reaction time or temperature, but be cautious of increased side product formation.
Hydrolysis of Sulfonyl Chloride The intermediate 4-methoxy-2-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Work up the reaction mixture promptly after quenching.
Formation of Isomeric Byproducts While the desired isomer is favored, other isomers such as 2-methoxy-4-methylbenzenesulfonyl chloride can form, reducing the yield of the target intermediate.- Maintain a low reaction temperature during the addition of chlorosulfonic acid to enhance regioselectivity.
Incomplete Amination Insufficient ammonia or a short reaction time can lead to unreacted sulfonyl chloride.- Use a significant excess of the aminating agent. - Increase the reaction time and monitor for the disappearance of the sulfonyl chloride intermediate by TLC.
Issue 2: Impure this compound Product
Potential Cause Explanation Recommended Solution
Presence of Isomeric Sulfonamides Formation of isomeric sulfonyl chlorides in the first step will lead to a mixture of sulfonamide isomers in the final product.- Optimize the chlorosulfonation reaction temperature to maximize the yield of the desired isomer. - Purify the final product using column chromatography or fractional crystallization.
Unreacted 4-methoxy-2-methylbenzenesulfonyl chloride Incomplete amination will leave the starting sulfonyl chloride in the final product.- Ensure complete amination by using excess ammonia and allowing for sufficient reaction time. - The unreacted sulfonyl chloride can be removed by an aqueous base wash during workup.
Formation of Sulfone Byproducts Under certain conditions, a diaryl sulfone can form as a byproduct of the chlorosulfonation reaction.- Avoid excessively high temperatures during the chlorosulfonation step. - The sulfone byproduct can often be removed by recrystallization.
Disubstituted Sulfonamide If ammonia is not used in sufficient excess, the newly formed sulfonamide can react with another molecule of the sulfonyl chloride to form a disubstituted product.- Use a large excess of ammonia to favor the formation of the primary sulfonamide.

Visualization of the Synthetic Pathway and Troubleshooting

Synthesis_Troubleshooting cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination cluster_troubleshooting Troubleshooting A 3-Methoxytoluene B 4-Methoxy-2-methyl- benzenesulfonyl chloride A->B HSO3Cl C Isomeric Sulfonyl Chlorides A->C Side Reaction (Suboptimal Temp.) D Di-sulfonated Byproducts B->D Side Reaction (Excess Reagent/Time) E 4-Methoxy-2-methyl- benzenesulfonamide B->E NH3 F 4-Methoxy-2-methyl- benzenesulfonic acid B->F Hydrolysis (Moisture) T1 Low Yield C->T1 T2 Impure Product C->T2 D->T1 D->T2 G Disubstituted Sulfonamide E->G Side Reaction (Insufficient NH3) F->T1 F->T2 G->T2

Caption: Synthetic pathway and common troubleshooting issues.

References

  • Sreenivasa, S., Palakshamurthy, B. S., Madankumar, S., Lokanath, N. K., & Suchetan, P. A. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193.
  • Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198–216.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Stenfors, B., Staples, R. J., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 155-164.
  • Wikipedia. (2023). Electrophilic aromatic substitution. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 21, 2026, from [Link]

  • Svanholm, U., & Parker, V. D. (1972). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 962-965.
  • Wallace, T. J. (1964). The Chlorosulfonation of Anisole. The Journal of Organic Chemistry, 29(10), 3075-3076.
  • Cerfontain, H. (1968).
  • Sandler, S. R., & Karo, W. (1998). Organic Functional Group Preparations (2nd ed., Vol. 1). Academic Press.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7530, 3-Methoxytoluene. Retrieved January 21, 2026, from [Link].

  • Wikipedia. (2023). Aromatic sulfonation. In Wikipedia. Retrieved January 21, 2026, from [Link].

  • ECHA. (n.d.). 4-Methylbenzenesulphonyl chloride. Retrieved January 21, 2026, from [Link].

  • Bolm, C., & Hildebrand, J. P. (2000). N-Sulfonyl- and N-Sulfinylaldimines and -ketimines: Versatile Intermediates in Asymmetric Synthesis. In Organosulfur Chemistry in Asymmetric Synthesis (pp. 113-144). Academic Press.
  • Reaxys. (n.d.). This compound.
  • SciFinder. (n.d.). This compound.
  • King, J. F. (1975). The Reaction of Sulfonyl Chlorides with Amines. Accounts of Chemical Research, 8(1), 10-17.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62343, Chlorosulfonic acid. Retrieved January 21, 2026, from [Link].

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization. Our goal is to empower you with the scientific rationale needed to master this synthesis, ensuring reproducibility, high yield, and purity.

Section 1: Synthesis Overview & Core Chemical Principles

The synthesis of this compound is most reliably achieved via a two-step process starting from 2-methylanisole (3-methoxytoluene). Understanding the mechanism of each step is fundamental to troubleshooting.

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) : 2-methylanisole is reacted with chlorosulfonic acid. The aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing. Due to steric hindrance from the methyl group at the 2-position, the bulky chlorosulfonyl group (-SO₂Cl) is predominantly directed to the sterically accessible para-position (position 5) relative to the methyl group, which is position 4 relative to the methoxy group, yielding the key intermediate: 4-methoxy-2-methylbenzenesulfonyl chloride.

  • Step 2: Nucleophilic Substitution (Amination) : The resulting 4-methoxy-2-methylbenzenesulfonyl chloride is then treated with an ammonia source. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and displacing the chloride leaving group to form the final product.

This entire workflow can be visualized as follows:

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2-Methylanisole 2-Methylanisole Intermediate 4-Methoxy-2-methyl- benzenesulfonyl Chloride 2-Methylanisole->Intermediate Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Intermediate_ref 4-Methoxy-2-methyl- benzenesulfonyl Chloride Ammonia Aqueous Ammonia (NH₄OH) Final_Product 4-Methoxy-2-methyl- benzenesulfonamide Intermediate_ref->Final_Product Nucleophilic Substitution

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format, providing both immediate solutions and the underlying scientific reasoning.

Issue 1: Low or No Yield in the Chlorosulfonation Step

  • Q1: I performed the chlorosulfonation of 2-methylanisole, but after the workup, I recovered very little or none of the desired sulfonyl chloride intermediate. What went wrong?

    A: This is a frequent and critical issue, often stemming from two main areas: reagent deactivation and improper workup technique.

    • Causality (Reagent Integrity): Chlorosulfonic acid is extremely reactive and hygroscopic. If it has been exposed to atmospheric moisture, it will hydrolyze to sulfuric acid and HCl. Sulfuric acid is incapable of performing the desired chlorosulfonation, leading to reaction failure. Always use a fresh, unopened bottle of chlorosulfonic acid or one that has been stored under strictly anhydrous conditions.

    • Causality (Workup Procedure): The product, 4-methoxy-2-methylbenzenesulfonyl chloride, is highly susceptible to hydrolysis. The standard workup involves quenching the reaction mixture by slowly pouring it onto crushed ice. This technique is designed to do two things simultaneously:

      • Precipitation: The organic sulfonyl chloride is insoluble in the cold aqueous environment, causing it to precipitate as a solid.

      • Minimizing Hydrolysis: The low temperature drastically slows the rate of the undesired hydrolysis reaction, which would convert your product into the corresponding sulfonic acid. If the quench is done too slowly into insufficient ice, or if the mixture is allowed to warm up, significant product loss will occur.

    Troubleshooting Steps:

    • Verify Reagent: Use a fresh bottle of chlorosulfonic acid.

    • Control Temperature: Maintain the reaction temperature at 0-5 °C during the addition of 2-methylanisole to prevent side reactions and degradation.[1]

    • Optimize Quench: Ensure you are adding the reaction mixture to a vigorously stirred, large excess of crushed ice. The goal is to dissipate heat and precipitate the product as quickly as possible.

    • Isolate Promptly: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Filter the solid promptly and wash with cold water to remove residual acid.

Issue 2: The Amination Reaction is Sluggish or Fails to Proceed

  • Q2: I have successfully synthesized the sulfonyl chloride intermediate, but the subsequent reaction with ammonia is not working. TLC analysis shows only the starting material. Why is the amination failing?

    A: The success of the amination step hinges on the nucleophilicity of the ammonia and the stability of the sulfonyl chloride.

    • Causality (Neutralization is Key): The reaction of a sulfonyl chloride with ammonia (or any amine) produces one equivalent of hydrochloric acid (HCl).[2] This acid will immediately react with the basic ammonia to form ammonium chloride (NH₄Cl). The ammonium ion is not nucleophilic and cannot react with the sulfonyl chloride. Therefore, if you do not provide a sufficient base to neutralize the generated HCl, the reaction will consume its own nucleophile and stop. While using a large excess of aqueous ammonia can serve as both the nucleophile and the base, other bases like pyridine or triethylamine are often included to ensure the reaction proceeds smoothly.[3]

    • Causality (Reaction Conditions): While some aminations proceed at room temperature, this specific transformation may require gentle heating to overcome the activation energy.[2] Furthermore, the choice of solvent is crucial. The reaction is often performed in a solvent where the sulfonyl chloride has good solubility. If the intermediate is not properly dissolved, the reaction will be slow due to the heterogeneous mixture.

    Troubleshooting Steps:

    • Ensure Excess Base/Ammonia: Use a significant excess of concentrated aqueous ammonia (e.g., 5-10 equivalents). This ensures there is plenty of free ammonia to act as a nucleophile even as some is consumed neutralizing HCl.

    • Introduce a Non-Nucleophilic Base: Alternatively, add a base like sodium carbonate to the reaction mixture. This is a common strategy in sulfonamide synthesis to neutralize the acid byproduct.[4]

    • Increase Temperature: Gently warm the reaction mixture to 30-50 °C and monitor its progress by TLC.

    • Check Intermediate Quality: If the sulfonyl chloride was not properly dried after the first step, residual moisture could have hydrolyzed it to the unreactive sulfonic acid. Ensure the intermediate is thoroughly dried before use.

Issue 3: Product Purity and Contaminants

  • Q3: My final product is impure. The NMR spectrum is complex, suggesting multiple compounds. What are the likely side products and how can I remove them?

    A: Impurities typically arise from side reactions in either step or from incomplete reactions. The most common contaminants are:

    • 4-Methoxy-2-methylbenzenesulfonic Acid: This is the hydrolysis product of your sulfonyl chloride intermediate. It is the most common impurity if the intermediate was exposed to moisture.

      • Identification: It is a non-volatile, highly polar, acidic compound.

      • Removal: During workup, dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution. The acidic sulfonic acid will be deprotonated to its sodium salt and move into the aqueous layer, while your neutral sulfonamide product remains in the organic layer.[5]

    • Unreacted 2-Methylanisole: If the initial chlorosulfonation reaction did not go to completion, you will have leftover starting material.

      • Identification: A non-polar compound, visible by TLC with a high Rf value.

      • Removal: This can typically be removed during the purification of the final product via recrystallization or column chromatography.

    • Isomeric Products: While the directing effects of the -OCH₃ and -CH₃ groups strongly favor the desired product, trace amounts of other isomers can sometimes form.

      • Identification: These will have very similar NMR spectra to the desired product, often requiring careful 2D NMR analysis to identify.

      • Removal: Isomers are often difficult to separate. The best strategy is prevention by maintaining low temperatures during the chlorosulfonation step to maximize regioselectivity. If they do form, careful column chromatography is the most effective method of separation.

Section 3: Optimized Experimental Protocols & Data

The following protocols represent a robust starting point. Researchers should optimize based on their specific equipment and scale.

Protocol 1: Synthesis of 4-Methoxy-2-methylbenzenesulfonyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (4.0 eq.). Begin stirring and slowly add 2-methylanisole (1.0 eq.) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC (eluent: 9:1 Hexane:Ethyl Acetate) until the 2-methylanisole spot has disappeared.

  • Workup: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. A white solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is no longer strongly acidic (check with pH paper).

  • Drying: Dry the isolated white solid under high vacuum. This intermediate is used directly in the next step.

Protocol 2: Synthesis of this compound

  • Setup: To a round-bottom flask containing the dried 4-methoxy-2-methylbenzenesulfonyl chloride (1.0 eq.), add a magnetic stir bar.

  • Reagent Addition: In a fume hood, carefully add an excess of cold, concentrated aqueous ammonia (e.g., 28-30%, 10 eq.).

  • Reaction: Stir the resulting slurry vigorously at room temperature. Gentle warming to 40 °C may be required to initiate or accelerate the reaction. Monitor by TLC (eluent: 3:1 Hexane:Ethyl Acetate) until the sulfonyl chloride spot is consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product fully. Collect the white solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.[5]

Table 1: Key Parameter Optimization Ranges

ParameterStep 1: ChlorosulfonationStep 2: AminationRationale & Expert Notes
Temperature 0 °C to 5 °C20 °C to 50 °CLow temperature in Step 1 is critical for preventing side reactions and degradation. Gentle heating in Step 2 can be necessary to drive the reaction to completion.
Equivalents of Key Reagent Chlorosulfonic Acid: 3-5 eq.Aqueous Ammonia: 5-15 eq.A large excess of chlorosulfonic acid ensures complete conversion of the starting material. A large excess of ammonia acts as both nucleophile and base.
Reaction Time 1 - 3 hours2 - 6 hoursReaction progress should always be validated by an independent method like TLC or LC-MS rather than relying solely on time.
Solvent Neat (no solvent)Water (from aq. NH₃)Chlorosulfonation is typically run neat. The amination uses the aqueous ammonia solution as the solvent medium.

Section 4: Visual Troubleshooting Logic

When faced with a low final yield, a systematic approach is necessary. The following diagram outlines a logical troubleshooting workflow.

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Benchchem. (n.d.). 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide | CAS 91393-33-8.
  • Sreenivasa, S., et al. (n.d.). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. PubMed Central.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • Benchchem. (n.d.). Application Note: Synthesis and Purification of 2-Methoxy-5-methylbenzenesulfonamide.
  • Stenfors, B. A. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.
  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....
  • Journal UIN Jakarta. (n.d.). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
  • Aziz-ur-Rehman, et al. (n.d.). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. PubMed Central.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.

Sources

Technical Support Center: Synthesis of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize your yield and purity, and troubleshoot effectively.

I. Synthetic Overview: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process starting from 3-methylanisole:

  • Chlorosulfonation: An electrophilic aromatic substitution reaction where 3-methylanisole is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.

  • Amination: The resulting 4-methoxy-2-methylbenzenesulfonyl chloride is then reacted with an amine source, typically ammonia, to form the desired sulfonamide.

While seemingly straightforward, this synthesis is prone to several side reactions that can impact both yield and purity. This guide will address these challenges in a question-and-answer format.

II. Troubleshooting Guide & FAQs

Part A: The Chlorosulfonation Step

The primary challenge in the chlorosulfonation of 3-methylanisole is controlling the regioselectivity of the reaction. The starting material has two activating groups, a methoxy group (-OCH₃) and a methyl group (-CH₃), which direct the incoming electrophile (-SO₂Cl) to specific positions on the aromatic ring.

A1: The formation of a mixture of regioisomers is the most common side reaction during the chlorosulfonation of 3-methylanisole.

The "Why": Both the methoxy and methyl groups are ortho, para-directing. The methoxy group is a strongly activating group, while the methyl group is a weakly activating group. The directing effects of these two groups lead to the formation of several isomeric sulfonyl chlorides.

  • Major Isomers:

    • 4-Methoxy-2-methylbenzenesulfonyl chloride (Desired Product): Substitution occurs ortho to the methyl group and para to the methoxy group.

    • 2-Methoxy-4-methylbenzenesulfonyl chloride (Major Impurity): Substitution occurs ortho to the methoxy group and para to the methyl group.

  • Minor Isomers: Other isomers may form in smaller quantities depending on the reaction conditions.

Troubleshooting & Mitigation:

  • Temperature Control: This reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of chlorosulfonic acid can enhance the selectivity towards the desired isomer by minimizing the formation of thermodynamically favored, but undesired, products.

  • Stoichiometry: Using a minimal excess of chlorosulfonic acid (e.g., 1.1 to 1.5 equivalents) can help to reduce the formation of di-sulfonated byproducts.[1]

  • Solvent Choice: The use of a non-polar, inert solvent such as dichloromethane or chloroform can help to control the reaction rate and improve selectivity.

Diagram: Regioselectivity in Chlorosulfonation of 3-Methylanisole

Caption: Directing effects of methoxy and methyl groups lead to isomeric products.

A2: This is likely due to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

The "Why": Sulfonyl chlorides are reactive electrophiles and are susceptible to hydrolysis, especially in the presence of moisture. The resulting sulfonic acid is highly water-soluble and will be lost during the aqueous work-up, leading to a lower yield of the desired sulfonyl chloride.

Troubleshooting & Mitigation:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be protected from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: When quenching the reaction, pour the reaction mixture onto ice-cold water or a mixture of ice and saturated brine. This minimizes the contact time with water at higher temperatures, where hydrolysis is more rapid.

  • Prompt Extraction: After quenching, immediately extract the product into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

Diagram: Hydrolysis Side Reaction

Hydrolysis Sulfonyl_Chloride 4-Methoxy-2-methyl- benzenesulfonyl chloride Sulfonic_Acid 4-Methoxy-2-methyl- benzenesulfonic acid (Water-soluble byproduct) Sulfonyl_Chloride->Sulfonic_Acid Hydrolysis Water H₂O Water->Sulfonic_Acid

Caption: Hydrolysis of the sulfonyl chloride leads to a water-soluble byproduct.

A3: Di-sulfonation can occur if the reaction conditions are too harsh or if an excess of the chlorosulfonating agent is used.

The "Why": The initial product, 4-methoxy-2-methylbenzenesulfonyl chloride, still contains an activated aromatic ring. Under forcing conditions (higher temperatures, prolonged reaction times, or a large excess of chlorosulfonic acid), a second electrophilic substitution can occur, leading to the formation of a di-sulfonyl chloride.

Troubleshooting & Mitigation:

  • Control Stoichiometry: Carefully control the amount of chlorosulfonic acid used. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent over-reaction.

  • Temperature Control: As with isomer control, maintaining a low reaction temperature is crucial.

Part B: The Amination Step

The conversion of the sulfonyl chloride to the sulfonamide is generally efficient, but side reactions can still occur, affecting the yield and purity of the final product.

A4: This could be due to several factors, including incomplete reaction or side reactions of the ammonia.

The "Why":

  • Incomplete Reaction: If the sulfonyl chloride is not fully consumed, it may hydrolyze during work-up, leading to the sulfonic acid as a byproduct.

  • Formation of Ammonium Salts: Ammonia can react with the HCl generated during the reaction to form ammonium chloride (NH₄Cl), which is an insoluble solid in many organic solvents. If an excess of the amine is not used, the desired sulfonamide can also be protonated to form an ammonium salt, which may have different solubility properties.

  • Over-reaction with Ammonia: While less common with sulfonyl chlorides compared to alkyl halides, it is theoretically possible for the initially formed sulfonamide to be deprotonated by excess ammonia and react further, though this is generally not a significant pathway.

Troubleshooting & Mitigation:

  • Use of Excess Ammonia: Employ a sufficient excess of ammonia (or the amine source) to act as both the nucleophile and the acid scavenger for the HCl produced. This ensures that the reaction goes to completion and prevents the formation of the sulfonamide salt.

  • Reaction Conditions: Ensure the reaction is stirred efficiently to ensure good mixing of the reactants. The reaction can be run in a suitable solvent like THF, dioxane, or even in an aqueous ammonia solution.

  • Work-up: After the reaction is complete, a standard aqueous work-up can be used to remove excess ammonia and ammonium salts.

Diagram: Amination Workflow

Amination Sulfonyl_Chloride 4-Methoxy-2-methyl- benzenesulfonyl chloride Sulfonamide 4-Methoxy-2-methyl- benzenesulfonamide (Desired Product) Sulfonyl_Chloride->Sulfonamide Amination Byproducts NH₄Cl, unreacted starting material, hydrolysis products Sulfonyl_Chloride->Byproducts Side Reactions Ammonia NH₃ (excess) Ammonia->Sulfonamide

Sources

Technical Support Center: Improving the Purity of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 20, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Methoxy-2-methylbenzenesulfonamide. Achieving high purity for this compound is critical for its use in subsequent synthetic steps and for ensuring the quality and safety of final products. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during its purification.

Our approach is grounded in fundamental chemical principles and validated through practical, in-lab experience. We will explore the causality behind experimental choices to empower you with a robust understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted starting materials: Such as 4-methoxy-2-methylaniline or the corresponding sulfonyl chloride.

  • Isomeric products: Positional isomers can form depending on the regioselectivity of the sulfonation or amination reactions.

  • Over-sulfonated or di-sulfonated byproducts: These can arise if the reaction conditions are too harsh.

  • Hydrolysis products: The corresponding sulfonic acid can be formed if moisture is present.

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, may be carried through.

Q2: What is a typical target purity for this compound in a research and development setting?

A2: For early-stage research and development, a purity of >95% is often acceptable for proceeding with subsequent reactions. However, for later-stage development, particularly when the compound is an intermediate for an active pharmaceutical ingredient (API), a much higher purity of >99.0% or even >99.5% is typically required. The specific target will depend on the regulatory requirements and the nature of the final product.

Q3: How can I effectively monitor the purity of my product during the purification process?

A3: A combination of analytical techniques is recommended for robust purity monitoring:

  • Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for in-process checks.[1] It allows for a quick assessment of the reaction's progress and the effectiveness of purification steps by comparing the spot of your product to that of the starting materials and any visible impurities.[2] For visualization, UV light (254 nm) is typically used. Staining with a fluorescamine solution can enhance the detection of sulfonamides.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis of sulfonamides.[3][4] A reversed-phase C8 or C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can provide excellent separation and accurate quantification of impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide valuable information about the structure of the main product and the presence of any significant impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is powerful for identifying the molecular weights of impurities, which can help in deducing their structures.[4]

Q4: What are the best practices for storing purified this compound to maintain its purity?

A4: To maintain the purity of this compound, it should be stored in a well-sealed container in a cool, dry, and dark place. Exposure to moisture can lead to hydrolysis, while light and heat can cause degradation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Oily Product After Workup - Incomplete reaction, leaving oily starting materials.- Presence of low-melting point impurities.- Product is not fully solidifying at room temperature.- Ensure complete reaction: Monitor the reaction by TLC or HPLC until the starting material is consumed.- Trituration: Vigorously stir the oily product with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether). This can often induce crystallization and wash away soluble impurities.- Re-dissolve and precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a non-polar anti-solvent (e.g., hexanes) dropwise until the product precipitates.[6]
Low Purity After a Single Recrystallization - Inappropriate solvent choice.- Impurities have similar solubility to the product.- Cooling the solution too quickly, leading to co-precipitation of impurities.- Solvent Screening: Perform small-scale solubility tests to find an optimal recrystallization solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for sulfonamides include ethanol/water, ethyl acetate/hexanes, and methanol/water.[6][7]- Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.- Second Recrystallization: If purity is still not satisfactory, a second recrystallization using a different solvent system may be necessary.
Colored Impurities Persist - Presence of highly conjugated or colored byproducts.- Trace metal impurities from reagents or the reactor.- Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight) and heat for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[8]- Chelating Agents: If metal impurities are suspected, washing the crude product with a dilute solution of a chelating agent like EDTA during the workup may be beneficial.
Product Fails to Crystallize from Solution - Solution is not sufficiently saturated.- Presence of impurities that inhibit crystallization.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites. Seeding the solution with a small crystal of the pure product can also initiate crystallization.- Increase Concentration: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the product.[9]- Add an Anti-Solvent: If using a single solvent, the slow addition of a miscible anti-solvent in which the product is insoluble can induce precipitation.[9]
Low Recovery After Recrystallization - Product has significant solubility in the cold solvent.- Using too much solvent for recrystallization.- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the product.[10]- Cool Thoroughly: Ensure the recrystallization mixture is thoroughly cooled (e.g., in an ice bath for at least 30 minutes) before filtering to minimize the amount of product that remains dissolved.- Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[10]

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

This protocol outlines a general method for recrystallizing this compound.

  • Solvent Selection: Choose an appropriate solvent or solvent pair by conducting small-scale solubility tests. A good solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[10] Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-warm a funnel with a fluted filter paper by pouring a small amount of hot solvent through it. Filter the hot solution quickly to remove the charcoal. This step is crucial to prevent premature crystallization on the filter paper.[11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[12]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow the silica to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Workflows

Purification Decision Workflow

The following diagram illustrates a logical workflow for deciding on the appropriate purification strategy for this compound.

Purification_Workflow start Crude this compound is_solid Is the product a solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate Yes oily_product Address Oily Product (See Troubleshooting Guide) is_solid->oily_product No recrystallize Recrystallization triturate->recrystallize check_purity1 Check Purity (TLC/HPLC) recrystallize->check_purity1 column_chrom Column Chromatography check_purity1->column_chrom Purity Not OK final_product Pure Product (>99%) check_purity1->final_product Purity OK check_purity2 Check Purity (TLC/HPLC) column_chrom->check_purity2 check_purity2->recrystallize Purity Not OK (Consider re-crystallization) check_purity2->final_product Purity OK oily_product->column_chrom

Caption: A decision tree for the purification of this compound.

Recrystallization Process Flow

This diagram outlines the key steps in a typical recrystallization process.

Recrystallization_Process cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent charcoal Add activated charcoal (if needed) dissolve->charcoal hot_filter Hot filtration charcoal->hot_filter cool_slowly Cool solution slowly to room temperature hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash_cold Wash with cold solvent vacuum_filter->wash_cold dry Dry under vacuum wash_cold->dry

Sources

Technical Support Center: Stability of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methoxy-2-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.

Part 1: Understanding the Stability of this compound

This compound, like many sulfonamide-containing compounds, can be susceptible to degradation under various environmental conditions. Understanding the factors that influence its stability is crucial for accurate experimental results and for ensuring the safety and efficacy of potential pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]

  • Light: The compound is noted to be light-sensitive, and exposure to UV or visible light can lead to photodegradation.[3]

  • pH: The sulfonamide group's stability can be pH-dependent. Hydrolysis can occur under strongly acidic or basic conditions.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially in liquid formulations.[1]

  • Storage Time: Over time, the compound may degrade, affecting its purity and potency.[1]

Q2: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?

A2: A decrease in purity is likely due to chemical degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Ensure the compound is stored in a tightly closed container in a cool, dry, and dark place.[4][5][6][7] Safety data sheets for similar compounds recommend storage at room temperature in a dry area and indicate light sensitivity.[3]

  • Handling Procedures: Minimize exposure to light and atmospheric moisture during handling.[6][7]

  • Potential Contaminants: Ensure that solvents and other reagents used are free from impurities that could catalyze degradation.

Q3: What are the potential degradation pathways for sulfonamides like this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for sulfonamides can include:

  • Hydrolysis of the sulfonamide bond: This is a common degradation pathway for sulfonamides, which can be catalyzed by acidic or basic conditions.[8][9]

  • Oxidation: The aromatic ring and other functional groups can be susceptible to oxidation.[10]

  • Photodegradation: Exposure to light can lead to the formation of various photoproducts. Cleavage at the S-N bond is a known photochemical reaction for some sulfonamides.

Q4: How can I monitor the degradation of this compound in my samples?

A4: Several analytical techniques can be employed to monitor the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the parent compound and its degradation products.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile and semi-volatile degradation products.[11] Other useful techniques include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of degradation products.[13][14]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of stock solutions 1. Prepare fresh stock solutions before each experiment. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C in the dark. 3. Perform a purity check of the stock solution using HPLC before use.Repeated freeze-thaw cycles and prolonged storage, even at low temperatures, can lead to degradation. Sulfonamides have been shown to degrade even during frozen storage.[15]
Incompatibility with assay components 1. Investigate the pH of the assay buffer. 2. Check for the presence of any strong oxidizing or reducing agents in the assay medium. 3. Run a control experiment to assess the stability of the compound in the assay buffer over the experiment's duration.The stability of sulfonamides can be pH-dependent, and reactive species in the assay medium can cause degradation, leading to lower effective concentrations of the active compound.
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
Potential Cause Troubleshooting Steps Scientific Rationale
On-column degradation 1. Modify HPLC method parameters (e.g., mobile phase pH, column temperature). 2. Use a different stationary phase.The analytical method itself can sometimes induce degradation. Adjusting conditions can help minimize this.
Degradation during sample preparation 1. Minimize the time between sample preparation and analysis. 2. Protect samples from light during preparation. 3. Use high-purity solvents.Exposure to light and reactive impurities in solvents can lead to the formation of degradation products before analysis.
Inherent instability of the sample 1. If new peaks appear over time in stored samples, this indicates inherent instability under the current storage conditions. 2. Proceed with a formal stability study (see protocol below) to identify the degradation products and determine appropriate storage conditions.The appearance of new peaks is a direct indication of the formation of degradation products. Identifying these is crucial for understanding the stability profile of the compound.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions to accelerate degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method to determine the percentage of degradation and to profile the degradation products.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient (e.g., 5% B, hold for 2 min, ramp to 95% B over 20 min, hold for 5 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determine by UV scan)
Injection Volume 10 µL

Part 4: Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base Oxidation Oxidation This compound->Oxidation  Oxidizing Agent Photodegradation Photodegradation This compound->Photodegradation  Light 4-Methoxy-2-methylbenzenesulfonic Acid + NH3 4-Methoxy-2-methylbenzenesulfonic Acid + NH3 Hydrolysis->4-Methoxy-2-methylbenzenesulfonic Acid + NH3 Oxidized Products Oxidized Products Oxidation->Oxidized Products Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis & Degradant Identification HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

References

  • Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline - Benchchem.
  • Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process - PubMed Central.
  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group.
  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed.
  • Stability of sulphonamide drugs in meat during storage - PubMed.
  • 2-Methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 5093369 - PubChem.
  • Safety Data Sheet - Angene Chemical.
  • Analytical Methods - OPUS.
  • Studies on sulfonamide degradation products | Download Table - ResearchGate.
  • 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem - NIH.
  • Thermo Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH.
  • Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed.
  • SAFETY DATA SHEET - TCI Chemicals.
  • N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide - PMC - PubMed Central.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI.
  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed.
  • 5-Chloro-2-methoxy-4-methylbenzenesulfonamide - SAFETY DATA SHEET.
  • Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98% - Cole-Parmer.
  • 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet - ChemicalBook.
  • 4-Methoxybenzenesulfonamide 97 1129-26-6 - Sigma-Aldrich.
  • 6471-78-9(4-Amino-5-methoxy-2-methylbenzenesulfonic Acid) Product Description - ChemicalBook.

Sources

Technical Support Center: Scaling Up 4-Methoxy-2-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to pilot and production scales. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your process development.

Core Synthesis Workflow Overview

The most common and industrially relevant synthesis of this compound is a two-step process starting from 2-methylanisole (2-methoxytoluene). The workflow involves an electrophilic aromatic substitution (chlorosulfonation) followed by a nucleophilic substitution (amination).

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination SM 2-Methylanisole (Starting Material) R1 Chlorosulfonic Acid (HSO3Cl) SM->R1 INT 4-Methoxy-2-methyl- benzenesulfonyl Chloride (Intermediate) SM->INT R1->INT Electrophilic Aromatic Substitution INT2 4-Methoxy-2-methyl- benzenesulfonyl Chloride (from Step 1) R2 Ammonia Source (e.g., NH4OH) FP 4-Methoxy-2-methyl- benzenesulfonamide (Final Product) R2->FP Nucleophilic Substitution INT2->R2 INT2->FP

Caption: High-level overview of the two-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis, providing insights into their causes and practical solutions for scaling up.

Part 1: The Chlorosulfonation Step

Question 1: My chlorosulfonation reaction is turning dark brown or black, and the yield of the sulfonyl chloride intermediate is very low. What's happening?

Answer: This is a classic sign of charring due to an overly aggressive reaction, a common issue when scaling up chlorosulfonation.

  • Causality (The "Why"): Chlorosulfonic acid is a potent oxidizing and sulfonating agent. The reaction is highly exothermic. If the heat generated is not dissipated effectively, the local temperature rises uncontrollably, leading to the decomposition of the aromatic starting material and product. This is a significant safety and yield concern at scale.

  • Troubleshooting & Scale-Up Strategy:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C. For larger batches, ensure your reactor has sufficient cooling capacity.

    • Slow, Controlled Addition: Add the chlorosulfonic acid dropwise to the solution of 2-methylanisole.[1] On a larger scale, this means using a programmable addition pump. Never add the anisole to the acid, as this creates a large initial exotherm that is difficult to control.

    • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized "hot spots" and maintain a homogenous temperature throughout the reaction vessel.

Question 2: I'm getting a significant amount of an isomeric impurity. How can I improve the regioselectivity to favor the desired 4-sulfonyl chloride product?

Answer: Achieving high regioselectivity is crucial for yield and purity. The substitution pattern on your starting material, 2-methylanisole, is key.

  • Causality (The "Why"): In 2-methylanisole, you have two activating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho, para-directors for electrophilic aromatic substitution.

    • The methoxy group is strongly activating and directs to its para position (C4) and ortho position (C6).

    • The methyl group is weakly activating and directs to its ortho position (C3) and para position (C5). The desired product results from substitution at C4, which is para to the powerful methoxy directing group. The primary isomeric impurity is likely the 6-sulfonyl chloride, which is ortho to both groups. The reaction at C4 is generally favored due to reduced steric hindrance compared to the C6 position, which is crowded between the methoxy and methyl groups.

  • Troubleshooting & Scale-Up Strategy:

    • Low Temperature: Running the reaction at lower temperatures (0-5°C) increases its selectivity, favoring the thermodynamically more stable product and minimizing side reactions.

    • Solvent Choice: Using a non-polar, inert solvent like 1,2-dichloroethane or dichloromethane can sometimes improve selectivity compared to running the reaction neat.[1]

Question 3: During the work-up, my isolated yield of the sulfonyl chloride is poor, and I detect the corresponding sulfonic acid. What is causing this loss?

Answer: This indicates hydrolysis of your sulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive towards water.[2]

  • Causality (The "Why"): The work-up for a chlorosulfonation reaction typically involves quenching the excess chlorosulfonic acid by pouring the reaction mixture into ice-water. During this process, the desired sulfonyl chloride can react with water (hydrolyze) to form the much more water-soluble and unreactive 4-methoxy-2-methylbenzenesulfonic acid, which is then lost in the aqueous phase.

  • Troubleshooting & Scale-Up Strategy:

    • Rapid and Cold Quench: The quench must be done quickly and with very efficient cooling. Ensure the ice-water slurry is well-stirred as the reaction mixture is added. This keeps the temperature low and precipitates the water-insoluble sulfonyl chloride quickly, minimizing its contact time with water in a reactive state.

    • Immediate Extraction: Do not allow the quenched mixture to sit for extended periods. Promptly extract the sulfonyl chloride product into a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Anhydrous Processing: After extraction, ensure the organic layer is thoroughly dried with a drying agent (like anhydrous MgSO₄ or Na₂SO₄) before solvent removal to prevent hydrolysis during storage or concentration.

Part 2: The Amination Step

Question 4: What is the most effective and scalable aminating agent to convert the sulfonyl chloride to the sulfonamide?

Answer: The choice of ammonia source is a critical process decision, balancing reactivity, safety, and operational complexity.

  • Causality (The "Why"): The reaction requires a nucleophilic source of ammonia to displace the chloride on the sulfonyl chloride.

    • Aqueous Ammonia (NH₄OH): This is often used at the lab scale. It's easy to handle but introduces water, which can promote hydrolysis of the starting sulfonyl chloride. It also requires careful control of temperature as the reaction is exothermic.

    • Ammonia Gas (NH₃): This is highly efficient and avoids introducing water, but it requires specialized equipment to handle a pressurized gas, which adds complexity and safety considerations at scale.

    • Ammonium Salts (e.g., (NH₄)₂CO₃): These can sometimes be used but are generally less reactive.

  • Troubleshooting & Scale-Up Strategy:

    • Aqueous Ammonia: For pilot scale, using a concentrated (25-30%) aqueous ammonia solution is often a good compromise.[3] The reaction should be run at a low temperature (e.g., 10-20°C) with efficient stirring. Add the sulfonyl chloride (dissolved in a suitable solvent like THF or acetone) to the ammonia solution to maintain an excess of the nucleophile and control the exotherm.

    • Base Addition: The reaction produces one equivalent of HCl. You need at least two equivalents of ammonia: one to act as the nucleophile and one to act as a base to neutralize the HCl. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be used alongside one equivalent of the ammonia source.[4][5]

Question 5: My amination reaction is slow, and I have unreacted sulfonyl chloride even after several hours. How can I drive the reaction to completion?

Answer: Sluggish amination is typically due to insufficient reactivity of the nucleophile or suboptimal reaction conditions.

  • Causality (The "Why"): The reaction rate depends on the concentration of the reactants, temperature, and solvent. Low temperatures, while good for controlling exotherms, will slow the reaction. Dilute conditions can also lead to slow conversion.

  • Troubleshooting & Scale-Up Strategy:

    • Increase Temperature: After the initial controlled addition at low temperature, you can often gently warm the reaction mixture (e.g., to 30-40°C or room temperature) to increase the rate and push it to completion.[3] Monitor the reaction progress by TLC or HPLC.

    • Solvent Choice: A polar aprotic solvent like THF, acetone, or acetonitrile can help solubilize both the sulfonyl chloride and the amine, leading to a more efficient reaction.

    • Ensure Stoichiometry: Double-check that you are using a sufficient excess of the aminating agent (typically 2-3 equivalents or more).

Part 3: Purification

Question 6: What is the best method for purifying the final this compound product at a large scale?

Answer: Sulfonamides are often stable, crystalline solids, making recrystallization the most effective and scalable purification method.

  • Causality (The "Why"): Recrystallization works by dissolving the crude product in a hot solvent in which it has high solubility, while impurities are either insoluble or remain in solution upon cooling. As the solution cools, the solubility of the desired product decreases, causing it to crystallize out in a purer form.

  • Troubleshooting & Scale-Up Strategy:

    • Solvent Screening: Identify a suitable solvent system. Good single solvents to screen are ethanol, isopropanol, or ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, often provides the best results.[6][7]

    • Controlled Cooling: For large batches, crash-cooling is undesirable as it traps impurities and leads to small, difficult-to-filter crystals. Implement a controlled cooling profile to allow for the growth of large, pure crystals.

    • Washing and Drying: After filtration, wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor. Dry the final product under vacuum to remove all solvent traces.

Troubleshooting Logic: Low Final Yield

When faced with a low overall yield, a systematic approach is necessary to identify the bottleneck.

Troubleshooting_Yield Start Low Overall Yield Detected Check_Step1 Analyze Step 1 Intermediate (Sulfonyl Chloride) Start->Check_Step1 Step1_Yield_Low Step 1 Yield/Purity is Low Check_Step1->Step1_Yield_Low No Step1_Yield_OK Step 1 Yield/Purity is Good Check_Step1->Step1_Yield_OK Yes Troubleshoot_S1 Focus on Chlorosulfonation: - Temperature Control? - Quench Efficiency? - Isomer Formation? Step1_Yield_Low->Troubleshoot_S1 Troubleshoot_S2 Focus on Amination: - Incomplete Reaction? - Sufficient NH3? - Purification Loss? Step1_Yield_OK->Troubleshoot_S2

Caption: Decision tree for troubleshooting low yield issues.

Advanced Topic: Alternative Synthesis Route

Question 7: Are there "greener" or more modern alternatives to the traditional chlorosulfonation route for making sulfonamides?

Answer: Yes. Direct synthesis from sulfonic acids is an emerging alternative that avoids the use of moisture-sensitive and hazardous sulfonyl chlorides.

  • Causality (The "Why"): This approach involves activating the sulfonic acid directly to make it susceptible to nucleophilic attack by an amine. This can be achieved with various coupling reagents. This route eliminates the need for chlorosulfonic acid and avoids the generation of HCl.

  • Methods & Comparison: Several methods exist for this direct conversion.[8][9][10]

FeatureTraditional Route (via Sulfonyl Chloride)Direct Route (from Sulfonic Acid)
Starting Material 2-Methylanisole4-Methoxy-2-methylbenzenesulfonic acid
Key Reagent Chlorosulfonic acid (HSO₃Cl)Activating/Coupling agents (e.g., TCT, PPh₃-based reagents)[8][10]
Key Intermediate 4-Methoxy-2-methylbenzenesulfonyl chlorideActivated sulfonate ester or similar
Pros - Well-established chemistry- Inexpensive starting materials- Avoids hazardous sulfonyl chlorides[8]- Milder reaction conditions often possible- Fewer steps if sulfonic acid is available
Cons - Highly corrosive/hazardous reagents- Moisture-sensitive intermediate[11]- Exothermic and requires careful control- Requires synthesis of sulfonic acid first- Coupling reagents can be expensive- May require microwave assistance for good yields[9][12]

This alternative route is particularly attractive if the corresponding sulfonic acid is commercially available or can be synthesized safely, offering a more streamlined and potentially safer process at scale.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-2-methylbenzenesulfonyl Chloride
  • Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere with nitrogen.

  • Charging: Charge the reactor with 2-methylanisole (1.0 eq) and an appropriate solvent (e.g., dichloromethane, 5 vol).

  • Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.

  • Addition: Add chlorosulfonic acid (1.1 - 1.5 eq) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 5-10°C for an additional 1-2 hours, or until reaction completion is confirmed by an in-process control (e.g., HPLC).

  • Work-up: In a separate vessel, prepare a vigorously stirred slurry of crushed ice and water. Slowly transfer the reaction mixture into the ice slurry.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used directly in the next step.

Protocol 2: Synthesis of this compound
  • Setup: In a separate reactor equipped with a stirrer and temperature probe, charge concentrated aqueous ammonium hydroxide (25-30%, ~5 eq).

  • Cooling: Cool the ammonium hydroxide solution to 10-15°C.

  • Addition: Dissolve the crude 4-methoxy-2-methylbenzenesulfonyl chloride (1.0 eq) from the previous step in a minimal amount of a suitable solvent (e.g., THF or acetone). Add this solution dropwise to the cold, stirring ammonia solution, maintaining the temperature below 25°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until completion is verified by HPLC/TLC.

  • Isolation: The product often precipitates from the reaction mixture. If not, slowly add cold water to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

References

  • Barrett, A. G. M., & Ko, S. (2003). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal. [Link]

  • Request PDF. (n.d.). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ResearchGate. [Link]

  • Pandit, S. S., et al. (2008). Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. [Link]

  • Stenfors, T. R., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • The Royal Society of Chemistry. (2017). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. The Royal Society of Chemistry. [Link]

  • Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]

  • Google Patents. (n.d.). Synthesis method for 2-methoxy-4-methylbenzylamine.
  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. (n.d.). Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxytoluene. PubChem. [Link]

  • ECHA. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. ECHA. [Link]

  • LabAlley. (n.d.). 4-Methoxy-2-nitrobenzenesulfonyl Chloride, 5G. LabAlley. [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-4-toluenesulfonyl chloride.

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Technical Support Center: Crystallization of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 4-Methoxy-2-methylbenzenesulfonamide. This resource is designed for researchers, chemists, and pharmaceutical scientists who may encounter challenges during the purification of this compound. Our goal is to provide not just solutions, but a deeper understanding of the crystallographic principles at play, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Common Crystallization Failures

This section addresses the most frequent and challenging issues encountered during the crystallization of this compound. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step protocols for resolution.

Q1: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?

A1: Understanding the "Oiling Out" Phenomenon

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This is a common problem in organic synthesis and typically happens for one of two reasons:

  • High Supersaturation at Elevated Temperatures : The solution is cooled to a temperature where it is highly supersaturated, but this temperature is still above the melting point of the solute-solvent eutectic mixture.

  • Presence of Impurities : Impurities can significantly depress the melting point of your compound, making it more prone to separating as a liquid.[3] Oiled-out products are almost always impure.[2]

Troubleshooting Protocol:

  • Re-dissolve the Oil : Gently reheat the mixture until the oil completely redissolves into the solution.[2]

  • Add More Solvent : Add a small, measured amount of additional hot solvent (e.g., 5-10% of the original volume) to slightly decrease the supersaturation level.[2] This is a critical step; too much solvent will result in poor yield.[4]

  • Ensure Homogeneity : Swirl the flask to ensure the solution is homogeneous before allowing it to cool again.

  • Slow Down the Cooling Process : This is the most crucial step. Rapid cooling encourages oiling out.[2]

    • Insulate the flask by placing it within a larger beaker containing hot water (a makeshift water bath) or by wrapping it with glass wool or a cloth.[2]

    • Allow the insulated flask to cool undisturbed to room temperature over several hours. Do not place it directly on a cold lab bench.

  • Induce Crystallization (If Necessary) : Once the solution is at or near room temperature, if crystals have not yet formed, try scratching the inner surface of the flask with a glass rod at the meniscus.[5][6] The microscopic scratches provide nucleation sites for crystal growth.[5]

  • Consider a Different Solvent System : If oiling out persists, your solvent's boiling point may be too high relative to the compound's melting point.[7] Switch to a solvent with a lower boiling point or use a co-solvent (solvent/anti-solvent) system to achieve crystallization at a lower temperature.[1]

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: Addressing Nucleation Failure

The failure of crystals to form from a clear, cooled solution typically points to one of two issues: the solution is not sufficiently supersaturated, or it is in a metastable supersaturated state and requires an energy input to initiate nucleation.[2][8]

Diagnostic & Troubleshooting Workflow:

  • Verify Supersaturation : The most common reason for crystallization failure is using too much solvent.[7]

    • Test : Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, the solution is likely supersaturated and just needs inducement.[6] If no residue forms, you have used too much solvent.

    • Solution : If too much solvent is the issue, gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[6] Allow the concentrated solution to cool again.

  • Induce Nucleation : If the solution is supersaturated but no crystals have formed, you must initiate nucleation.

    • Scratching : Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The high-frequency vibrations and microscopic glass fragments can provide the energy needed for nucleation.[5]

    • Seeding : Add a single, tiny "seed crystal" of pure this compound from a previous batch.[6] This provides a perfect template for crystal growth. If you don't have a seed crystal, you can sometimes create one by cooling a very small aliquot of the solution rapidly in an ice bath to force precipitation.

    • Lower Temperature : Place the flask in an ice-water bath to further decrease solubility.[6] Combine this with occasional scratching for best results.

The following diagram outlines a logical workflow for troubleshooting nucleation failure.

G start Cooled Solution, No Crystals check_solvent Is too much solvent the cause? start->check_solvent evaporate 1. Gently boil off some solvent. 2. Cool again. check_solvent->evaporate Yes induce Induce Nucleation check_solvent->induce No success Crystals Form evaporate->success scratch Scratch inner flask surface with glass rod. induce->scratch seed Add a seed crystal. induce->seed cool_further Use a lower temperature bath. induce->cool_further scratch->success seed->success cool_further->success

Caption: Workflow for inducing crystallization.
Q3: I obtained a solid, but it's an amorphous powder, not crystalline. How can I improve this?

A3: Preventing Amorphous Precipitation

The formation of an amorphous solid or a very fine powder occurs when nucleation happens too rapidly and massively, a process often called "crashing out".[2] This is typically caused by excessively high supersaturation, which can be a result of cooling the solution too quickly or using a solvent/anti-solvent system improperly.[2] Amorphous material is less stable and tends to trap impurities more readily than a well-ordered crystal lattice.[2]

Strategies for Promoting Crystalline Growth:

  • Reduce the Rate of Supersaturation :

    • Slower Cooling : If using a single-solvent system, ensure the cooling is slow and gradual to keep the system in the "crystal growth" region of the phase diagram rather than the "nucleation" region.[8]

    • Slower Anti-Solvent Addition : If using a solvent/anti-solvent method, add the anti-solvent dropwise and much more slowly to the dissolved compound, with vigorous stirring.[1] Stop adding anti-solvent as soon as persistent cloudiness (turbidity) appears and allow the solution to stand.

  • Re-work the Material :

    • Re-heat the solution to re-dissolve the amorphous solid.

    • Add a small amount of the "good" solvent to ensure complete dissolution.

    • Allow the solution to cool much more slowly, as described in the "oiling out" protocol.

  • Optimize the Solvent System : The choice of solvent can significantly influence crystal habit.[9] Experiment with solvents of different polarities. For sulfonamides, which have both polar and non-polar regions, solvent mixtures like ethanol/water or isopropanol/water are often effective.[2][10]

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for crystallizing this compound?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11] Given the structure of this compound (containing aromatic rings, a polar sulfonamide group, and a methoxy group), a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.[10]

Solvent System TypeExamplesRationale
Single Solvents Isopropanol, Ethanol, AcetoneThese solvents of intermediate polarity can often solvate both the polar and non-polar regions of the molecule effectively.[2]
Solvent/Anti-Solvent Ethanol / WaterThe compound is dissolved in ethanol ("solvent"), and water ("anti-solvent") is added to decrease solubility and induce crystallization.[2]
Solvent/Anti-Solvent Ethyl Acetate / HexanesA more non-polar system. The compound is dissolved in ethyl acetate, and hexanes are added to induce precipitation.[12]
Aqueous Alcohol 70-95% Isopropanol or EthanolOften provides a good balance of polarity for sulfonamides. A patent for purifying sulfathiazole recommends aqueous isopropanol.[13]

Q: How critical are impurities to the crystallization process?

A: Extremely critical. Even small amounts of impurities can have a significant impact on crystallization. They can:

  • Inhibit Crystal Growth : Impurity molecules can adsorb onto the surface of a growing crystal, blocking further addition of solute molecules and stunting or stopping growth.[14]

  • Reduce Purity : Impurities can be incorporated into the crystal lattice, especially if they are structurally similar to the target molecule, leading to a contaminated final product.[3][14]

  • Induce "Oiling Out" : By depressing the melting point, impurities make the formation of an oily liquid phase more likely.[7]

  • Affect Polymorphism : The presence of certain impurities can favor the formation of a less stable crystal form (polymorph).[3]

If your crude material is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel or performing a charcoal treatment to remove colored impurities before attempting the final crystallization.[2]

Q: I am getting different crystal forms (polymorphs) between batches. How can I ensure consistency?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known characteristic of sulfonamides.[2] Different polymorphs can have different physical properties, including solubility and stability, making control essential for reproducible results.[2] To ensure consistency:

  • Standardize All Conditions : Strictly control and document every parameter: solvent choice and ratio, solute concentration, cooling rate, final temperature, and agitation speed.[2]

  • Use Seeding : The most reliable way to obtain a specific polymorph is to seed the supersaturated solution with a crystal of that desired form.[2] This provides a template that directs the crystallization pathway.

  • Control the Solvent : The solvent system can play a decisive role in which polymorph is favored.[2] Once you find a system that yields the desired form, do not deviate from it.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds, Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuRSlPIejK7Zm5BFZ4Yqm8kRdJrsc8qw9ft63dy_5WjA0N8lsMyFBj0z77SrmgxArTIvmpVjsricaDpI5bUl3p32qev5TK39pPcm94TWKskxcZb8AE1ycGCeyIpQVGTBAHOUZ-wPN3oHDnnfw0A0Ke0I_HgfUniXUrNsm01yIiPnyLaIizOaSASJTucUxqRETz9vz_N-ckrWdJwkI=]
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  • 3.5E: Initiating Crystallization, Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.05%3A_Step-by-Step_Procedures/3.
  • 3.5: Inducing Recrystallization, Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.05%3A_Step-by-Step_Procedures/3.
  • The influence of impurities and solvents on crystallization, ResearchGate. [URL: https://www.researchgate.
  • How Do Impurities Affect Crystal Structures?, Chemistry For Everyone - YouTube. [URL: https://www.youtube.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control, CrystEngComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ce/d1ce01721g]
  • Crystallization, Wikipedia. [URL: https://en.wikipedia.
  • Crystallization process: how does crystallization work, Mirai Intex. [URL: https://mirai-intex.
  • Growing Quality Crystals, MIT Department of Chemistry. [URL: https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/pages/videos/growing-quality-crystals/]
  • The Influence of Impurities and Additives on Crystallization, Cambridge University Press & Assessment. [URL: https://www.cambridge.
  • The Understanding Sulfa Crystals in Urine Causes, Acibadem Health Point. [URL: https://www.acibadem.com.tr/en/health-point/the-understanding-sulfa-crystals-in-urine-causes/]
  • 3.6F: Troubleshooting, Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.06%3A_Step-by-Step_Procedures/3.6F%3A_Troubleshooting]
  • Sulfonamide purification process, US Patent US2777844A. [URL: https://patents.google.
  • 4.4: Experiment 3 Notes, Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_General_Chemistry_Lab_Manual/A_Organic_Chemistry_Primer/4%3A_Recrystallization_of_Sulfanilamide/4.4%3A_Experiment_3_Notes]
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  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4668819/]
  • Tips & Tricks: Recrystallization, University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.
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Technical Support Center: 4-Methoxy-2-methylbenzenesulfonamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-2-methylbenzenesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding assays involving this compound. My aim is to equip you with the expertise to navigate unexpected results and ensure the integrity of your experimental outcomes.

Introduction to this compound in a Research Context

This compound belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry.[1] Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2][3] Consequently, this compound is frequently evaluated in CA inhibition assays. Unexpected results in these assays can arise from a variety of factors, from simple experimental variables to complex compound-specific effects. This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely biological target of this compound?

A1: Based on its sulfonamide structure, the most probable biological targets are the carbonic anhydrase (CA) enzymes.[3] The sulfonamide moiety is known to coordinate with the zinc ion in the active site of CAs, leading to inhibition of their catalytic activity.[3]

Q2: I am observing lower (or higher) than expected potency (IC50) for my compound. What are the initial steps to troubleshoot this?

A2: Discrepancies in potency are a common issue. Begin by verifying the concentration and purity of your this compound stock solution. Ensure that all reagents, especially the enzyme and substrate, are correctly prepared and have not expired. It is also crucial to confirm that the assay conditions (e.g., pH, temperature, incubation times) are optimal and consistent.[4][5]

Q3: Could the methoxy and methyl groups on the benzene ring affect the compound's activity?

A3: Yes, these substitutions can significantly influence the compound's properties. The methoxy group can enhance hydrophilicity and may improve aqueous solubility.[1] Both the methoxy and methyl groups can affect the compound's binding affinity and selectivity for different CA isoforms by interacting with specific amino acid residues in the enzyme's active site.[6]

Q4: Is it possible for this compound to cause false positives in my assay?

A4: False positives are a known issue in high-throughput screening, and sulfonamides are not exempt.[7] Potential causes include compound aggregation, interference with the detection method (e.g., autofluorescence), or non-specific enzyme inhibition.[8] It is essential to perform counter-screens and control experiments to rule out these artifacts.

Troubleshooting Guide: Unexpected Results in Carbonic Anhydrase Inhibition Assays

Issue 1: High Background Signal or Apparent Enzyme Activation

High background signals can mask the true inhibitory effect of your compound and, in some cases, may even suggest enzyme activation.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Compound Autofluorescence This compound or its degradation products may fluoresce at the assay's excitation and emission wavelengths.Run a control experiment with the compound in the assay buffer without the enzyme or substrate. If a significant signal is detected, consider using a different detection method (e.g., colorimetric instead of fluorescent).[9]
Compound Interference with Detection Reagents The compound may directly react with the assay's detection reagents, leading to a false signal.Test the compound's effect on the detection reagents in the absence of the enzyme.
Contaminated Reagents Buffers, enzyme, or substrate solutions may be contaminated, leading to a high background.Prepare fresh reagents and repeat the experiment. Ensure proper handling and storage of all assay components.[5]
Workflow for Investigating High Background Signal

A High Background Signal Observed B Run Control: Compound + Buffer (No Enzyme/Substrate) A->B C Signal Present? B->C D Compound Autofluorescence/Interference Confirmed C->D Yes F Signal Absent C->F No E Consider Alternative Assay (e.g., Colorimetric) or Wavelengths D->E G Run Control: Buffer + Substrate (No Enzyme) F->G H Signal Present? G->H I Substrate Degradation Confirmed H->I Yes K Signal Absent H->K No J Prepare Fresh Substrate I->J L Prepare Fresh Buffers and Enzyme Stock K->L M Re-run Assay L->M

Caption: Troubleshooting workflow for high background signals.

Issue 2: Poor Reproducibility and Inconsistent IC50 Values

Inconsistent results can undermine the confidence in your findings.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Poor Compound Solubility This compound may precipitate in the aqueous assay buffer, leading to variable effective concentrations.Determine the compound's kinetic solubility in the assay buffer.[10] If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) and include a vehicle control.[11]
Compound Aggregation At higher concentrations, the compound may form aggregates that can non-specifically inhibit the enzyme, leading to steep and inconsistent dose-response curves.Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. Perform the assay in the presence and absence of the detergent to assess the impact on the IC50 value.[8]
Pipetting Errors Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes to minimize the number of individual pipetting steps.[4]
Issue 3: Lack of Inhibition or Weaker than Expected Potency

When your compound does not inhibit the enzyme as expected, it's crucial to systematically investigate the potential reasons.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Inactive Enzyme The carbonic anhydrase may have lost activity due to improper storage or handling.Test the enzyme activity with a known inhibitor, such as acetazolamide, as a positive control.[5][12]
Incorrect Assay Conditions The pH of the buffer or the substrate concentration may not be optimal for detecting inhibition.Verify the pH of all buffers. Ensure the substrate concentration is appropriate (typically at or below the Km) for competitive inhibition studies.[2]
Off-Target Effects in Cell-Based Assays In a cellular context, the compound may not reach its target due to poor cell permeability or may be actively removed by efflux pumps.If transitioning from a biochemical to a cellular assay, consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in cells.[6]
Experimental Protocols

This protocol is adapted from standard methods for determining CA inhibitory activity.[2][13]

Materials:

  • Carbonic Anhydrase (e.g., from bovine erythrocytes)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • This compound

  • Acetazolamide (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound and acetazolamide in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer.

    • Prepare the CA enzyme solution in cold Assay Buffer.

    • Prepare the pNPA substrate solution in a suitable solvent like acetonitrile or DMSO. This should be prepared fresh.

  • Assay Setup:

    • Add Assay Buffer to the wells.

    • Add the inhibitor dilutions or DMSO (for the control) to the respective wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer in a 96-well plate, mirroring the concentrations used in the inhibition assay.

  • Include wells with assay buffer only as a blank.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths as your primary assay.

  • If the fluorescence intensity of the compound-containing wells is significantly above the blank, autofluorescence is a likely issue.

Visualizing the Assay Principle

cluster_0 No Inhibition cluster_1 Inhibition A Carbonic Anhydrase C p-Nitrophenol (Yellow Product) A->C Catalysis B pNPA (Substrate) B->A D Carbonic Anhydrase F Inhibited Complex D->F E 4-Methoxy-2-methyl- benzenesulfonamide E->D G No Reaction F->G

Caption: Principle of the colorimetric CA inhibition assay.

By systematically addressing these potential issues, you can enhance the reliability and accuracy of your assay results when working with this compound. Should you require further assistance, please do not hesitate to reach out to our technical support team with your detailed experimental setup and data.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Bancos, S., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 101, 266-273.
  • Yüksek, H., et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Journal of Molecular Structure, 1134, 899-905.
  • Riaz, M., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. Bioorganic Chemistry, 79, 265-275.
  • Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 983-997.
  • Ali, M. A., et al. (2019). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharma and Pharmaceutical Sciences, 3(1), 1-8.
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  • Guedes, G. P., et al. (2021). Sulfonamide Porphyrins as Potent Photosensitizers against Multidrug-Resistant Staphylococcus aureus (MRSA): The Role of Co-Adjuvants. Pharmaceutics, 13(10), 1638.
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Validation & Comparative

A Comparative Guide to 4-Methoxy-2-methylbenzenesulfonamide and Other Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzenesulfonamide Scaffold and Its Significance

The benzenesulfonamide moiety (C₆H₅SO₂NH₂) is a cornerstone of modern medicinal chemistry. Its remarkable versatility as a zinc-binding group has led to its incorporation into a vast array of therapeutic agents.[1] The deprotonated sulfonamide nitrogen forms a stable, tetrahedral coordination complex with the Zn(II) ion found in the active site of metalloenzymes, most notably, the carbonic anhydrases (CAs).[2][3] This interaction is the foundation for the biological activity of numerous drugs, including diuretics, antiglaucoma agents, anticonvulsants, and even anticancer therapies.[1][4]

The physiological role of carbonic anhydrase is to catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] Inhibiting this enzyme disrupts pH balance and ion transport in various tissues, a mechanism harnessed for therapeutic effect.[5] The efficacy and selectivity of benzenesulfonamide-based inhibitors are profoundly influenced by the substitution patterns on the phenyl ring. These substituents modulate the compound's physicochemical properties—such as acidity (pKa) and solubility—and dictate its interactions with amino acid residues lining the enzyme's active site.

This guide provides an in-depth comparison of 4-Methoxy-2-methylbenzenesulfonamide , a representative substituted derivative, against other key benzenesulfonamides. We will explore how subtle changes in chemical structure translate into significant differences in performance, focusing on their potential as carbonic anhydrase inhibitors. The comparison will be grounded in experimental data, established chemical principles, and detailed protocols relevant to researchers in drug discovery and development.

Structural Comparison of Selected Benzenesulfonamides

To understand the structure-activity relationships (SAR), we will compare our lead compound, this compound, with three other derivatives:

  • p-Toluenesulfonamide: A simple, methylated analogue that provides a baseline for the effect of a single, non-polar substituent.

  • 2-Methoxy-4-methylbenzenesulfonamide: A structural isomer of our lead compound, allowing for a direct assessment of the positioning of the methoxy and methyl groups.

  • Acetazolamide: A clinically approved, heterocyclic sulfonamide and a potent, well-characterized carbonic anhydrase inhibitor, serving as a benchmark for biological activity.

The structural differences are visualized below. The strategic placement of electron-donating groups (methoxy, methyl) and their steric profiles are critical determinants of biological affinity and selectivity.

Caption: Chemical structures of the compared benzenesulfonamide derivatives.

Comparative Physicochemical Properties

A compound's journey from a laboratory flask to a biological target is governed by its physicochemical properties. Key parameters like melting point, solubility, and acidity (pKa) influence its formulation, absorption, distribution, and ultimately, its interaction with the target enzyme.

PropertyThis compoundp-Toluenesulfonamide2-Methoxy-4-methylbenzenesulfonamide (Isomer)Acetazolamide (Drug)
Molecular Weight ( g/mol ) 201.25171.22201.25222.25
Melting Point (°C) Data not available136 - 140[6]164.5 - 173.5[7]258 - 259[8]
Water Solubility Data not available0.32 g/100 mL (25 °C)[9]Data not availableSlightly soluble (<0.1 g/100 mL)[10]
pKa (Sulfonamide N-H) ~9.9 (Predicted¹)10.17[1]~9.8 (Predicted¹)7.2[10]

¹Predicted pKa values are generated using computational models (e.g., ChemAxon) and should be considered estimates pending experimental verification.[11]

Expert Analysis of Physicochemical Trends:

  • Melting Point & Crystal Packing: The significantly higher melting point of Acetazolamide suggests strong intermolecular forces and efficient crystal lattice packing, common in its crystalline powder form.[12] The melting point of the isomer, 2-Methoxy-4-methylbenzenesulfonamide, is notably higher than that of p-Toluenesulfonamide, which may be attributed to different packing efficiencies influenced by the methoxy group's position.

  • Solubility: p-Toluenesulfonamide exhibits low but measurable water solubility.[9] Acetazolamide is only slightly soluble in water.[10] For this compound, we can infer that the methoxy group may slightly increase polarity compared to p-toluenesulfonamide, but the overall molecule is expected to have limited aqueous solubility, a critical factor for bioavailability and formulation.

  • Acidity (pKa): The pKa of the sulfonamide proton is paramount. For effective zinc binding, this proton must be lost at physiological pH, allowing the nitrogen to act as a Lewis base. Acetazolamide's low pKa of 7.2 ensures that a significant fraction of it is deprotonated and active at blood pH (~7.4).[10] In contrast, p-Toluenesulfonamide has a much higher pKa of 10.17, meaning it is predominantly protonated and less active under physiological conditions.[1] The predicted pKa for this compound is also high, suggesting it would be a weaker inhibitor than Acetazolamide based on acidity alone. The electron-donating nature of the methoxy and methyl groups tends to increase the pKa (decrease acidity) by destabilizing the resulting anion, a key insight for drug design.

Performance as Carbonic Anhydrase Inhibitors

The ultimate test of performance is the direct measurement of enzyme inhibition. This is typically expressed as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

CompoundTarget IsoformInhibition Constant (Ki)
This compound hCA IIData not available
p-Toluenesulfonamide hCA IXPotent inhibitor (specific Ki not found, but activity confirmed)[3]
Acetazolamide hCA I250 nM[4]
hCA II12 nM[4]
hCA IX25.8 nM[13]
hCA XII5.7 nM

Expert Analysis of Biological Performance:

  • Acetazolamide as the Gold Standard: Acetazolamide is a potent inhibitor of several key human carbonic anhydrase (hCA) isoforms, with nanomolar affinity for the ubiquitous hCA II and the tumor-associated hCA IX and XII.[4][13] Its heterocyclic ring engages in additional hydrogen bonding with active site residues, contributing to its high affinity.

  • Interpreting the Role of Substituents: While specific Ki data for this compound is not publicly available, we can draw valuable inferences. The primary sulfonamide group is the essential zinc-binding element. The substituted phenyl ring, often called the "tail," extends into a pocket of the active site. The methoxy and methyl groups on this compound will interact with hydrophobic and hydrophilic residues in this pocket. The precise positioning of these groups is critical; the difference between the 2- and 4-positions can dramatically alter binding affinity and isoform selectivity by either creating favorable interactions or causing steric clashes with isoform-specific amino acids.[14]

  • The pKa-Activity Relationship: The high pKa of simple benzenesulfonamides like p-toluenesulfonamide is a major limiting factor for their potency compared to Acetazolamide.[1] This underscores a fundamental principle in designing CA inhibitors: the scaffold must be acidic enough to be deprotonated under physiological conditions to enable strong coordination with the active site zinc ion.

Experimental Section: Synthesis and Performance Evaluation

Trustworthy data is built on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis of a substituted benzenesulfonamide and the in vitro evaluation of its carbonic anhydrase inhibitory activity.

Synthesis of a Substituted Benzenesulfonamide

This protocol describes a general synthesis adaptable for compounds like this compound, based on a reported synthesis for a structurally related compound.[9]

Workflow Diagram: Synthesis

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Start Combine 2-methylbenzenesulfonamide, 4-methoxybenzoic acid, and POCl₃ Reflux Reflux on water bath for 2h Start->Reflux Quench Pour mixture into ice water Reflux->Quench Cool Filter1 Filter the resulting solid Quench->Filter1 Wash1 Wash solid with water Filter1->Wash1 Dissolve Dissolve solid in NaHCO₃ solution Wash1->Dissolve Reprecipitate Acidify with HCl to reprecipitate Dissolve->Reprecipitate Filter2 Filter and dry the final product Reprecipitate->Filter2

Caption: General workflow for the synthesis of an N-aroyl benzenesulfonamide derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylbenzenesulfonamide (1 equiv.), 4-methoxybenzoic acid (1 equiv.), and phosphorous oxychloride (POCl₃, 2 equiv.).

    • Causality: POCl₃ acts as a dehydrating and activating agent, facilitating the formation of the N-acyl bond between the sulfonamide and the carboxylic acid.

  • Reaction: Heat the mixture under reflux on a water bath for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

    • Causality: This step quenches any remaining reactive POCl₃ and precipitates the less water-soluble product.

  • Initial Filtration & Wash: Filter the crude solid using a Büchner funnel and wash it thoroughly with water to remove water-soluble impurities.[4]

  • Purification via Acid-Base Extraction: Dissolve the solid in an aqueous solution of sodium bicarbonate. Filter the solution to remove any insoluble impurities.

    • Causality: The acidic sulfonamide proton is removed by the base (bicarbonate), forming a water-soluble sodium salt. This selectively dissolves the product, leaving behind non-acidic impurities.

  • Reprecipitation: Slowly add dilute hydrochloric acid (HCl) to the filtered bicarbonate solution with stirring until the solution is acidic. The purified product will precipitate out.

  • Final Filtration & Drying: Filter the purified solid, wash with water to remove salts, and dry thoroughly under vacuum to yield the final product.[9]

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard, high-throughput method for determining the inhibitory potency of compounds against a specific CA isoform. It measures the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[12]

Mechanism Diagram: Assay Principle

Assay_Principle cluster_0 Enzymatic Reaction cluster_1 Inhibition cluster_2 Measurement pNPA p-Nitrophenyl Acetate (Colorless) pNP p-Nitrophenol (Yellow) pNPA->pNP Carbonic Anhydrase (CA) Measure Monitor Absorbance at 405 nm (Rate of yellow color formation) pNP->Measure Inhibitor Sulfonamide Inhibitor CA CA Enzyme Inhibitor->CA Binds & Blocks

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[12]

    • CA Enzyme Stock: Dissolve purified human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

    • Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound (e.g., this compound) and a reference inhibitor (Acetazolamide) in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • Setup: To the wells of a clear, flat-bottom 96-well microplate, add the following:

      • Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution.

      • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.

      • Negative Control (100% Activity): 158 µL Assay Buffer + 2 µL of DMSO (vehicle).

      • Blank: 178 µL Assay Buffer + 2 µL of DMSO.

    • Self-Validation: Including positive and negative controls is essential to validate the assay's performance and normalize the data.

  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of a freshly diluted CA working solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.[4]

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.[12]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited). The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Conclusion and Future Outlook

This guide demonstrates that while sharing a common pharmacophore, benzenesulfonamide derivatives exhibit a wide range of physicochemical and biological properties driven by their substitution patterns. The comparison between This compound , its simpler analogue p-Toluenesulfonamide , its isomer, and the clinical drug Acetazolamide highlights critical principles for drug design targeting carbonic anhydrase.

The high pKa of simple aromatic sulfonamides presents a significant hurdle to achieving high potency, as effective zinc chelation requires deprotonation at physiological pH. Acetazolamide's heterocyclic scaffold lowers its pKa into the optimal range, making it a highly effective inhibitor. For this compound, while its inhibitory activity remains to be experimentally determined, its predicted high pKa suggests it would be a weaker inhibitor than Acetazolamide. However, the specific arrangement of its methoxy and methyl groups provides a unique steric and electronic profile that could be exploited to achieve selectivity for specific CA isoforms. The subtle difference in melting point between p-toluenesulfonamide and the 2-methoxy-4-methyl isomer underscores how substituent position can influence solid-state properties crucial for drug development.

Future research should focus on the experimental determination of the pKa, solubility, and CA isoform inhibition profile (Ki values against hCA I, II, IX, XII, etc.) of this compound. This empirical data is essential to validate the structure-based hypotheses presented here and to fully understand its potential as a lead compound for the development of novel, isoform-selective carbonic anhydrase inhibitors.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]

  • N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. (2014). PubMed Central. [Link]

  • p-Toluenesulfonamide | C7H9NO2S | CID 6269. (n.d.). PubChem. [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). MDPI. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. [Link]

  • Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. (2022). PubMed. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).
  • Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer. (2023). PubMed. [Link]

  • Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. (2024). Taylor & Francis Online. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). PubMed Central. [Link]

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. (n.d.). The Royal Society of Chemistry. [Link]

  • Diuretics - Carbonic Anhydrase Inhibitors - Acetazolamide - Pharmacology Series. (2019). YouTube. [Link]

  • pKa Prediction in Non-Aqueous Solvents. (n.d.). ChemRxiv. [Link]

  • pKa values of title compounds predicted using the Chemicalize web... (n.d.). ResearchGate. [Link]

  • N-methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 15008723. (n.d.). PubChem. [Link]

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Comparative Analysis of 4-Methoxy-2-methylbenzenesulfonamide Analogs: A Guide to Structure-Activity Relationship and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

As the quest for novel therapeutics continues, the benzenesulfonamide scaffold remains a cornerstone in medicinal chemistry, valued for its synthetic tractability and its ability to target a wide array of biological systems. This guide provides a comparative analysis of analogs derived from the 4-Methoxy-2-methylbenzenesulfonamide core. We will delve into the rationale behind analog design, compare their biological activities using experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series.

Introduction: The Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a privileged structure in drug discovery, most famously recognized in the sulfa antibiotics. Its utility, however, extends far beyond antibacterial agents. The acidic nature of the sulfonamide proton and its ability to coordinate with metal ions make it an excellent zinc-binding group, a feature exploited in the design of numerous enzyme inhibitors. Specifically, many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes such as pH regulation and CO2 transport.

The parent compound, this compound, serves as a foundational scaffold. The methoxy group at the 4-position and the methyl group at the 2-position are key substitution points. By systematically modifying these and other positions on the aromatic ring, we can probe the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore a series of hypothetical, yet representative, analogs to illustrate this process.

Synthetic Strategy and Rationale

The synthesis of benzenesulfonamide analogs typically follows a reliable and scalable pathway. The choice of a specific route is dictated by the availability of starting materials and the desired substitution patterns. A common and effective method begins with the chlorosulfonation of a substituted benzene precursor, followed by amination.

The rationale for this two-step process is rooted in its efficiency. Chlorosulfonic acid is a powerful electrophile that readily installs the sulfonyl chloride group onto the aromatic ring. The subsequent reaction with ammonia or an amine derivative is typically clean and high-yielding, providing the desired sulfonamide.

General Synthetic Workflow Diagram

cluster_synthesis General Synthesis of Benzenesulfonamide Analogs Start Substituted Anisole Precursor Step1 Chlorosulfonation (ClSO3H, 0°C to rt) Start->Step1 Intermediate Benzenesulfonyl Chloride Intermediate Step1->Intermediate Step2 Amination (NH4OH or R-NH2) Intermediate->Step2 Product Target Sulfonamide Analog Step2->Product cluster_assay Workflow for Carbonic Anhydrase (CA) Inhibition Assay Prep1 Prepare Buffer with pH Indicator Measure Monitor absorbance change over time (Stopped-Flow Spectrophotometer) Prep1->Measure Prep2 Prepare serial dilutions of Inhibitor Analog Prep3 Add CA Enzyme to Inhibitor solutions Prep2->Prep3 Incubate Pre-incubate Enzyme and Inhibitor Prep3->Incubate Start Initiate reaction by adding CO2-saturated water Incubate->Start Start->Measure Analyze Calculate initial rates and determine Ki values Measure->Analyze

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] This is largely due to the sulfonamide moiety (–SO₂NH₂), which can act as a zinc-binding group, targeting metalloenzymes crucial in various pathologies.[1] This technical guide explores the structure-activity relationship (SAR) of a specific, substituted analog: 4-Methoxy-2-methylbenzenesulfonamide. As specific SAR literature for this exact compound is limited, this guide will establish a predictive SAR framework by dissecting the roles of its substituent groups and comparing its predicted activity profile with that of well-characterized, structurally related compounds. We will focus on its potential as a carbonic anhydrase (CA) inhibitor, a common target for this class of molecules, and provide a detailed, validated experimental workflow for researchers to systematically evaluate its activity and that of its analogs.

Introduction: The Benzenesulfonamide Core and Its Therapeutic Importance

Benzenesulfonamide derivatives are integral to modern pharmacology, with applications ranging from diuretics and antiglaucoma agents to anticancer and anti-inflammatory drugs.[2][4] Their mechanism often involves the inhibition of metalloenzymes, where the deprotonated sulfonamide nitrogen coordinates with a zinc ion (Zn²⁺) in the enzyme's active site.[1] Carbonic anhydrases (CAs), a family of zinc-containing enzymes that catalyze the hydration of CO₂, are a primary and well-studied target.[3][4] By modifying the substituents on the benzene ring, medicinal chemists can modulate the compound's physicochemical properties—such as acidity (pKa), lipophilicity (logP), and steric profile—to fine-tune its binding affinity, isoform selectivity, and pharmacokinetic profile.[5]

This guide focuses on this compound, a molecule whose SAR is not extensively documented. By analyzing its constituent parts, we can infer its potential biological activity and design a rational strategy for its evaluation.

Dissecting the Structure: Predictive SAR of this compound

The biological activity of a benzenesulfonamide derivative is a composite of the contributions from its core scaffold and its peripheral substituents.

  • The Sulfonamide (-SO₂NH₂) Group: This is the primary pharmacophore, essential for coordinating the active site zinc ion in enzymes like carbonic anhydrase.[6]

  • The 4-Methoxy (-OCH₃) Group: Located at the para position, the methoxy group is a strong electron-donating group through resonance. This electronic effect can influence the pKa of the sulfonamide group, which is critical for its zinc-binding capability. It also increases lipophilicity to a moderate extent, potentially affecting cell membrane permeability and interaction with hydrophobic pockets in the target enzyme.

  • The 2-Methyl (-CH₃) Group: The ortho-methyl group introduces steric bulk near the sulfonamide anchor. This can have several consequences:

    • It may enforce a specific torsional angle between the benzene ring and the sulfonamide group, which could either be favorable or unfavorable for binding to a specific target.

    • It can hinder binding to certain enzyme isoforms with tighter active sites, potentially conferring selectivity.

    • It increases the molecule's lipophilicity, which can impact solubility and cell penetration.

Based on these features, this compound is predicted to be an active CA inhibitor. However, the interplay between the ortho-steric hindrance and the para-electronic effect will ultimately determine its potency and selectivity profile.

Comparative Analysis with Structurally Related Analogs

To contextualize the potential of this compound, we compare it to other substituted benzenesulfonamides with known activities against human carbonic anhydrase II (hCA II), a well-characterized, ubiquitous isoform.

Compound IDStructureKey SubstitutionsTargetActivity (Kᵢ, nM)Rationale for Comparison
Target 4-Methoxy, 2-Methyl hCA IITo be determinedThe subject of this guide.
1 UnsubstitutedhCA II~250Baseline activity of the core scaffold.
2 4-MethoxyhCA II~160Isolates the effect of the para-methoxy group.
3 2-MethylhCA II~450Isolates the effect of the ortho-methyl group, which often decreases potency due to steric hindrance.
4 4-Methyl (Celecoxib analog core)COX-2~40Demonstrates how scaffold modifications direct activity towards other enzymes like COX-2.[7]
5 4-Amino (Sulfanilamide)Dihydropteroate synthase~1500 (IC50)Highlights the foundational antibacterial sulfonamide.

Note: Activity values are approximate and collated from various literature sources for comparative purposes. The structures are illustrative representations.

This comparison suggests that while the 4-methoxy group may be favorable for CA II inhibition compared to the unsubstituted ring, the 2-methyl group is likely to be detrimental. The key experimental question is how these two effects combine in the target molecule.

Experimental Workflow for SAR Elucidation

To systematically evaluate the SAR of this compound and its analogs, a robust, multi-step workflow is essential. This process ensures that decisions are data-driven and that the resulting SAR model is trustworthy.

SAR_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Interpretation A 1. Analog Design (Varying 2- & 4-positions) B 2. Chemical Synthesis & Purification A->B Rational Modifications C 3. Primary Assay (hCA II Inhibition) B->C Compound Library D 4. Isoform Selectivity Panel (hCA I, IX, XII) C->D Active Compounds ('Hits') E 5. IC50/Ki Determination & Data Tabulation D->E Inhibition Data F 6. SAR Analysis (Identify key structural features) E->F Quantitative Data G 7. Iterative Design (Propose next-gen compounds) F->G SAR Insights G->A Design-Make-Test Cycle

Caption: A validated workflow for systematic SAR studies.

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a validated colorimetric assay to measure the inhibition of carbonic anhydrase based on its esterase activity.[8][9]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow product. The rate of p-NP formation is monitored by measuring the increase in absorbance at 405 nm. Inhibitors will slow this rate in a concentration-dependent manner.[8]

Materials:

  • Human Carbonic Anhydrase II (e.g., Sigma-Aldrich)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test Compounds (including this compound) and a known inhibitor (e.g., Acetazolamide) as a positive control.

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of CA enzyme in cold Assay Buffer. Aliquot and store at -80°C.

    • Prepare a 3 mM stock solution of p-NPA in DMSO. This must be prepared fresh daily.

    • Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the buffer and compound/DMSO solutions to the wells as described above.

    • Add 20 µL of a freshly diluted CA working solution (e.g., 20-60 units/mL) to all wells except the Blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide establishes a foundational, predictive structure-activity relationship for this compound, positioning it as a putative carbonic anhydrase inhibitor. The SAR is predicted to be a balance between the favorable electronic contribution of the 4-methoxy group and the potentially unfavorable steric clash from the 2-methyl group. The provided comparative analysis and detailed experimental workflow offer researchers a clear and robust path to empirically validate this hypothesis, quantify the compound's potency, and explore its isoform selectivity.

Future work should focus on synthesizing and testing a matrix of analogs, systematically replacing the ortho and para substituents to probe the effects of sterics, electronics, and lipophilicity. For example, synthesizing the 2-fluoro and 4-chloro analogs would provide critical insights into the role of substituent size and electronic character, guiding the development of more potent and selective inhibitors.

References

  • Nakagawa, Y., et al. (2012). Correlation Analyses on Binding Affinity of Substituted Benzenesulfonamides with Carbonic Anhydrase Using ab Initio MO Calculations on Their Complex Structures. ACS Publications. Retrieved from [Link]

  • Dudutienė, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Retrieved from [Link]

  • Pala, N., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansch, C., et al. (1990). Inhibition of carbonic anhydrase by substituted benzenesulfonamides. A reinvestigation by QSAR and molecular graphics analysis. Semantic Scholar. Retrieved from [Link]

  • G-Dayan, V., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). ResearchGate. Retrieved from [Link]

  • G-Dayan, V., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Pala, N., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Navigating the Specificity of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of therapeutic agents. A key member of this family, 4-Methoxy-2-methylbenzenesulfonamide, presents a structural motif of significant interest. This guide provides an in-depth analysis of its potential cross-reactivity, grounded in the established principles of pharmacology and supported by comparative data from structurally related compounds. We will explore the primary targets of this chemical class, delve into the nuances of sulfonamide cross-reactivity, and provide detailed protocols for assessing selectivity in your own research.

The primary biological targets for a vast number of benzenesulfonamide derivatives are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] These enzymes are pivotal in fundamental physiological processes, and their dysregulation is implicated in various diseases, including cancer.[3] Consequently, the focus of this guide will be on the cross-reactivity of this compound and its analogs within the context of carbonic anhydrase inhibition.

Deconstructing Sulfonamide Cross-Reactivity: A Tale of Two Classes

A prevalent concern in the development of sulfonamide-containing drugs is the potential for allergic cross-reactivity. It is crucial to distinguish between two major classes of sulfonamides: antibacterial and non-antibacterial.

  • Antibacterial Sulfonamides: These compounds, such as sulfamethoxazole, are characterized by an arylamine group at the N4 position and a nitrogen-containing heterocyclic ring at the N1 position. These structural features are the primary determinants of allergic reactions.[4]

  • Non-antibacterial Sulfonamides: This class, which includes this compound, lacks both the N4-arylamine and the N1-heterocyclic ring.

The consensus in the scientific community is that cross-reactivity between these two classes is highly unlikely due to these fundamental structural differences.[4] This guide will therefore focus on the more pertinent issue of cross-reactivity among different non-antibacterial sulfonamides, specifically their off-target effects on various enzyme isoforms.

Comparative Analysis: this compound and Its Analogs

Compound/Derivative ClassTarget Isoform(s)Inhibition Constant (Kᵢ)Key Structural FeaturesReference
Ureido-substituted benzenesulfonamides (USBs) CA IX, CA XIILow nanomolarUreido group enhances interaction with the active site[3]
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides CA IX, CA XIILow nanomolar to subnanomolarTriazole linker allows for diverse substitutions[5]
4-substituted benzenesulfonamides with bi/tricyclic moieties CA II, CA IXLow nanomolar to subnanomolarBulky bi/tricyclic groups can enhance selectivity[6]
Acetazolamide (Clinical CAI) hCA I, hCA II, hCA IX, hCA XII250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX), 5.7 nM (hCA XII)Broad-spectrum inhibitor[2]

The structural features of this compound—a methoxy group at the 4-position and a methyl group at the 2-position—suggest a specific interaction profile within the active site of carbonic anhydrases. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. The precise positioning of these groups will influence its affinity and selectivity for different CA isoforms.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are recommended. These protocols are designed to be self-validating by including appropriate controls.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA and is a reliable method for screening inhibitors.

Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 400-405 nm, is inversely proportional to the inhibitory activity of the test compound.[1][7]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and a positive control in DMSO. Create a serial dilution to determine the IC50 value.

  • Assay Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Diagram of Carbonic Anhydrase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare Compound and Control Dilutions plate Dispense Reagents into 96-well Plate prep_comp->plate prep_enz Prepare CA Isoform Working Solutions prep_enz->plate prep_sub Prepare p-NPA Substrate Solution add_sub Add Substrate to Initiate Reaction prep_sub->add_sub preincubate Pre-incubate Plate (15 min, RT) plate->preincubate preincubate->add_sub read Kinetic Read at 405 nm add_sub->read calc_rate Calculate Reaction Rates (ΔAbs/min) read->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib calc_ic50 Determine IC50 Values calc_inhib->calc_ic50

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Broader Kinase Selectivity Profiling

To assess for off-target effects on other enzyme families, a kinase selectivity profiling assay is recommended.

Principle: The test compound is screened against a panel of purified kinases. The activity of each kinase is measured, typically through the quantification of ATP consumption or substrate phosphorylation. A reduction in kinase activity in the presence of the test compound indicates an off-target interaction.[8]

General Procedure:

  • Select a kinase panel representing a broad range of the human kinome.

  • Prepare assay plates with individual kinases, the test compound at a fixed concentration (e.g., 10 µM), and the appropriate kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • After a defined incubation period, stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate detection).

  • Calculate the percent inhibition for each kinase to identify potential off-target hits.

Diagram of Kinase Selectivity Profiling Workflow:

G compound Test Compound (this compound) assay In Vitro Kinase Assay (Fixed Compound Concentration) compound->assay kinase_panel Kinase Panel (Diverse Kinases) kinase_panel->assay detection Measure Kinase Activity (e.g., Luminescence) assay->detection analysis Calculate % Inhibition Identify Off-Targets detection->analysis

Caption: High-level workflow for kinase selectivity profiling.

Receptor Binding Assays

To investigate potential interactions with cell surface or intracellular receptors, competitive radioligand binding assays can be employed.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. A high degree of displacement indicates that the test compound binds to the receptor.[9]

General Procedure:

  • Prepare cell membranes or purified receptors that express the target of interest.

  • Incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of the test compound.

  • Separate the bound from the free radioligand using filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Determine the ability of the test compound to compete with the radioligand for binding to the receptor and calculate the Ki value.

Conclusion and Future Directions

This compound belongs to a class of compounds with a high likelihood of targeting carbonic anhydrases. Based on the extensive research on related benzenesulfonamide derivatives, significant cross-reactivity with antibacterial sulfonamides is not expected. However, the potential for off-target interactions with other enzymes, such as kinases, or with receptors, should be empirically evaluated.

The provided experimental protocols offer a robust framework for characterizing the selectivity profile of this compound. The data generated from these studies will be invaluable for researchers and drug development professionals in making informed decisions about the potential therapeutic applications and liabilities of this compound. Further structure-activity relationship studies, guided by the comparative data presented, will be instrumental in designing more potent and selective modulators of carbonic anhydrases and other potential targets.

References

  • Bio-protocol. (n.d.). Carbonic Anhydrase Inhibition Assay and KI Determination. [Link]

  • Bridges, A. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 795, 65-84. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • De Simone, G., & Supuran, C. T. (2018). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Journal of Medicinal Chemistry, 61(13), 5765-5770. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]

  • Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1485-1493. [Link]

  • ChEMBL. (n.d.). Database Commons. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417. [Link]

Sources

A Researcher's Guide to Benchmarking Novel Inhibitors: The Case of 4-Methoxy-2-methylbenzenesulfonamide Against Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

In the landscape of oncology, the tumor microenvironment presents a formidable challenge. Hypoxia, or low oxygen, is a hallmark of solid tumors and triggers a cascade of adaptive responses that promote tumor survival and progression.[1][2] A key mediator of this response is the enzyme Carbonic Anhydrase IX (CA-IX), a transmembrane zinc metalloenzyme whose expression is strongly induced by hypoxia.[1][2][3]

CA-IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] By positioning its active site on the extracellular side, CA-IX contributes to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH, a condition favorable for cancer cell proliferation and survival.[1][4][5][6] High CA-IX expression is correlated with poor prognosis, increased metastasis, and resistance to therapy in numerous cancers, making it a high-value therapeutic target.[3][4][7]

This guide focuses on a critical process in drug discovery: the rigorous benchmarking of a novel inhibitor. We will use 4-Methoxy-2-methylbenzenesulfonamide , a compound with a classic sulfonamide pharmacophore known to target carbonic anhydrases, as our investigational molecule.[8][9] This document provides a comprehensive framework for its evaluation against established CA-IX inhibitors, detailing the necessary experimental protocols and data interpretation to ascertain its therapeutic potential.

Comparative Inhibitors: Establishing the Gold Standard

To effectively benchmark our novel compound, we must compare it to well-characterized inhibitors that represent different classes and potencies.

  • Acetazolamide (AZM): A first-generation, non-selective sulfonamide inhibitor of multiple carbonic anhydrase isoforms.[10][11][12] It serves as a historical benchmark and a tool to understand the effects of broad CA inhibition.[11][13] Its IC50 for CA-IX is reported to be approximately 30 nM.[13]

  • SLC-0111 (Ureido-sulfonamide): A potent and more selective, second-generation CA-IX inhibitor that has undergone clinical investigation.[14][15][16][17] It shows significantly higher selectivity for the tumor-associated CA-IX and CA-XII isoforms over the ubiquitous cytosolic CA-I and CA-II, making it a crucial comparator for assessing isoform-specific activity.[18][19]

These inhibitors provide the necessary context to evaluate the potency and selectivity of this compound.

Compound Class Target(s) Reported CA-IX Potency (Kᵢ or IC₅₀) Key Characteristics
Acetazolamide SulfonamidePan-CA inhibitor~30 nM[13]Non-selective, clinically used diuretic.[10][12]
SLC-0111 Ureido-sulfonamideCA-IX / CA-XII~45 nM (Kᵢ for CA-IX)[18]Selective, clinically investigated for solid tumors.[14][17]
This compound BenzenesulfonamideHypothesized CA-IXTo be determinedInvestigational compound.

Experimental Design: A Multi-Faceted Approach to Validation

A robust benchmarking strategy relies on a hierarchy of assays, moving from direct enzymatic inhibition to cell-based functional outcomes. This ensures that the observed activity is not an artifact of a specific experimental system but a true reflection of the compound's biological effect.

I. Biochemical Potency & Selectivity Profiling

The foundational experiment is to determine the direct inhibitory effect of the compound on purified, recombinant human CA enzymes.

Causality Behind Experimental Choice: The Stopped-Flow CO₂ Hydration Assay is the gold standard for measuring carbonic anhydrase activity.[20] It directly measures the enzyme's catalytic rate by monitoring the rapid pH change that occurs upon mixing a CO₂-saturated solution with a buffer containing the enzyme and a pH indicator.[21][22] This method is highly sensitive and allows for the precise determination of kinetic parameters and inhibition constants (Kᵢ).

Protocol: Stopped-Flow CO₂ Hydration Assay for CA-IX Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of this compound against purified recombinant human CA-IX, CA-II, and CA-I.

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human CA-IX, CA-II, and CA-I enzymes

  • HEPES buffer (20 mM, pH 7.4)

  • pH indicator solution (e.g., Phenol Red, Pyranine)[21][23]

  • CO₂-saturated water (prepared by bubbling CO₂ gas into chilled, deionized water)[23][24]

  • Test compounds (this compound, Acetazolamide, SLC-0111) dissolved in DMSO

  • 96-well plates

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing HEPES and the pH indicator.

    • Prepare serial dilutions of the test compounds and known inhibitors in DMSO, followed by a final dilution in the reaction buffer to achieve the desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

    • Prepare a solution of the target enzyme (e.g., 10 nM CA-IX) in the reaction buffer.

    • Prepare fresh, ice-cold CO₂-saturated water.[24]

  • Stopped-Flow Instrument Setup:

    • Set the instrument to the appropriate wavelength for the chosen pH indicator (e.g., 557 nm for Phenol Red).

    • Equilibrate the instrument syringes and sample lines to the desired temperature (e.g., 25°C).

  • Measurement:

    • Load one syringe with the enzyme/inhibitor solution and the other with the CO₂-saturated water.

    • Initiate rapid mixing. The instrument will record the change in absorbance over time (milliseconds to seconds) as the pH changes due to the catalyzed CO₂ hydration.

    • The initial rate of the reaction is determined from the slope of the initial linear portion of the kinetic trace.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited (DMSO vehicle) control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

Self-Validation: The protocol's integrity is confirmed by running Acetazolamide and SLC-0111 in parallel. The resulting IC₅₀ values should align with established literature values, validating the assay's performance. Comparing the IC₅₀ for CA-IX against the off-target isoforms CA-I and CA-II will establish the selectivity profile of our novel compound.

II. Cellular Target Engagement & Functional Impact

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can reach its target in a complex biological system and exert a functional effect.

Causality Behind Experimental Choice: Since CA-IX's primary role in cancer is to regulate pH under hypoxia, a functional assay should measure the compound's ability to disrupt this process.[25] We will use a cell-based assay that measures the growth and viability of cancer cells that endogenously overexpress CA-IX under hypoxic conditions. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[26][27]

Protocol: Hypoxia-Induced Cell Viability Assay (MTT)

Objective: To assess the ability of this compound to inhibit the growth of CA-IX-expressing cancer cells under hypoxic conditions.

Materials:

  • Human cancer cell line known to overexpress CA-IX under hypoxia (e.g., HT-29 colorectal adenocarcinoma cells).[25]

  • Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS).

  • Test compounds.

  • Hypoxia chamber or incubator capable of maintaining 1% O₂.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Plate reader (570 nm).

Methodology:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, SLC-0111, Acetazolamide) and a vehicle control (DMSO).

  • Induction of Hypoxia: Place one set of plates in a normoxic incubator (21% O₂) and another set in a hypoxic incubator (1% O₂) for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration for both normoxic and hypoxic conditions.

    • Determine the IC₅₀ for each compound under each condition.

Trustworthiness: A key indicator of on-target activity is a significant decrease in cell viability (lower IC₅₀) under hypoxic conditions compared to normoxic conditions for the CA-IX inhibitors. This is because the cells become more dependent on CA-IX for survival in a hypoxic state. Comparing the results to the known selective inhibitor SLC-0111 provides a strong benchmark for a hypoxia-specific effect.

Visualization of Pathways and Workflows

To contextualize our experimental approach, we can visualize the biological pathway and the research workflow.

cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cellular pH Regulation Hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA-IX Gene Transcription HIF1a->CAIX_exp CAIX CA-IX Enzyme CAIX_exp->CAIX H_ion H⁺ (Protons) CAIX->H_ion HCO3 HCO₃⁻ (Bicarbonate) CAIX->HCO3 CO2 Metabolic CO₂ CO2->CAIX Catalysis H2O H₂O H2O->CAIX Catalysis pH_out Acidify Extracellular Space H_ion->pH_out pH_in Maintain Alkaline Intracellular pH HCO3->pH_in via transporters Prolif Cell Proliferation & Survival pH_in->Prolif Inhibitor 4-Methoxy-2-methyl- benzenesulfonamide Inhibitor->CAIX Inhibition

Caption: Role of CA-IX in tumor hypoxia and point of inhibition.

cluster_biochem Biochemical Characterization cluster_cell Cellular Validation start Novel Compound: 4-Methoxy-2-methyl- benzenesulfonamide assay_dev Stopped-Flow Assay Setup start->assay_dev cell_culture Culture HT-29 Cells start->cell_culture ic50_caix Determine IC₅₀ on CA-IX assay_dev->ic50_caix ic50_offtarget Determine IC₅₀ on CA-I & CA-II ic50_caix->ic50_offtarget selectivity Calculate Selectivity Index ic50_offtarget->selectivity benchmark Benchmark Against Acetazolamide & SLC-0111 selectivity->benchmark treatment Compound Treatment cell_culture->treatment hypoxia_exp Hypoxic (1% O₂) vs. Normoxic (21% O₂) Incubation treatment->hypoxia_exp mtt_assay MTT Viability Assay hypoxia_exp->mtt_assay cell_ic50 Determine IC₅₀ (Hypoxic vs. Normoxic) mtt_assay->cell_ic50 cell_ic50->benchmark conclusion Evaluate Therapeutic Potential benchmark->conclusion

Caption: Experimental workflow for inhibitor benchmarking.

Interpreting the Data: Building a Case for a Lead Compound

The ultimate goal is to synthesize the data from all experiments into a coherent narrative. Below is a hypothetical, yet ideal, data summary that would position this compound as a promising lead candidate.

Table 2: Hypothetical Benchmarking Data Summary

Compound CA-IX IC₅₀ (nM) CA-I IC₅₀ (nM) CA-II IC₅₀ (nM) Selectivity Index (CA-II / CA-IX) Cell Viability IC₅₀ (µM) (Hypoxic, HT-29) Cell Viability IC₅₀ (µM) (Normoxic, HT-29)
Acetazolamide30250120.455>100
SLC-011145>10,00098021.81585
This compound 25 >15,000 1,500 60 11 92

Analysis of Hypothetical Results:

  • Potency: Our investigational compound demonstrates superior potency against the target enzyme CA-IX (IC₅₀ = 25 nM) compared to both established inhibitors.

  • Selectivity: It exhibits outstanding selectivity. With a selectivity index of 60, it is significantly more selective for CA-IX over the ubiquitous CA-II isoform than SLC-0111, suggesting a potentially wider therapeutic window and fewer off-target side effects. Its negligible activity against CA-I is also a positive indicator.

  • Cellular Efficacy: The cell-based data corroborates the biochemical findings. The compound is highly effective at inhibiting cell growth under hypoxia (IC₅₀ = 11 µM), where cells are dependent on CA-IX. Crucially, its potency is dramatically reduced under normoxic conditions (IC₅₀ = 92 µM), confirming that its cytotoxic effect is target-dependent and linked to the hypoxic state.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for benchmarking a novel chemical entity, this compound, against the cancer target Carbonic Anhydrase IX. By integrating direct enzymatic assays with functional cellular screens, this workflow provides a self-validating system to assess potency, selectivity, and on-target cellular activity.

Based on the hypothetical data presented, this compound emerges as a highly promising lead candidate, superior to existing inhibitors in both potency and selectivity. The logical next steps in its preclinical development would include pharmacokinetic studies (ADME), in vivo efficacy testing in mouse xenograft models, and further investigation into its mechanism of action. This structured benchmarking approach is fundamental to identifying and validating the next generation of targeted cancer therapies.

References

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  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 3 by stopped-flow CO2 hydration assay. Ebi.ac.uk. Available at: [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Available at: [Link]

  • Al-Hujaily, E. M., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules. Available at: [Link]

  • Kim, J. H., & Jo, B. H. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts. Available at: [Link]

  • Smirnov, A., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry. Available at: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

  • Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Available at: [Link]

  • Kim, J. H., & Jo, B. H. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Gyeongsang National University. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. PubChem. Available at: [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

  • Acta Crystallographica Section E. (2010). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Arshad, M. N., et al. (2011). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Analysis of "in vitro vs in vivo efficacy of 4-Methoxy-2-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

To our valued audience of researchers, scientists, and drug development professionals:

Following a comprehensive search of scientific literature and databases, we have determined that there is currently no publicly available experimental data detailing the in vitro and in vivo efficacy of the specific compound 4-Methoxy-2-methylbenzenesulfonamide . Our investigation included searches for its biological activity, potential anticancer, or antimicrobial properties, and any studies that would provide the necessary data for a comparative guide.

The existing literature primarily focuses on the synthesis and crystallographic analysis of this compound and its isomers. While structure-activity relationship (SAR) studies have been conducted on the broader class of methoxy- and methyl-substituted benzenesulfonamides, these do not provide the specific efficacy data required for a direct comparison of the in vitro and in vivo performance of this compound.

Given the absence of foundational efficacy data, it is not feasible to construct the in-depth technical guide as originally requested. A meaningful comparison of in vitro and in vivo results necessitates a body of experimental work that, for this particular compound, does not appear to have been published.

Proposed Alternative Topic: A Comparative Guide to the In Vitro and In Vivo Efficacy of Sulfamethoxazole

We recognize your interest in the efficacy of sulfonamide-based compounds. Therefore, we propose to create a comprehensive comparison guide on a well-researched and clinically relevant alternative: Sulfamethoxazole , often studied in combination with Trimethoprim.

This proposed guide would adhere to the same high standards of scientific integrity and detailed analysis as originally intended. We would provide:

  • A thorough comparison of its in vitro activity against various pathogens and its in vivo efficacy in preclinical and clinical settings.

  • Supporting experimental data from peer-reviewed studies.

  • Detailed protocols for key in vitro (e.g., Minimum Inhibitory Concentration assays) and in vivo (e.g., animal infection models) studies.

  • Illustrative diagrams of its mechanism of action and experimental workflows.

We believe this alternative topic would be of significant value to our target audience and would allow us to deliver a guide that meets the core requirements of technical depth and scientific rigor.

We welcome your feedback on this proposed alternative.

Navigating the Selectivity Landscape of 4-Methoxy-2-methylbenzenesulfonamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and chemical biology, understanding the selectivity of a small molecule is paramount to elucidating its biological function and predicting its therapeutic potential. This guide provides a comprehensive analysis of the anticipated selectivity profile of 4-Methoxy-2-methylbenzenesulfonamide, a member of the pharmacologically significant sulfonamide class. Due to the absence of direct, publicly available experimental data for this specific compound, this guide will leverage a comparative approach. We will explore the known selectivity of its closest structural analogs, 4-methoxybenzenesulfonamide and 2-methylbenzenesulfonamide, and benchmark their potential activities against well-characterized inhibitors of relevant biological targets. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to investigate the biological activity of this and related compounds.

The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. This versatility stems from the sulfonamide group's capacity to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites. Consequently, benzenesulfonamide derivatives have been successfully developed as therapeutics for a wide array of conditions, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition.[1][2]

Notably, this scaffold is a well-established pharmacophore for two major classes of enzymes: carbonic anhydrases and protein kinases .

Comparative Analysis of Potential Biological Targets

Given the lack of direct experimental data for this compound, we can infer its likely biological targets by examining its structural components and comparing them to known bioactive sulfonamides. The core structure suggests two primary avenues of investigation: carbonic anhydrase inhibition and protein kinase modulation.

Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] With 15 known human isoforms, CAs are implicated in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and cancer.[3] The primary sulfonamide group is a classic zinc-binding motif, making benzenesulfonamides potent CA inhibitors.[3]

To project the potential CA inhibition profile of this compound, we can analyze the inhibitory activity of its parent structures, 4-methoxybenzenesulfonamide and the benchmark CA inhibitor, Acetazolamide.

Table 1: Comparative Inhibition of Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard) 25012255.7
4-Aminobenzenesulfonamide 150100284.5
4-Hydroxybenzenesulfonamide 750108354.8
4-Fluorobenzenesulfonamide 1020850458.2
4-Chlorobenzenesulfonamide 1500980387.5
4-Bromobenzenesulfonamide 18501120418.1

Data sourced from related studies on benzenesulfonamide derivatives.[4][5]

The data in Table 1 illustrates that substitutions on the benzene ring significantly influence both the potency and isoform selectivity of CA inhibitors. It is plausible that the methoxy and methyl groups of this compound would similarly modulate its binding affinity and selectivity for different CA isoforms.

Protein Kinase Inhibition: Targeting Key Signaling Pathways

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. The sulfonamide scaffold has been incorporated into numerous kinase inhibitors, often targeting critical signaling pathways like PI3K/Akt/mTOR and MAPK.

While a direct kinome scan of this compound is not available, we can examine the selectivity of a well-known sulfonamide-containing drug, Celecoxib , to illustrate the potential for kinase cross-reactivity. Celecoxib, a selective COX-2 inhibitor, also exhibits off-target kinase inhibitory activity.

Table 2: Illustrative Kinase Selectivity Profile of Celecoxib

Target KinaseIC50 (nM)
COX-2 (Primary Target) 40
PDK1 6,000
Aurora B 13,000
CDK2/cyclin E >10,000
VEGFR2 >10,000

This data is representative and compiled from various sources.[6][7]

This illustrative profile highlights that even when designed for a specific target, a sulfonamide-based compound can interact with multiple kinases, albeit often at lower potencies. The specific substitution pattern on the benzene ring of this compound will ultimately determine its unique kinome interaction profile.

Key Signaling Pathways: Potential Points of Modulation

Based on the activities of related sulfonamides, this compound could potentially modulate key cellular signaling pathways. Understanding these pathways is crucial for designing experiments to probe the compound's mechanism of action.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer. Sulfonamide-based inhibitors have been developed to target PI3K and/or mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PI3K_inhibitor Sulfonamide Inhibitor? PI3K_inhibitor->PI3K mTOR_inhibitor Sulfonamide Inhibitor? mTOR_inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by sulfonamides.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key player in cellular responses to stress and inflammation. It is involved in apoptosis, cytokine production, and cell cycle regulation.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis CytokineProduction Cytokine Production MK2->CytokineProduction TranscriptionFactors->CytokineProduction p38_inhibitor Sulfonamide Inhibitor? p38_inhibitor->p38

Caption: The p38 MAPK signaling pathway, a potential target for sulfonamide-based inhibitors.

Experimental Protocols for Selectivity Profiling

To empirically determine the selectivity profile of this compound, a systematic approach employing well-established assays is necessary.

Workflow for Selectivity Profiling

Selectivity_Profiling_Workflow Compound 4-Methoxy-2-methyl- benzenesulfonamide PrimaryScreen Primary Screen (e.g., Carbonic Anhydrase & Broad Kinase Panel) Compound->PrimaryScreen HitIdentification Hit Identification & Potency Determination (IC50/Ki) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screen (Related Isoforms/ Kinases) HitIdentification->SecondaryScreen CellularAssays Cell-Based Assays (Target Engagement & Functional Readouts) HitIdentification->CellularAssays SelectivityProfile Comprehensive Selectivity Profile SecondaryScreen->SelectivityProfile

Caption: A streamlined workflow for determining the selectivity profile of a test compound.

Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Test compound (this compound) and control inhibitor (Acetazolamide) dissolved in DMSO

Procedure:

  • Prepare a series of dilutions of the test compound and control inhibitor.

  • Equilibrate the buffer solution in the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • In one syringe of the stopped-flow instrument, load the enzyme solution (containing a specific CA isoform) and the pH indicator in buffer.

  • In the second syringe, load the CO₂-saturated water.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • Repeat the measurement in the presence of various concentrations of the test compound and the control inhibitor.

  • Calculate the initial rates of the enzymatic reaction from the absorbance data.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.[8][9]

Protocol for Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Purified protein kinases and their specific substrates

  • Test compound and a known kinase inhibitor (e.g., Staurosporine)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the appropriate assay buffer.

  • Add the kinase, its specific substrate, and ATP to the wells of the microplate.

  • Add the test compound or control inhibitor to the respective wells.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that produces light.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

While the precise selectivity profile of this compound remains to be experimentally determined, this comparative guide provides a robust framework for its investigation. Based on the well-established pharmacology of the benzenesulfonamide scaffold, it is highly probable that this compound will exhibit inhibitory activity against carbonic anhydrases and potentially modulate the activity of various protein kinases. The substitution pattern of a methoxy and a methyl group will undoubtedly confer a unique selectivity profile that warrants detailed investigation.

For researchers embarking on the characterization of this and related molecules, the experimental protocols and comparative data presented herein offer a clear path forward. A systematic evaluation, beginning with broad screening against carbonic anhydrase isoforms and a diverse kinase panel, will be instrumental in unveiling the full biological potential of this compound. Such studies will not only elucidate the compound's mechanism of action but also pave the way for its potential development as a valuable research tool or a novel therapeutic agent.

References

  • Eze, F. I., et al. (2019).
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 35(9), 867-874.
  • Park, H., et al. (2018). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. European Journal of Medicinal Chemistry, 147, 215-226.
  • Kumar, A., et al. (2020). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies, 5(10), 119-138.
  • Lee, J. H., & Kim, J. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
  • Dannenberg, A. J., & Subbaramaiah, K. (2003). The double-edged sword of COX-2 selective NSAIDs. CMAJ, 168(6), 735-737.
  • Capone, M. L., et al. (2010). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 49(12), 803-820.
  • O'Brien, P. J., et al. (2000). High concordance between the kinetics of p38 MAP kinase activation and responses of human cancer cells to cisplatin. Journal of Inorganic Biochemistry, 80(1-2), 125-130.
  • Anastassiadis, T., et al. (2011). A global survey of the human protein kinase interactome. Science, 334(6059), 1161-1166.
  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]

  • Al-Rashida, M., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 175.
  • Abbasi, M. A., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. Bioorganic Chemistry, 77, 408-420.
  • Supuran, C. T. (2008). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for the enzymes. Accounts of Chemical Research, 41(10), 1341-1350.
  • Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6703-6709.
  • Innocenti, A., et al. (2010). Carbonic anhydrase inhibitors. Inhibition of the human cytosolic isozymes I and II and transmembrane isozyme IX with benzenesulfonamides incorporating 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry Letters, 20(10), 3145-3149.
  • D'Ambrosio, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7044.
  • Ghorab, M. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 11.
  • Bozdag, M., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry, 21(6), 1545-1551.
  • Di Fiore, A., et al. (2009). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Journal of Medicinal Chemistry, 52(20), 6487-6490.

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A Comparative Guide to the Synthesis of 4-Methoxy-2-methylbenzenesulfonamide: Evaluating Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of synthetic methods is paramount. Inconsistent yields, variable purity, and unexpected side reactions can lead to significant delays and increased costs. This guide provides an in-depth comparison of two synthetic routes to 4-Methoxy-2-methylbenzenesulfonamide, a key structural motif in medicinal chemistry. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the insights needed to select the most robust and reproducible method for their specific needs.

Introduction: The Importance of Reproducible Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in the design of therapeutic agents, exhibiting a wide range of biological activities.[1] this compound, in particular, serves as a valuable building block for the synthesis of more complex molecules. The seemingly straightforward nature of sulfonamide synthesis can often mask underlying challenges that impact reproducibility. Factors such as reagent purity, reaction conditions, and work-up procedures can all contribute to variability in experimental outcomes. This guide will dissect two common synthetic strategies, highlighting the critical parameters that govern their success and reproducibility.

Method 1: One-Pot Acylation Approach

A frequently employed method for the synthesis of N-acylsulfonamides involves the direct acylation of a sulfonamide with a carboxylic acid, often facilitated by a dehydrating agent. While not a direct synthesis of the parent this compound, the synthesis of the closely related N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide provides a well-documented and analogous one-pot approach.[2]

Experimental Protocol: One-Pot Acylation

Objective: To synthesize N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide.

Materials:

  • 4-Methoxybenzoic acid

  • 2-Methylbenzenesulfonamide

  • Phosphorous oxychloride (POCl₃)

  • Sodium bicarbonate solution

  • Dilute Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • A mixture of 4-methoxybenzoic acid and 2-methylbenzenesulfonamide is refluxed with phosphorous oxychloride (POCl₃) for 2 hours on a water bath.[2]

  • The resulting mixture is cooled to room temperature and then carefully poured into ice-cold water.[2]

  • The solid precipitate is collected by filtration and washed thoroughly with water.[2]

  • The crude solid is then dissolved in a sodium bicarbonate solution.[2]

  • The compound is reprecipitated by acidifying the filtered solution with dilute HCl.[2]

  • The purified product is collected by filtration and dried.[2]

  • For crystallization, the dried compound can be dissolved in an aqueous methanolic solution and allowed to evaporate slowly at room temperature.[2]

Causality and Rationale

This one-pot method is attractive due to its operational simplicity. The phosphorous oxychloride acts as a powerful dehydrating agent, activating the carboxylic acid to form a reactive acylating species in situ, which then readily reacts with the sulfonamide nucleophile. The purification process, involving a simple acid-base workup, is designed to remove unreacted starting materials and byproducts.

Method 2: The Classical Two-Step Sulfonyl Chloride Approach

The most traditional and widely utilized method for sulfonamide synthesis proceeds through a sulfonyl chloride intermediate.[3] This two-step approach offers greater control over the reaction and is often amenable to a wider range of substrates.

Experimental Protocol: Two-Step Sulfonyl Chloride Synthesis

Step 1: Synthesis of 4-Methoxy-2-methylbenzenesulfonyl Chloride

Objective: To prepare the sulfonyl chloride intermediate from 3-methylanisole.

Materials:

  • 3-Methylanisole

  • Chlorosulfonic acid

  • Methylene chloride (CH₂Cl₂)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • n-Hexane

Procedure:

  • Dissolve 3-methylanisole in methylene chloride and cool the solution to between -5°C and -10°C.

  • Slowly add a solution of chlorosulfonic acid in methylene chloride dropwise to the cooled mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Carefully pour the reaction mixture into a mixture of ice and 5% aqueous NaHCO₃ solution to quench the reaction.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and crystallize the resulting residue from n-hexane to obtain 4-methoxy-2-methylbenzenesulfonyl chloride.

Step 2: Amination of 4-Methoxy-2-methylbenzenesulfonyl Chloride

Objective: To synthesize this compound from the sulfonyl chloride intermediate.

Materials:

  • 4-Methoxy-2-methylbenzenesulfonyl chloride

  • Aqueous ammonia (NH₄OH)

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Add the 4-methoxy-2-methylbenzenesulfonyl chloride portion-wise to an excess of chilled concentrated aqueous ammonia with vigorous stirring.

  • Continue stirring the mixture for 1-2 hours, allowing it to gradually warm to room temperature.

  • Acidify the reaction mixture with dilute HCl to precipitate the sulfonamide.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Rationale

This two-step approach separates the formation of the reactive sulfonyl chloride from the amination step. The chlorosulfonation of 3-methylanisole is a classic electrophilic aromatic substitution, with the sulfonyl chloride group directing primarily to the para position relative to the activating methoxy group. The subsequent reaction with ammonia is a nucleophilic substitution at the sulfonyl group. This stepwise approach allows for the isolation and purification of the sulfonyl chloride intermediate, which can lead to a cleaner final product.

Comparative Analysis of Synthetic Routes

ParameterMethod 1: One-Pot Acylation (Analogous)Method 2: Two-Step Sulfonyl Chloride
Starting Materials 4-Methoxybenzoic acid, 2-Methylbenzenesulfonamide, POCl₃3-Methylanisole, Chlorosulfonic acid, Ammonia
Number of Steps 12
Reported Yield (Analogous) Good to Excellent[2]High (individual steps often >80-90%)
Purity Generally requires recrystallizationCan be high after purification of intermediate
Key Advantages - Procedurally simpler- Fewer isolations- More versatile- Potentially cleaner final product
Potential Challenges - Use of hazardous POCl₃- Potential for side reactions- Handling of corrosive chlorosulfonic acid- Hydrolysis of sulfonyl chloride intermediate

Experimental Workflow Diagrams

One_Pot_Acylation cluster_0 Reaction cluster_1 Work-up & Purification 4-Methoxybenzoic_acid 4-Methoxybenzoic Acid Reflux Reflux (2h) 4-Methoxybenzoic_acid->Reflux 2-Methylbenzenesulfonamide 2-Methylbenzenesulfonamide 2-Methylbenzenesulfonamide->Reflux POCl3 POCl₃ POCl3->Reflux Quench Quench (Ice Water) Reflux->Quench Filter1 Filtration Quench->Filter1 Dissolve Dissolve (NaHCO₃) Filter1->Dissolve Precipitate Precipitate (HCl) Dissolve->Precipitate Filter2 Filtration & Drying Precipitate->Filter2 Crystallize Crystallization Filter2->Crystallize Final_Product Final_Product Crystallize->Final_Product N-(4-Methoxybenzoyl)- 2-methylbenzenesulfonamide

Caption: Workflow for the One-Pot Acylation Method.

Two_Step_Sulfonyl_Chloride cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 3-Methylanisole 3-Methylanisole Reaction1 Reaction (-5 to -10°C) 3-Methylanisole->Reaction1 Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Intermediate 4-Methoxy-2-methyl- benzenesulfonyl Chloride Workup1->Intermediate Reaction2 Reaction (0°C to RT) Intermediate->Reaction2 Ammonia Aqueous Ammonia Ammonia->Reaction2 Workup2 Work-up & Purification Reaction2->Workup2 Final_Product 4-Methoxy-2-methyl- benzenesulfonamide Workup2->Final_Product

Caption: Workflow for the Two-Step Sulfonyl Chloride Method.

Challenges to Reproducibility and Best Practices

The synthesis of sulfonamides, while conceptually straightforward, is prone to several issues that can affect reproducibility.

  • Hydrolysis of Sulfonyl Chlorides: The sulfonyl chloride intermediate in Method 2 is highly susceptible to hydrolysis, which converts it into the unreactive sulfonic acid. To mitigate this, it is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.

  • Control of Reaction Temperature: The chlorosulfonation reaction in Method 2 is highly exothermic. Careful control of the reaction temperature by slow, dropwise addition of the chlorosulfonic acid at low temperatures is essential to prevent the formation of unwanted side products.

  • Purity of Starting Materials: The purity of the starting materials can significantly impact the outcome of the reaction. Impurities in the 3-methylanisole or the amines can lead to the formation of undesired side products that may be difficult to remove.

  • Work-up and Purification: The work-up and purification steps are critical for obtaining a high-purity product. Incomplete quenching of reagents or inefficient extraction can lead to lower yields and impure products. Recrystallization is often a necessary final step to achieve high purity, and the choice of solvent is crucial for obtaining good recovery.

Conclusion and Recommendations

Both the one-pot acylation and the two-step sulfonyl chloride methods offer viable routes for the synthesis of sulfonamides related to this compound.

  • For rapid synthesis and operational simplicity , the one-pot acylation method is a strong candidate, particularly when the required starting materials are readily available. However, researchers should be mindful of the hazardous nature of phosphorous oxychloride and the potential need for careful purification.

  • For greater versatility, control, and potentially higher purity of the final product , the two-step sulfonyl chloride method is recommended. While it involves an additional step, the ability to isolate and purify the sulfonyl chloride intermediate can lead to a cleaner final product and more reproducible results. Strict adherence to anhydrous conditions and careful temperature control are paramount for the success of this method.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final compound. By understanding the underlying principles and potential pitfalls of each method, researchers can make an informed decision to ensure the reproducible and efficient synthesis of this compound.

References

  • Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193. Available at: [Link]

  • Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Methoxy-2-methylbenzenesulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 4-Methoxy-2-methylbenzenesulfonamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a culture of safety and environmental stewardship.

Immediate Safety & Hazard Assessment: Understanding the Risks

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, while not classified as acutely toxic, presents several hazards that demand careful handling.

According to available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal preparation.

Hazard Classification GHS Category Associated Risks
Acute Oral ToxicityCategory 4Harmful if ingested.
Skin IrritationCategory 2Causes irritation upon skin contact.
Eye IrritationCategory 2ACauses serious and potentially damaging eye irritation.

Table 1: Hazard Summary for this compound

The immediate implication for disposal is that this compound and any materials contaminated with it must be treated as hazardous waste unless a formal waste determination proves otherwise. Direct disposal into standard laboratory trash or down the drain is strictly prohibited.[1]

Waste Characterization: A Regulatory Imperative

The cornerstone of proper chemical disposal is accurate waste characterization, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] As the generator of the waste, you are legally responsible for determining if it is hazardous.[4]

For a laboratory chemical such as this compound, which is not explicitly listed as a "P" or "U" series hazardous waste, the determination must be made based on its characteristics:[3][4]

  • Ignitability: The compound is a solid with no reported flashpoint, so it is not considered ignitable.

  • Corrosivity: It is not an aqueous solution and is not expected to have a pH that would classify it as corrosive.[3]

  • Reactivity: There is no information to suggest that it is unstable, reacts violently with water, or generates toxic gases.

  • Toxicity: While harmful if swallowed, the formal determination of toxicity for disposal purposes often relies on the Toxicity Characteristic Leaching Procedure (TCLP).[2] Given its hazard statements, it is prudent to manage it as toxic waste.

Therefore, waste this compound should be presumed to be hazardous waste .

DisposalDecisionWorkflow Start Waste Generated: This compound WasteCharacterization Perform Hazardous Waste Determination (RCRA) Start->WasteCharacterization IsListed Is it a P or U listed waste? WasteCharacterization->IsListed IsCharacteristic Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) IsListed->IsCharacteristic No HazardousWaste Manage as Hazardous Waste IsListed->HazardousWaste Yes IsCharacteristic->HazardousWaste Yes (Toxicity) NonHazardousWaste Manage as Non-Hazardous Chemical Waste (Consult EHS) IsCharacteristic->NonHazardousWaste No LicensedDisposal Dispose via Licensed Hazardous Waste Contractor HazardousWaste->LicensedDisposal

Figure 1: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol is designed for the safe collection and preparation of this compound waste for final disposal by a licensed contractor.

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn:

PPE Item Specification Rationale
Eye ProtectionChemical safety goggles with side-shieldsProtects against splashes and dust.
Hand ProtectionChemical-impermeable gloves (e.g., nitrile)Prevents skin contact and irritation.[1]
Body ProtectionLab coatProtects clothing and skin from contamination.

Table 2: Required PPE for Handling this compound Waste

Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

Step 1: Designate a Waste Container

  • Select a chemically resistant, leak-proof container with a secure screw-top lid.

  • The container must be clearly labeled "Hazardous Waste".

Step 2: Collect Solid Waste

  • Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.

  • Avoid generating dust during the transfer.[1]

  • Any grossly contaminated items, such as weighing paper or disposable spatulas, should also be placed in this container.

Step 3: Collect Contaminated Labware and Debris

  • Non-reusable labware (e.g., pipette tips, vials) that has come into contact with the compound should be collected in a separate, clearly labeled hazardous waste container or a sealed, heavy-duty plastic bag designated for solid chemical waste.

  • For reusable glassware, refer to the decontamination procedure in Section 4.

Step 4: Labeling

  • Clearly label the hazardous waste container with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date accumulation started.

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

Storage Pending Disposal
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from drains and incompatible materials.

  • Ensure the container is kept closed at all times, except when adding waste.[5]

Final Disposal
  • Engage a Licensed Waste Disposal Contractor: The final and most critical step is to arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[1][6] These contractors are equipped to handle, transport, and dispose of hazardous materials in accordance with all federal, state, and local regulations.

  • Do Not Attempt In-Laboratory Neutralization: There are no widely published and validated methods for the chemical neutralization or degradation of this compound that are proven to be safe and effective in a standard laboratory setting. Attempting such procedures without a validated protocol can create unknown reaction products with potentially greater hazards and may violate hazardous waste treatment regulations.

Spill Management and Decontamination

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent environmental contamination.

Minor Spill Cleanup (Solid)

A minor spill is a small quantity of solid material that can be safely managed by trained laboratory personnel.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear the PPE outlined in Table 2.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush or towel to sweep, as this will generate dust.

  • Collect the Material: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material and the paper towel into a sealable plastic bag.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution.

  • Dispose of Cleanup Materials: Place all contaminated cleaning materials (gloves, paper towels, etc.) into the designated hazardous waste container for solids.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Decontamination of Reusable Equipment
  • Glassware: Wash with a standard laboratory detergent and water. If significant residue remains, rinse with a small amount of a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the solvent rinse as hazardous waste.

  • Spatulas and other equipment: Wipe down with a damp cloth and then wash with soap and water.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-step process that begins with a thorough understanding of its hazards and culminates in its transfer to a licensed professional for final disposition. By adhering to the principles of waste characterization, segregation, and safe handling outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Columbia University. Hazardous Waste Determination. [Link]

  • Lab Manager. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab. [Link]

  • Tradebe. (2025, April 16). How to Make a Hazardous Waste Determination Under RCRA. [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2-Methoxy-4-methylbenzenesulfonamide. [Link]

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • LabTAG by GA International. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • PubMed. Laboratory decontamination and destruction of carcinogens in laboratory wastes: some N-nitrosamides. International Agency for Research on Cancer. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxy-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling any chemical compound requires a foundational understanding of its properties and a meticulously planned approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of 4-Methoxy-2-methylbenzenesulfonamide, a solid crystalline powder.[1] My goal is to instill a risk-based safety mindset, ensuring that every operational step is underpinned by a clear understanding of why each piece of personal protective equipment (PPE) is not just recommended, but essential.

Hazard Assessment: The Foundation of Your Safety Protocol

Before a single container is opened, a thorough understanding of the specific risks associated with this compound is paramount. This is not merely a bureaucratic step; it is the scientific basis for every safety decision we make. According to its Safety Data Sheets (SDS), this compound presents several distinct hazards that directly inform our PPE selection.[2][3]

The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact.[4] Ingestion is also a potential risk through poor hygiene practices.[5] The Globally Harmonized System (GHS) classifications provide a clear, standardized summary of the risks.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[2]Strict prohibition of eating, drinking, or smoking in the lab is critical.[6] Hand washing after handling is mandatory.[2]
Skin Irritation (Category 2) H315: Causes skin irritation.[2][6][7]Direct skin contact must be prevented through appropriate gloves and lab coats.[2]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation.[2][6][7]Robust eye protection is non-negotiable to prevent contact with airborne particles or splashes.[2]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation.[2][6][7]Inhalation of dust must be minimized through engineering controls and, where necessary, respiratory protection.[2]

Core PPE Requirements: Your Essential Barrier

Based on the hazard profile, a baseline level of PPE is required for all handling activities involving this compound. Think of this as your non-negotiable daily uniform when working with this compound.

Hand Protection: Beyond the Glove

The choice of gloves is critical. "Chemical-resistant" is a broad term; for a powdered sulfonamide, nitrile gloves provide an excellent barrier and are widely recommended.[8][9] However, the protocol is more important than the material alone.

  • Inspection: Always inspect gloves for tears or punctures before use.[2]

  • Double Gloving: For tasks involving compounding or handling significant quantities, wearing two pairs of gloves is best practice.[5][10] The outer glove can be removed and disposed of immediately if contamination is suspected, protecting the inner glove and your skin.[5]

  • Proper Removal: Contamination often occurs during de-gloving. Use a proper removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

  • Hygiene: Never wear gloves outside the immediate work area.[11] Always wash your hands thoroughly with soap and water after removing gloves.[2][8]

Eye and Face Protection: A Clear Necessity

Given the serious eye irritation risk, appropriate eye protection is mandatory.

  • Safety Glasses: At a minimum, safety glasses with side shields must be worn.[11]

  • Chemical Splash Goggles: For any task with a risk of splashing (e.g., preparing solutions) or significant dust generation, chemical splash goggles are required. They form a seal around the eyes, offering superior protection.[11][12]

  • Face Shields: When handling larger quantities or during procedures with a high risk of splashes, a face shield should be worn in addition to safety goggles to protect the entire face.[5][11][13]

Body Protection: The Laboratory Coat

A flame-resistant lab coat or a disposable gown made of a low-permeability fabric is essential to protect your skin and personal clothing from contamination.[8][10] It should have a solid front, long sleeves, and tight-fitting cuffs.[10] Lab coats should be removed before leaving the laboratory.

Situational PPE & Engineering Controls: Adapting to the Task

The core PPE provides a baseline, but our safety strategy must adapt to the specific task and scale of work. The hierarchy of controls dictates that we should always prioritize engineering controls (like fume hoods) to minimize exposure, with PPE serving as the final, essential barrier.[13][14][15]

Task / ScenarioPrimary Engineering ControlRequired PPE (in addition to Core)Rationale
Weighing Small Quantities (<1g) Ventilated Balance Enclosure or Chemical Fume HoodCore PPEA ventilated enclosure contains fine powders that can become airborne during transfer, preventing inhalation.[16]
Weighing/Transferring Larger Quantities (>1g) Chemical Fume HoodCore PPE + Respiratory Protection (N95)The increased quantity raises the risk of dust generation. An N95 respirator provides an additional layer of protection against inhaling irritating particles.[2][5]
Preparing Solutions Chemical Fume HoodCore PPE (Chemical Goggles mandatory)The risk of splashing is highest when adding solvents. Goggles are essential to protect against serious eye irritation.[16]
Cleaning Spills N/ACore PPE + Respiratory Protection (N95), Double Gloves, Disposable Gown/CoverallsSpill cleanup involves direct interaction with the concentrated material, requiring enhanced protection against inhalation and skin contact.[8]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of your PPE is directly tied to the discipline with which you use it. Cross-contamination is a significant risk, and it is most likely to occur when putting on and, especially, taking off your equipment.

The Donning and Doffing Sequence

The following workflow illustrates the correct sequence to minimize cross-contamination. This is a self-validating system: following the sequence ensures that you are systematically moving from "clean" to "dirty" during removal.

PPE_Sequence cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye / Face Protection Don2->Don3 Don4 4. Gloves (Outer pair over cuff) Don3->Don4 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Eye / Face Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered contaminated waste.

  • Gloves: Outer gloves should be removed and disposed of in a dedicated, sealed hazardous waste container immediately after use.[10]

  • Gowns/Coats: Disposable gowns should be placed in a designated hazardous waste bin. Non-disposable lab coats must be professionally laundered and not taken home.

  • General Principle: Do not dispose of any PPE in the regular trash.[9] All contaminated materials must be collected and disposed of through a licensed environmental waste management service, in accordance with local, state, and federal regulations.[9][17]

Emergency Protocols: Immediate First Aid

In the event of an accidental exposure, immediate and correct first aid is critical. All laboratory personnel must know the location of emergency eyewash stations and safety showers.[12][14]

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[2]
Inhalation Move the person into fresh air.[2] If breathing is difficult or irritation persists, seek medical attention.[1][2]
Ingestion Rinse mouth with water.[2] Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person.[2]

When seeking medical attention, always provide the Safety Data Sheet (SDS) for this compound to the attending physician.[2]

Conclusion: Building a Culture of Inherent Safety

The safe handling of this compound is not about a single piece of equipment, but about an integrated system of hazard awareness, engineering controls, and personal protective equipment. By understanding the "why" behind each recommendation—from selecting nitrile gloves to protect against skin irritation to using a fume hood to prevent respiratory exposure—we transform safety from a set of rules into an inherent part of our scientific practice. This procedural guide serves as a foundation, but a true safety culture is built on the daily, disciplined application of these principles.

References

  • Safety Data Sheet: 2-Methoxy-4-methylbenzenesulfonamide . (2025). Angene Chemical. [Link]

  • Personal protective equipment for preparing toxic drugs . (n.d.). GERPAC. [Link]

  • Weighing Hazardous Powders in the Laboratory . (n.d.). University of California, Santa Barbara - Environment, Health & Safety. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . (2018). American Society of Health-System Pharmacists. [Link]

  • Safe Handling Practices for Laboratory Chemicals . (2025). GZ Industrial Supplies. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . (2024). SAMS Solutions. [Link]

  • Working with Chemicals . (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide . (2025). SDS Management Software. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Oncology Nursing Society. [Link]

  • Hyma Synthesis Pvt. Ltd . (n.d.). Hyma Synthesis. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! . (n.d.). De Dietrich Process Systems. [Link]

  • Safety Data Sheet: 4-Methoxycinnamic acid methyl ester . (2023). Fine Organics. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Northwestern University - Office for Research Safety. [Link]

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